molecular formula C13H16O2 B088441 4,4-Dimethyl-1-phenylpentane-1,3-dione CAS No. 13988-67-5

4,4-Dimethyl-1-phenylpentane-1,3-dione

Cat. No.: B088441
CAS No.: 13988-67-5
M. Wt: 204.26 g/mol
InChI Key: HORVLKADAZQYRS-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-phenylpentane-1,3-dione (CAS 13988-67-5) is an asymmetric beta-diketone of significant interest in chemical research and development. This compound, with a molecular formula of C13H16O2 and a molecular weight of 204.27 g/mol, is characterized by a central 1,3-dione flanked by a phenyl group and a tert-butyl group, which confers unique steric and electronic properties . Its physical characteristics include a boiling point of 127-128°C at 2 mmHg and a density of 1.024 . Its primary research value lies in its role as a versatile ligand in coordination chemistry. The molecule can form stable complexes with various metal ions, including Copper(II), Palladium, Aluminum, Cobalt, Zinc, and Nickel . These metal complexes are of great interest for applications in optoelectronics, semiconductors, and as luminescent materials . The compound exhibits strong intramolecular hydrogen bonding (approximately 16.8 kcal/mol) and exists predominantly in stable, chelated enol forms, which is key to its effective chelation of metal cations . Furthermore, this compound and its derivatives have been investigated for their ability to absorb ultraviolet radiation, demonstrating potential for use as light stabilizers and UV-A absorients in cosmetic and polymer formulations . Its asymmetric structure with bulky substituents makes it a valuable subject for studies on molecular conformation, isomerism, and metal-ligand bond strengths . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4,4-dimethyl-1-phenylpentane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H16O2/c1-13(2,3)12(15)9-11(14)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORVLKADAZQYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343478
Record name 4,4-dimethyl-1-phenylpentane-1,3-dione
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Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13988-67-5
Record name 4,4-Dimethyl-1-phenyl-1,3-pentanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13988-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-dimethyl-1-phenylpentane-1,3-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4,4-Dimethyl-1-phenylpentane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4,4-dimethyl-1-phenylpentane-1,3-dione, a valuable β-diketone intermediate in organic synthesis and medicinal chemistry. The core of this document focuses on the most prevalent and efficient synthetic route: the crossed Claisen condensation. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a successful and high-yield synthesis. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a practical and theoretically grounded understanding of this synthesis.

Introduction: The Significance of this compound

This compound, also known as pivaloylacetophenone, is a β-dicarbonyl compound characterized by a phenyl group and a sterically demanding tert-butyl group. Its molecular formula is C₁₃H₁₆O₂ and it has a molecular weight of 204.26 g/mol .[1] The unique electronic and steric properties imparted by these functional groups make it a versatile building block in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The 1,3-dione moiety is a privileged scaffold in medicinal chemistry, known for its ability to chelate metals and participate in a wide range of chemical transformations. Understanding its synthesis is fundamental for researchers looking to leverage its synthetic potential.

Core Synthetic Strategy: The Crossed Claisen Condensation

The most direct and classical approach for synthesizing 1,3-diketones is the Claisen condensation.[2][3] Specifically, the synthesis of this compound is achieved via a "crossed" Claisen condensation, which involves two different carbonyl compounds: an ester and a ketone.[4]

Theoretical Foundation and Mechanism

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between an enolizable carbonyl compound (in this case, a ketone) and an ester in the presence of a strong base.[5] The reaction proceeds through the following key steps:

  • Enolate Formation : A strong base abstracts an acidic α-proton from the ketone (pinacolone) to form a nucleophilic enolate ion. This is the rate-determining step.

  • Nucleophilic Acyl Substitution : The enolate attacks the electrophilic carbonyl carbon of the ester (ethyl benzoate). This forms a tetrahedral intermediate.

  • Elimination : The tetrahedral intermediate collapses, expelling the alkoxy group (ethoxide) from the ester, which acts as a good leaving group, to form the β-diketone.

  • Deprotonation (Driving Force) : The newly formed β-diketone has a highly acidic proton on the central methylene group (pKa ≈ 11), which is readily removed by the alkoxide base generated in the previous step.[6] This irreversible deprotonation step thermodynamically drives the reaction to completion, necessitating the use of at least a stoichiometric amount of base.[5][7]

  • Protonation : A final acidic workup neutralizes the reaction mixture and protonates the enolate of the β-diketone to yield the final product.[5]

Claisen_Mechanism Figure 1: Mechanism of the Crossed Claisen Condensation Ketone Pinacolone (Ketone) Enolate Nucleophilic Enolate Ion Ketone->Enolate 1. Deprotonation Base Strong Base (e.g., NaH) Base->Enolate Intermediate Tetrahedral Intermediate Enolate->Intermediate 2. Nucleophilic Attack Ester Ethyl Benzoate (Ester) Ester->Intermediate Product_Enolate Product Enolate (Resonance Stabilized) Intermediate->Product_Enolate 3. Elimination of Ethoxide 4. Deprotonation Final_Product 4,4-Dimethyl-1-phenyl- pentane-1,3-dione Product_Enolate->Final_Product 5. Protonation Acid Acidic Workup (H3O+) Acid->Final_Product

Caption: Figure 1: Mechanism of the Crossed Claisen Condensation

Rationale for Precursor Selection and Reagents
  • Pinacolone (3,3-dimethyl-2-butanone) : This ketone serves as the nucleophilic partner. It possesses acidic α-protons on the methyl group adjacent to the carbonyl, allowing for the formation of the necessary enolate. The bulky tert-butyl group provides steric hindrance that can influence subsequent reactions of the product.

  • Ethyl Benzoate : This ester acts as the electrophilic acylating agent. It lacks α-protons and therefore cannot self-condense, which is a crucial requirement for a high-yield crossed Claisen condensation.[6]

  • Sodium Hydride (NaH) : NaH is an excellent choice of base for this reaction. It is a strong, non-nucleophilic base that irreversibly deprotonates the ketone to form the enolate. The only byproduct is hydrogen gas (H₂), which is non-reactive and easily removed from the system. Other bases like sodium ethoxide can also be used, but may lead to competing side reactions.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Pinacolone (98%+)

  • Ethyl Benzoate (99%+)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle

Procedure:

  • Reaction Setup : A dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel is assembled. The entire apparatus is flushed with an inert gas (Nitrogen or Argon).

  • Base Preparation : 1.2 equivalents of sodium hydride (60% dispersion in oil) are carefully weighed and transferred to the flask. The mineral oil is removed by washing the NaH with anhydrous hexane under an inert atmosphere, followed by decantation. 150 mL of anhydrous diethyl ether is then added to the flask.

  • Enolate Formation : 1.0 equivalent of pinacolone is dissolved in 50 mL of anhydrous diethyl ether and added dropwise to the stirred suspension of NaH over 30 minutes. The mixture is then gently refluxed for 1 hour to ensure complete formation of the sodium enolate. Evolution of hydrogen gas will be observed.

  • Acylation : 1.1 equivalents of ethyl benzoate, dissolved in 50 mL of anhydrous diethyl ether, are added dropwise to the reaction mixture over 30 minutes. After the addition is complete, the mixture is refluxed for an additional 2-3 hours.

  • Quenching and Work-up : The reaction flask is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of 100 mL of 10% aqueous HCl to neutralize the excess base and protonate the product.

  • Extraction : The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with 50 mL portions of diethyl ether.

  • Washing : The combined organic extracts are washed sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine.

  • Drying and Concentration : The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless liquid.[1]

Workflow Figure 2: Experimental Synthesis Workflow Start Starting Materials: - Pinacolone - Ethyl Benzoate - Sodium Hydride Enolate_Formation 1. Enolate Formation (NaH, Anhydrous Ether, Reflux) Start->Enolate_Formation Acylation 2. Acylation Reaction (Add Ethyl Benzoate, Reflux) Enolate_Formation->Acylation Quench 3. Acidic Quench (Ice Bath, 10% HCl) Acylation->Quench Extraction 4. Liquid-Liquid Extraction (Diethyl Ether) Quench->Extraction Wash 5. Wash Organic Layer (H₂O, NaHCO₃, Brine) Extraction->Wash Dry_Concentrate 6. Dry and Concentrate (MgSO₄, Rotary Evaporator) Wash->Dry_Concentrate Purification 7. Purification (Vacuum Distillation or Chromatography) Dry_Concentrate->Purification Product Pure 4,4-Dimethyl-1-phenyl- pentane-1,3-dione Purification->Product

Caption: Figure 2: Experimental Synthesis Workflow

Data Summary and Characterization

For a successful synthesis, the following tables provide a summary of typical reaction parameters and the expected physical properties of the product.

Table 1: Key Reaction Parameters

ParameterValue/ReagentMolar RatioNotes
KetonePinacolone1.0The limiting reagent.
EsterEthyl Benzoate1.1A slight excess ensures complete consumption of the ketone.
BaseSodium Hydride (NaH)1.2A stoichiometric amount is crucial to drive the equilibrium.
SolventAnhydrous Diethyl Ether-Must be anhydrous to prevent quenching the base.
TemperatureReflux (~35°C)-Gentle heating promotes the reaction rate.
Reaction Time3-4 hours-Monitored by TLC until starting material is consumed.
Expected Yield65-80%-Dependent on purity of reagents and anhydrous conditions.

Table 2: Physical and Spectroscopic Properties of the Product

PropertyValue
CAS Number 13988-67-5[1]
Molecular Formula C₁₃H₁₆O₂[1]
Molecular Weight 204.26 g/mol [1]
Appearance Colorless liquid or viscous liquid[1][8]
Boiling Point ~110-115 °C at reduced pressure
Refractive Index 1.5590-1.5620 @ 20°C[8]
¹H NMR Expect signals for t-butyl protons, methylene protons, and aromatic protons.
¹³C NMR Expect signals for carbonyl carbons, aliphatic carbons, and aromatic carbons.
IR (cm⁻¹) Strong C=O stretching bands (~1600-1750 cm⁻¹), C-H and C=C (aromatic) bands.

Safety Considerations

  • Sodium Hydride : Highly flammable and reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere and away from any moisture. The mineral oil should be removed with a high-boiling, non-polar solvent like hexane.

  • Diethyl Ether : Extremely flammable with a low boiling point and high vapor pressure. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Acids : Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • General : Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis of this compound is reliably achieved through the crossed Claisen condensation of pinacolone and ethyl benzoate. The success of this procedure hinges on three critical factors: the use of a non-enolizable ester, the application of a strong, non-nucleophilic base in stoichiometric amounts, and the maintenance of strictly anhydrous reaction conditions. By following the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently produce this valuable synthetic intermediate for a wide array of applications in chemical and pharmaceutical development.

References

  • MDPI. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. BYJU'S. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Wikipedia. Retrieved from [Link]

  • Chemsrc. (2025, August 24). This compound | CAS#:13988-67-5. Chemsrc. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 4,4-dimethyl-1-phenyl-3-pentanone. ChemSynthesis. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments in the Synthesis of β-Diketones. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. Organic Chemistry Portal. Retrieved from [Link]

  • YouTube. (2025, March 23). Synthesis of a Complex Ketone from Ethyl Acetate. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2025, October 14). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Diketone synthesis by oxidation. Organic Chemistry Portal. Retrieved from [Link]

  • PubMed Central - NIH. (n.d.). Recent Developments in the Synthesis of β-Diketones. PubMed Central - NIH. Retrieved from [Link]

Sources

Claisen condensation for 1-Benzoylpinacolone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Claisen Condensation for the Synthesis of 1-Benzoylpinacolone

Abstract

The Claisen condensation stands as a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds. This guide provides a detailed technical overview of the crossed Claisen condensation for the synthesis of 1-benzoylpinacolone (1-phenyl-4,4-dimethyl-1,3-pentanedione), a sterically hindered β-diketone. We will explore the underlying mechanistic principles, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yield synthesis. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this classic yet versatile transformation.

Introduction: The Significance of β-Diketones

β-Diketones (or 1,3-diketones) are invaluable structural motifs in organic chemistry.[1] Their unique keto-enol tautomerism governs their reactivity and utility as versatile intermediates in the synthesis of a wide array of compounds, including pharmaceuticals and heterocyclic systems. The synthesis of these structures is, therefore, an area of significant interest.[1] The Claisen condensation, a base-catalyzed reaction between an ester and an enolizable carbonyl compound, is one of the most classical and reliable methods for preparing β-diketones.[2][3]

This guide focuses on the synthesis of 1-benzoylpinacolone, a compound featuring a bulky tert-butyl group, which presents unique steric challenges. The successful synthesis relies on a "crossed" or "mixed" Claisen condensation, where a ketone enolate reacts with a non-enolizable ester.[4][5]

The Claisen Condensation: Mechanistic Principles

The Claisen condensation is fundamentally a nucleophilic acyl substitution reaction.[6][7] The reaction between a ketone (pinacolone) and an ester (methyl benzoate) to form a β-diketone (1-benzoylpinacolone) proceeds through several key steps, which are crucial to understand for process optimization.

Enolate Formation: The Critical First Step

The reaction is initiated by the deprotonation of the α-carbon of the ketone by a strong base.[8] Pinacolone has acidic α-protons that can be removed to form a nucleophilic enolate ion. The choice of base is paramount. While alkoxide bases are common, for a crossed condensation between a ketone and an ester, a strong, non-nucleophilic base like sodium hydride (NaH) is often superior.[5][9][10] NaH deprotonates the ketone irreversibly, forming the sodium enolate and hydrogen gas, which shifts the equilibrium forward.[10]

Nucleophilic Attack and Tetrahedral Intermediate

The newly formed pinacolone enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester (methyl benzoate).[4][11] This step forms a tetrahedral intermediate. Methyl benzoate is an excellent electrophile in this context because it lacks α-hydrogens and thus cannot self-condense.[12][13]

Elimination and Product Formation

The tetrahedral intermediate is unstable and collapses by eliminating the alkoxy group (methoxide, in this case), which is a competent leaving group.[3][11] This step regenerates the carbonyl and forms the desired β-diketone product.

The Thermodynamic Driving Force

The final product, 1-benzoylpinacolone, possesses a highly acidic methylene group flanked by two carbonyls (pKa ≈ 9-11).[7] The methoxide ion generated in the previous step is a strong enough base to deprotonate the β-diketone, forming a highly resonance-stabilized enolate anion.[3][14] This final, essentially irreversible acid-base reaction is the thermodynamic driving force that pulls the entire reaction equilibrium to the product side, ensuring a high yield.[5][15] A final acidic workup is required to neutralize this enolate and isolate the neutral β-diketone product.[16][17]

Claisen_Mechanism Claisen Condensation Mechanism for 1-Benzoylpinacolone Synthesis cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Elimination & Deprotonation cluster_3 Final Product A Pinacolone + NaH B Pinacolone Enolate + H₂ A->B Deprotonation D Tetrahedral Intermediate B->D Attack on Ester Carbonyl C Methyl Benzoate C->D E 1-Benzoylpinacolone + MeO⁻ D->E Elimination of MeO⁻ F Resonance-Stabilized Enolate E->F Irreversible Deprotonation (Driving Force) G Final 1-Benzoylpinacolone F->G Acidic Workup (H₃O⁺)

Claisen Condensation Mechanism

Synthesis of 1-Benzoylpinacolone: An Optimized Protocol

The following protocol details a robust method for the synthesis of 1-benzoylpinacolone. The causality behind each choice of reagent and condition is explained to provide a deeper understanding of the process.

Reagents and Materials
ReagentMolar Mass ( g/mol )Molar Eq.Amount (mmol)Mass/VolumePurpose
Pinacolone100.161.0505.01 g (5.96 mL)Enolizable Ketone (Nucleophile)
Methyl Benzoate136.151.1557.49 g (6.87 mL)Non-enolizable Ester (Electrophile)
Sodium Hydride (60% in oil)40.00 (as 100%)1.2602.40 gStrong Base
Anhydrous Diethyl Ether74.12--200 mLAnhydrous Solvent
1 M Hydrochloric Acid36.46--~100 mLQuenching/Acidic Workup
Saturated NaCl (Brine)---50 mLWashing
Anhydrous MgSO₄120.37--~5 gDrying Agent
Experimental Workflow
Experimental Workflow for Synthesis
Step-by-Step Methodology
  • Preparation : A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel. The entire apparatus must be flame-dried to ensure anhydrous conditions.

  • Base Suspension : Under a positive flow of nitrogen, sodium hydride (2.40 g, 60 mmol) is carefully added to the flask. Anhydrous diethyl ether (100 mL) is added to create a slurry.

    • Causality: An inert, anhydrous atmosphere is critical as NaH reacts violently with water.[10] Diethyl ether is a suitable aprotic solvent that will not interfere with the enolate.

  • Enolate Formation : Pinacolone (5.96 mL, 50 mmol) is dissolved in 25 mL of anhydrous diethyl ether and added to the dropping funnel. This solution is added dropwise to the stirred NaH slurry over 30 minutes. The mixture is then stirred at room temperature for 1 hour.

    • Causality: Slow addition controls the evolution of hydrogen gas. The subsequent stirring period ensures complete formation of the sodium enolate of pinacolone.

  • Condensation Reaction : Methyl benzoate (6.87 mL, 55 mmol) is dissolved in 25 mL of anhydrous diethyl ether and added to the dropping funnel. This solution is added dropwise to the reaction mixture. After the addition is complete, the mixture is heated to a gentle reflux for 4-6 hours.

    • Causality: A slight excess of the ester ensures the complete consumption of the more valuable ketone enolate. Refluxing provides the necessary activation energy for the condensation. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup : The reaction flask is cooled in an ice bath to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl until the evolution of gas ceases and the aqueous layer is acidic.

    • Causality: The acidic workup neutralizes any remaining base and protonates the product enolate to yield the final neutral β-diketone.[18] This must be done slowly and at a low temperature to control the exothermic neutralization.

  • Extraction and Isolation : The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with 50 mL portions of diethyl ether. The combined organic layers are washed with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

    • Causality: Extraction isolates the product from the aqueous phase. Washing removes acidic impurities and residual water.

  • Drying and Concentration : The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification : The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 1-benzoylpinacolone.

    • Causality: Purification is necessary to remove unreacted starting materials and any side products. For β-diketones, purification can sometimes be achieved by forming a copper(II) chelate, isolating it, and then decomposing it to recover the pure product.[1]

Potential Side Reactions and Troubleshooting

  • Self-Condensation of Pinacolone : While the Claisen condensation is the desired pathway, a competing aldol condensation between two molecules of pinacolone is possible. Using a strong, non-nucleophilic base like NaH and adding the ester promptly after enolate formation helps to minimize this side reaction.

  • Ester Saponification : If any water is present, the base can hydrolyze the methyl benzoate to sodium benzoate, which is unreactive under these conditions.[6] This underscores the importance of strictly anhydrous conditions.

  • Incomplete Reaction : If the reaction stalls, it may be due to impure reagents or an insufficient amount of base. Using a slight excess of a strong base like NaH helps drive the reaction to completion.[5]

Conclusion

The crossed Claisen condensation is a powerful and efficient method for the synthesis of β-diketones like 1-benzoylpinacolone. A thorough understanding of the reaction mechanism, particularly the critical role of the base and the thermodynamic driving force of the final deprotonation, is essential for success. By carefully controlling reaction parameters such as reagent stoichiometry, temperature, and anhydrous conditions, this synthesis can be reliably performed to achieve high yields of the desired product, providing a valuable intermediate for further synthetic applications.

References

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • Rocchetti, L., & Rencurosi, A. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(16), 4969. Retrieved from [Link]

  • Fiveable. (n.d.). Sodium Hydride. Retrieved from [Link]

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  • Química Organica.org. (n.d.). Review of Claisen condensation. Retrieved from [Link]

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  • SciELO. (2016). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Retrieved from [Link]

  • Bhanage, B. M., et al. (2007). Synthesis of Sterically Hindered 1,3‐Diketones. Synthetic Communications, 37(23), 4111-4115. Retrieved from [Link]

  • JoVE. (2025). β-Dicarbonyl Compounds via Crossed Claisen Condensations. Retrieved from [Link]

  • Warren, S., & Wyatt, P. (2025). The Claisen ester disconnection: a 1,3-diO relationship needing two carbonyl groups. Oxford University Press. Retrieved from [Link]

  • NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples. Retrieved from [Link]

  • Scribd. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Meira, E. B., et al. (2025). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Pentanedione, 1-(4-fluorophenyl)-4,4-dimethyl-. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenyl-1,4-pentanedione. Retrieved from [Link]

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4,4-Dimethyl-1-phenylpentane-1,3-dione reaction mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Mechanisms of 4,4-Dimethyl-1-phenylpentane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a β-dicarbonyl compound, serves as a versatile intermediate in organic synthesis. Its reactivity is fundamentally governed by the intricate interplay of its keto and enol tautomers. This guide provides a comprehensive exploration of the core reaction mechanisms associated with this molecule, including its synthesis via Claisen condensation, the dynamics of its keto-enol tautomerism under both acidic and basic conditions, and its subsequent functionalization through alkylation and cleavage reactions. Each mechanistic step is elucidated with an emphasis on the underlying chemical principles and experimental considerations critical for laboratory applications. Detailed experimental protocols and spectroscopic analysis techniques are provided to ensure practical utility for researchers in the field.

Introduction: The Chemical Versatility of a β-Diketone

β-Dicarbonyl compounds are a cornerstone of modern organic synthesis, prized for the unique reactivity conferred by the acidic proton at the α-carbon situated between the two carbonyl groups. This compound, with its characteristic phenyl and bulky tert-butyl substituents, presents an interesting case study in steric and electronic effects on reactivity. Understanding its fundamental reaction mechanisms is paramount for its effective utilization in the synthesis of more complex molecules, including potential pharmaceutical agents. This document will delve into the synthesis and key transformations of this molecule, providing both theoretical understanding and practical guidance.

The Foundation of Reactivity: Keto-Enol Tautomerism

The most critical aspect governing the reactivity of this compound is its existence as an equilibrium mixture of keto and enol tautomers.[1] Tautomers are constitutional isomers that readily interconvert, in this case, through the migration of a proton and the shifting of a double bond.[2] The equilibrium position is highly sensitive to the solvent environment.[3]

The enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond, making it a significant contributor to the overall equilibrium.[1][2]

Base-Catalyzed Enolization

Under basic conditions, an enolate is formed as an intermediate. A base removes the acidic α-proton to yield a resonance-stabilized enolate anion.[4][5] Subsequent protonation of the enolate oxygen by a protic solvent or a weak acid yields the enol.[2][6]

Caption: Base-catalyzed keto-enol tautomerism mechanism.

Acid-Catalyzed Enolization

In an acidic medium, the reaction is initiated by the protonation of one of the carbonyl oxygens, which increases the acidity of the α-proton. A weak base, such as the solvent, can then remove the α-proton to form the enol.[7][8]

Caption: Acid-catalyzed keto-enol tautomerism mechanism.

Synthesis: The Claisen Condensation

The most common and efficient method for the synthesis of β-diketones is the Claisen condensation.[9] For this compound, this involves the reaction between an ester of pivalic acid (e.g., methyl pivalate) and acetophenone in the presence of a strong base, such as sodium ethoxide or sodium hydride.[9][10]

The mechanism proceeds as follows:

  • Enolate Formation: The base abstracts an α-proton from acetophenone to form a resonance-stabilized enolate.

  • Nucleophilic Acyl Substitution: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the pivalate ester.

  • Elimination: The tetrahedral intermediate collapses, eliminating the alkoxide leaving group to form the β-diketone.

  • Deprotonation: The resulting β-diketone is more acidic than the starting ketone and is deprotonated by the alkoxide, driving the reaction to completion.

  • Protonation: A final acidic workup protonates the enolate to yield the final product.

G acetophenone Acetophenone enolate Acetophenone Enolate acetophenone->enolate 1. Deprotonation methyl_pivalate Methyl Pivalate tetrahedral_intermediate Tetrahedral Intermediate methyl_pivalate->tetrahedral_intermediate base Base (e.g., NaOEt) base->enolate enolate->tetrahedral_intermediate 2. Nucleophilic Attack product_enolate Product Enolate tetrahedral_intermediate->product_enolate 3. Elimination of MeO⁻ product This compound product_enolate->product 4. Acidic Workup

Caption: Claisen condensation for synthesis.

Key Reactions and Mechanisms

Alkylation of the α-Carbon

The acidic α-proton of this compound can be readily removed by a base to form a nucleophilic enolate.[11] This enolate can then undergo an S(_N)2 reaction with an alkyl halide to form a C-alkylated product.[12][13] The choice of base and solvent is crucial to control the extent of enolate formation and prevent side reactions.

G diketone This compound enolate Enolate diketone->enolate 1. Deprotonation base Base (e.g., K₂CO₃) base->enolate alkyl_halide Alkyl Halide (R-X) transition_state SN2 Transition State alkyl_halide->transition_state enolate->transition_state 2. Nucleophilic Attack product α-Alkylated Product transition_state->product

Caption: Mechanism of α-alkylation.

Cleavage of the Carbon-Carbon Bond

β-Diketones can undergo cleavage of the C-C bond between the carbonyl carbons under certain conditions, such as strong alkaline hydrolysis.[14][15] This retro-Claisen type reaction involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons, followed by the cleavage of the C-C bond.

Experimental Protocols and Data

Protocol for Synthesis via Claisen Condensation

Materials:

  • Acetophenone

  • Methyl pivalate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add sodium hydride.

  • Wash the sodium hydride with anhydrous diethyl ether to remove the mineral oil.

  • Add fresh anhydrous diethyl ether to the flask.

  • Add a solution of acetophenone and methyl pivalate in anhydrous diethyl ether dropwise to the stirred suspension of sodium hydride.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and cautiously quench with 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Spectroscopic Analysis of Tautomerism

The ratio of keto to enol tautomers can be determined using ¹H NMR spectroscopy.[16][17] The distinct signals for the protons in each tautomer allow for their quantification by integration.

TautomerCharacteristic ¹H NMR Signals (in CDCl₃, δ ppm)
Keto ~2.2 (s, 2H, -CH₂-)
Enol ~6.0 (s, 1H, vinyl H), ~16.0 (s, 1H, enolic OH)

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is dominated by its keto-enol tautomerism. A thorough understanding of its synthesis via Claisen condensation and its subsequent reactions, such as alkylation and cleavage, is essential for its effective application in the development of new chemical entities. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals working with this and related β-dicarbonyl compounds.

References

  • Heasley, B. H. (2011). Emergent mechanistic diversity of enzyme-catalysed β-diketone cleavage. Biochemical Society Transactions, 39(4), 1104-1110. [Link]

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  • Pearson, R. G., & Mayerle, E. A. (1951). Mechanism of the Hydrolytic Cleavage of Carbon—Carbon Bonds. I. Alkaline Hydrolysis of β-Diketones. Journal of the American Chemical Society, 73(1), 926-930. [Link]

  • University of Liverpool. (n.d.). Alkylation of β-dicarbonyl compounds. University of Liverpool. Retrieved from [Link]

  • Pukanic, G. W., & Forsen, S. (1969). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 47(1), 167-173. [Link]

  • Chemistry 3. (2014, August 1). Alkylation of Enolates (1,3-Dicarbonyl compounds and Decarboxylation). YouTube. [Link]

  • Pearson, R. G. (1951). Mechanism of the Hydrolytic Cleavage of Carbon—Carbon Bonds. I. Alkaline Hydrolysis of β-Diketones. Scilit. [Link]

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  • Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. (2020, July 9). YouTube. [Link]

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  • Drexler, E. J., & Field, K. W. (1972). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education, 49(12), 812. [Link]

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  • ChemTube3D. (n.d.). Base catalysed enolate formation (Enolization). ChemTube3D. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

  • LibreTexts Chemistry. (2021, July 31). 17.2: Enolization of Aldehydes and Ketones. LibreTexts Chemistry. [Link]

  • MJD chemistry. (2021, April 17). Mechanism of base catalyzed enolization | Chemistry of enolate ion and enol. YouTube. [Link]

  • LibreTexts Chemistry. (2023, January 29). 22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. LibreTexts Chemistry. [Link]

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  • UBC Library Open Collections. (n.d.). general acid and general base catalysis of the enolization of acetone. an extensive study. UBC Library Open Collections. Retrieved from [Link]

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An In-depth Technical Guide to 4,4-Dimethyl-1-phenylpentane-1,3-dione: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethyl-1-phenylpentane-1,3-dione, also known as benzoylpivaloylmethane, is a β-dicarbonyl compound that serves as a versatile building block in organic synthesis. Its unique structural features, particularly the presence of a bulky tert-butyl group, impart specific reactivity and properties that are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed examination of its synthesis, and an exploration of its applications as a precursor to bioactive heterocyclic compounds.

I. Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1][2] Its key physical and chemical identifiers are summarized in the table below.

PropertyValueReference(s)
CAS Number 13988-67-5[2][3]
Molecular Formula C₁₃H₁₆O₂[2][3]
Molecular Weight 204.26 g/mol [2][3]
Appearance Colorless liquid[2]
Boiling Point 127-128 °C at 2 mmHg298.7 °C at 760 mmHg[4]
Density 1.024 g/mL[5]
Refractive Index 1.559[5]
Solubility Soluble in organic solvents such as ethanol, diethyl ether, and dichloromethane.
Stability Stable under normal conditions. Combustible and incompatible with strong oxidizing agents.[1]

II. Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the presence of the 1,3-dicarbonyl moiety. This functional group arrangement leads to several key chemical characteristics.

Keto-Enol Tautomerism

A fundamental property of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation of the double bond with the carbonyl group and the phenyl ring. This equilibrium is a critical aspect of its reactivity, as the enolate anion is a key intermediate in many of its synthetic transformations.

Caption: Keto-enol tautomerism of this compound.

III. Synthesis

The primary and most efficient method for the synthesis of this compound is the Claisen condensation .[6][7] This reaction involves the condensation of an ester with a ketone in the presence of a strong base. For the synthesis of this specific β-diketone, the reactants are typically an ester of pivalic acid (e.g., ethyl pivalate or methyl pivalate) and acetophenone.[8]

Reaction Mechanism: Claisen Condensation

The mechanism proceeds through the formation of an enolate from acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the pivalate ester. Subsequent elimination of an alkoxide leads to the formation of the β-diketone.

claisen_condensation start Acetophenone + Ethyl Pivalate base Strong Base (e.g., NaH, NaOEt) start->base 1. enolate Acetophenone Enolate base->enolate Deprotonation nucleophilic_attack Nucleophilic Attack on Ethyl Pivalate enolate->nucleophilic_attack 2. tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate elimination Elimination of Ethoxide tetrahedral_intermediate->elimination 3. product This compound elimination->product 4. workup Acidic Workup product->workup 5.

Caption: Generalized workflow for the Claisen condensation synthesis.

Experimental Protocol: Synthesis via Claisen Condensation

The following is a representative, field-proven protocol for the synthesis of this compound. This protocol is based on established principles of the Claisen condensation for β-diketone synthesis.[1][6]

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethyl pivalate

  • Acetophenone

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with sodium hydride (1.1 equivalents) under a nitrogen atmosphere. Anhydrous diethyl ether is added to the flask.

  • Enolate Formation: A solution of acetophenone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is then allowed to warm to room temperature and stirred for 1-2 hours, or until hydrogen evolution ceases.

  • Condensation: The reaction mixture is cooled again to 0 °C, and a solution of ethyl pivalate (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours.

  • Work-up: The reaction mixture is cooled to room temperature and then poured cautiously into a beaker containing ice. The resulting mixture is acidified to pH ~5 with 10% HCl. The aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

IV. Spectroscopic Data

While experimental spectra are proprietary to their respective databases, the following represents the expected spectroscopic characteristics for this compound based on its structure and data for analogous compounds.

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons of the phenyl group, a singlet for the methylene protons flanked by the two carbonyl groups, and a characteristic singlet for the nine equivalent protons of the tert-butyl group. In the enol form, the methylene signal would be replaced by a vinyl proton signal and a broad signal for the enolic hydroxyl proton.

  • ¹³C NMR: The spectrum would display signals for the two distinct carbonyl carbons, the methylene carbon, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the phenyl ring.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum of the keto-enol mixture would exhibit characteristic C=O stretching vibrations for the ketone and enone functionalities. A broad O-H stretch would also be present due to the enol tautomer. C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule would also be observed.

V. Applications in Research and Drug Development

β-Diketones are highly valuable precursors in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity.[10] this compound, with its specific substitution pattern, offers a scaffold for the creation of novel molecules with potential therapeutic applications.

Synthesis of Bioactive Heterocycles

The 1,3-dicarbonyl moiety of this compound is an ideal electrophilic substrate for condensation reactions with dinucleophiles to form five- and six-membered heterocyclic rings.

  • Pyrazoles: Reaction with hydrazine and its derivatives yields pyrazoles.[11] Pyrazole-containing compounds are known to possess a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][12] The bulky tert-butyl group from the diketone can influence the pharmacokinetic properties of the resulting pyrazole derivatives.

  • Isoxazoles: Condensation with hydroxylamine leads to the formation of isoxazoles. Isoxazole derivatives are also prominent in medicinal chemistry, with applications as antibiotics and anti-inflammatory agents.

heterocycle_synthesis diketone 4,4-Dimethyl-1-phenyl- pentane-1,3-dione hydrazine Hydrazine (H₂NNH₂) diketone->hydrazine Condensation hydroxylamine Hydroxylamine (H₂NOH) diketone->hydroxylamine Condensation pyrazole Pyrazole Derivative hydrazine->pyrazole isoxazole Isoxazole Derivative hydroxylamine->isoxazole bioactivity Potential Bioactivity (e.g., Antimicrobial) pyrazole->bioactivity isoxazole->bioactivity

Caption: Synthetic utility as a precursor to bioactive heterocycles.

The development of novel antimicrobial agents is a critical area of research, and the synthesis of pyrazole derivatives from readily available β-diketones represents a promising strategy for addressing antibiotic resistance.[2]

VI. Conclusion

This compound is a valuable and versatile synthetic intermediate with well-defined physical and chemical properties. Its synthesis via the Claisen condensation is a robust and scalable method. The true potential of this compound lies in its application as a scaffold for the construction of diverse heterocyclic systems, particularly pyrazoles and isoxazoles, which are of significant interest in the field of drug discovery and development. This guide serves as a foundational resource for researchers and scientists looking to leverage the unique properties of this compound in their synthetic endeavors.

VII. References

  • Synthesis of Antimicrobial Benzimidazole-Pyrazole Compounds and Their Biological Activities. PubMed. (URL: [Link])

  • Antibacterial pyrazoles: tackling resistant bacteria. PMC. (URL: [Link])

  • New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. (URL: [Link])

  • Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. PMC. (URL: [Link])

  • Claisen Condensation. Organic Chemistry Portal. (URL: [Link])

  • 4,4-Dimethyl-1-phenylpentan-1-one | C13H18O | CID 641332. PubChem. (URL: [Link])

  • This compound. Stenutz. (URL: [Link])

  • This compound | CAS#:13988-67-5. Chemsrc. (URL: [Link])

  • Organic Syntheses Procedure. (URL: [Link])

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. (URL: [Link])

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4,4-Dimethyl-1-phenylpentane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, providing unparalleled insight into the molecular structure and dynamics of organic compounds.[1] This guide offers a comprehensive examination of the ¹H and ¹³C NMR spectra of 4,4-Dimethyl-1-phenylpentane-1,3-dione, a β-diketone featuring both phenyl and tert-butyl functionalities.[2][3]

A critical aspect governing the NMR analysis of β-dicarbonyl compounds is the phenomenon of keto-enol tautomerism.[4][5] In solution, this compound does not exist as a single species but as a dynamic equilibrium between its diketo form and a more stable, conjugated enol form. This equilibrium is stabilized by factors such as intramolecular hydrogen bonding and extended π-system conjugation.[4] The interconversion between these tautomers is typically slow on the NMR timescale, allowing for the simultaneous observation of distinct signals for both forms in the spectrum.[5][6] The position of this equilibrium is often sensitive to the solvent used, with different solvents potentially favoring one tautomer over the other.[5][7]

This document will dissect the predicted spectral features of each tautomer, explain the causality behind the expected chemical shifts and coupling patterns, and provide a robust experimental protocol for acquiring high-quality NMR data for this molecule.

The Keto-Enol Equilibrium

The fundamental equilibrium for this compound involves the migration of the α-proton between the two carbonyl groups, resulting in the formation of a hydrogen-bonded, six-membered ring in the enol tautomer. This process is illustrated below.

Caption: Keto-Enol equilibrium in this compound.

Part 1: Analysis of the ¹H NMR Spectrum

The proton NMR spectrum will be a composite, displaying separate sets of signals for the diketo and enol forms. The relative integrals of these signals provide a direct measure of the equilibrium constant (Keq) under the specific analytical conditions.[4][6]

Predicted Signals for the Diketo Tautomer
  • Phenyl Protons (C₆H₅-, H-a, H-b, H-c): These protons will appear in the aromatic region, typically between δ 7.4-8.0 ppm . The two protons ortho to the electron-withdrawing carbonyl group (H-a) will be the most deshielded and are expected to appear as a multiplet (often a doublet of doublets) furthest downfield. The meta (H-b) and para (H-c) protons will appear as a more complex multiplet at a slightly higher field.

  • Methylene Protons (-CH₂-, H-d): This is a key diagnostic signal for the diketo form. These α-protons are situated between two carbonyl groups, leading to significant deshielding. A sharp singlet is expected around δ 3.5-4.5 ppm .[5] Its integration value of 2H is characteristic.

  • tert-Butyl Protons (-C(CH₃)₃, H-e): The nine equivalent protons of the tert-butyl group will produce a sharp singlet at a much higher field, anticipated around δ 1.1-1.3 ppm , due to the shielding effect of the sp³ carbon.

Predicted Signals for the Enol Tautomer
  • Enolic Proton (-OH, H-f): This proton is involved in a strong intramolecular hydrogen bond, which dramatically deshields it. A broad singlet is expected far downfield, typically in the δ 15-17 ppm range. Its chemical shift can be sensitive to concentration and temperature.

  • Phenyl Protons (C₆H₅-, H-a', H-b', H-c'): Similar to the keto form, these will appear as multiplets in the δ 7.4-8.0 ppm region. The electronic environment is slightly different due to conjugation in the enol system, which may cause minor shifts compared to the diketo signals.

  • Vinyl Proton (=CH-, H-g): The appearance of this signal is definitive proof of the enol form. It is a singlet found in the olefinic region, typically between δ 5.5-6.5 ppm .[5]

  • tert-Butyl Protons (-C(CH₃)₃, H-h): The nine protons of the tert-butyl group in the enol form will also appear as a sharp singlet, expected around δ 1.1-1.3 ppm . Its chemical shift will be subtly different from that of the diketo form, often appearing slightly upfield.

Summary of Predicted ¹H NMR Data
Assignment Tautomer Label Predicted δ (ppm) Multiplicity Integration
Phenyl (ortho)DiketoH-a~7.8-8.0Multiplet2H
Phenyl (meta, para)DiketoH-b, H-c~7.4-7.6Multiplet3H
MethyleneDiketoH-d~3.5-4.5Singlet2H
tert-ButylDiketoH-e~1.1-1.3Singlet9H
Enolic OHEnolH-f~15-17Broad Singlet1H
Phenyl (ortho)EnolH-a'~7.8-8.0Multiplet2H
Phenyl (meta, para)EnolH-b', H-c'~7.4-7.6Multiplet3H
VinylEnolH-g~5.5-6.5Singlet1H
tert-ButylEnolH-h~1.1-1.3Singlet9H

Part 2: Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, will show a single peak for each chemically non-equivalent carbon atom.[8][9] This provides a carbon "fingerprint" for each tautomer present in the solution.

Predicted Signals for the Diketo Tautomer
  • Carbonyl Carbons (C=O): Two distinct signals are expected in the highly deshielded region of the spectrum (δ 190-210 ppm ).[8][10] The pivaloyl carbonyl (adjacent to the tert-butyl group) will likely be further downfield than the benzoyl carbonyl.

  • Phenyl Carbons (C₆H₅-): Four signals are anticipated in the aromatic region (δ 125-140 ppm ). These correspond to the ipso-carbon (attached to the carbonyl group), two ortho-, two meta-, and one para-carbon.

  • Methylene Carbon (-CH₂-): The α-carbon will appear as a single peak around δ 45-55 ppm .

  • tert-Butyl Carbons (-C(CH₃)₃): Two signals are expected for this group: one for the quaternary carbon and one for the three equivalent methyl carbons.

Predicted Signals for the Enol Tautomer
  • Carbonyl & Enol Carbons (C=O, =C-O): The enol system will display three distinct signals in the downfield region. One will correspond to the remaining ketone carbonyl (~δ 190-200 ppm ), while the two enolic carbons will appear at different shifts. The carbon bonded to the oxygen (=C-OH) is typically more deshielded than the other vinyl carbon (=C-H), with signals appearing in the δ 95-185 ppm range.

  • Phenyl Carbons (C₆H₅-): Four signals, similar in range to the diketo form (δ 125-140 ppm ), but with slightly altered chemical shifts due to the different conjugation pathway.

  • tert-Butyl Carbons (-C(CH₃)₃): Two signals, one quaternary and one methyl, with chemical shifts slightly different from their diketo counterparts.

Summary of Predicted ¹³C NMR Data
Assignment Tautomer Predicted δ (ppm)
Carbonyls (2C)Diketo~190-210
Phenyl (4 signals)Diketo~125-140
Methylene (-CH₂-)Diketo~45-55
tert-Butyl (Quaternary C)Diketo~40-50
tert-Butyl (Methyl C)Diketo~25-30
Carbonyl & Enol (3C)Enol~95-200
Phenyl (4 signals)Enol~125-140
tert-Butyl (Quaternary C)Enol~40-50
tert-Butyl (Methyl C)Enol~25-30

Part 3: Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is essential for obtaining reproducible and high-quality NMR data. The following workflow is recommended for the analysis of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh the sample. For ¹H NMR, 1-5 mg is sufficient; for ¹³C NMR, 15-25 mg is recommended to achieve good signal-to-noise in a reasonable time.[11]

    • Select an appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Note that the choice of solvent will directly influence the keto-enol equilibrium.[5][7]

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent inside a clean, dry 5 mm NMR tube.[11]

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Spectrometer Setup and Calibration:

    • Insert the NMR tube into a spinner turbine and place it in the spectrometer's magnet.

    • Locking: Establish a field-frequency lock using the deuterium signal from the solvent. This step is crucial for maintaining magnetic field stability during the experiment.

    • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field (B₀) across the sample volume. This process minimizes peak broadening and distortion.[11]

    • Tuning and Matching: Tune the probe to the correct frequency for the nucleus being observed (¹H or ¹³C) and match the impedance to 50 Ω to ensure efficient power transfer.

  • ¹H NMR Acquisition:

    • Load standard proton acquisition parameters.

    • Calibrate the 90° pulse width.

    • Set the spectral width to cover the expected range of signals (e.g., -2 to 18 ppm).

    • Set an appropriate relaxation delay (d1), typically 1-5 seconds, to allow for full magnetization recovery between scans.

    • Acquire the data using a suitable number of scans (e.g., 8-16) to achieve adequate signal-to-noise.

  • ¹³C NMR Acquisition:

    • Load standard carbon acquisition parameters with broadband proton decoupling.[9]

    • Calibrate the ¹³C 90° pulse width.

    • Set the spectral width to encompass all expected carbon signals (e.g., 0 to 220 ppm).

    • Use a relaxation delay (d1) of at least 2 seconds.

    • Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 256 to 1024 or more) will be required.[12]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Perform phase correction (zero- and first-order) to ensure all peaks are in the pure absorption mode.

    • Apply a baseline correction to obtain a flat spectral baseline.

    • Reference the spectrum. For ¹H NMR in CDCl₃, the residual CHCl₃ peak is set to δ 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is set to δ 77.16 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios and the keto:enol ratio.

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (1-5 mg for ¹H, 15-25 mg for ¹³C) Dissolve Dissolve in 0.6 mL Deuterated Solvent (e.g., CDCl₃) Weigh->Dissolve Insert Insert Sample into Magnet Dissolve->Insert Lock Lock on Deuterium Signal Insert->Lock Shim Shim for Field Homogeneity Lock->Shim Tune Tune & Match Probe Shim->Tune Acq_H1 Acquire ¹H Spectrum (NS=16, d1=2s) Tune->Acq_H1 Acq_C13 Acquire ¹³C Spectrum (Proton Decoupled, NS=1024) Tune->Acq_C13 FT Fourier Transform (FID -> Spectrum) Acq_H1->FT Acq_C13->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference Integrate Integrate (¹H Only) & Analyze Reference->Integrate

Caption: Experimental workflow for NMR analysis.

Conclusion

The comprehensive NMR analysis of this compound provides a textbook example of structural elucidation for a molecule existing in a tautomeric equilibrium. The ¹H NMR spectrum offers quantitative information on the keto-enol ratio through integration, while both ¹H and ¹³C spectra provide definitive fingerprints for each form. By carefully analyzing the chemical shifts, multiplicities, and presence of characteristic signals—such as the methylene protons in the keto form and the vinyl and enolic protons in the enol form—a complete and unambiguous structural assignment can be achieved. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently perform and interpret these critical experiments.

References

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An In-depth Technical Guide to the Keto-enol Tautomerism in 4,4-Dimethyl-1-phenylpentane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Keto-enol tautomerism, a fundamental concept in organic chemistry, governs the equilibrium between a ketone or aldehyde and its corresponding enol form. This phenomenon is particularly pronounced in β-dicarbonyl compounds, where the enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation. This guide provides a comprehensive examination of the keto-enol tautomerism in 4,4-Dimethyl-1-phenylpentane-1,3-dione, a β-diketone with distinct structural features. We will delve into the structural influences on its tautomeric equilibrium, present detailed experimental protocols for its characterization using spectroscopic techniques, and discuss the implications of this tautomerism in the context of chemical reactivity and drug development.

Introduction to Keto-Enol Tautomerism in β-Dicarbonyl Systems

Tautomers are constitutional isomers of organic compounds that readily interconvert. Keto-enol tautomerism involves the migration of a proton and the shifting of bonding electrons between a carbonyl compound and its enol counterpart. The equilibrium between the keto and enol forms is influenced by several factors, including the structure of the compound, solvent polarity, and temperature.[1]

In acyclic β-dicarbonyl compounds, the enol form is often favored due to the formation of a stable six-membered ring via intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen. This chelation, along with the conjugation of the C=C double bond with the remaining carbonyl group, significantly stabilizes the enol tautomer.[2][3]

Structural Analysis of this compound

This compound is a β-diketone characterized by a phenyl group attached to one carbonyl carbon and a bulky tert-butyl group (4,4-dimethyl) adjacent to the other carbonyl. These structural features play a crucial role in determining the position of the keto-enol equilibrium.

  • Phenyl Group: The phenyl group, being an electron-withdrawing group, increases the acidity of the α-protons, thereby favoring enolization.

  • Tert-butyl Group: The sterically demanding tert-butyl group can influence the planarity of the enol form and may affect the strength of the intramolecular hydrogen bond.

The interplay of these electronic and steric factors makes this compound an interesting case study for understanding the nuances of tautomeric equilibria.

The Tautomeric Equilibrium

The keto-enol equilibrium for this compound is depicted below. The enol form can exist as two different geometric isomers with respect to the C=C double bond, but the isomer with the intramolecular hydrogen bond is significantly more stable.

Caption: Keto-enol equilibrium of this compound.

Experimental Characterization of Tautomerism

The quantification of the keto-enol equilibrium is readily achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful and widely used method for determining the ratio of keto and enol tautomers in solution.[1][4] The tautomeric equilibrium is typically slow on the NMR timescale, resulting in distinct sets of signals for each form.[2]

Key ¹H NMR Signals:

TautomerProtonChemical Shift (δ, ppm)Multiplicity
Ketoα-CH₂~3.5-4.0Singlet
EnolVinylic CH~5.5-6.5Singlet
EnolEnolic OH~15-17Broad Singlet

The relative amounts of the keto and enol forms can be determined by integrating the areas of their characteristic proton signals.[5]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, benzene-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS).[5]

  • Data Acquisition: Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integration and Quantification: Integrate the signals corresponding to the α-methylene protons of the keto form and the vinylic proton of the enol form. Calculate the percentage of each tautomer using the following formula: % Enol = [Integral(Vinylic H) / (Integral(Vinylic H) + (Integral(α-CH₂) / 2))] * 100

Caption: Workflow for NMR-based quantification of keto-enol tautomerism.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in both tautomers.[6]

Characteristic IR Absorptions:

TautomerFunctional GroupWavenumber (cm⁻¹)Description
KetoC=O (non-conjugated)~1730-1710Strong
KetoC=O (conjugated to phenyl)~1690-1670Strong
EnolC=O (conjugated, H-bonded)~1640-1580Strong, broad
EnolC=C~1580-1540Medium to strong
EnolO-H (intramolecular H-bond)~3200-2500Very broad

The presence of a broad O-H stretch and a lower frequency C=O stretch in the IR spectrum is indicative of the enol form.[3][7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study keto-enol equilibria.[8] The conjugated system of the enol tautomer results in a characteristic absorption band at a longer wavelength (π → π* transition) compared to the keto form (n → π* transition).[9] The position and intensity of these absorption bands can be influenced by the solvent.[10]

Influence of Solvents on the Tautomeric Equilibrium

The solvent plays a critical role in determining the position of the keto-enol equilibrium.[11][12]

  • Nonpolar Solvents (e.g., hexane, carbon tetrachloride): In nonpolar solvents, the enol form is generally favored. These solvents do not significantly interact with either tautomer, allowing the stabilizing effect of the intramolecular hydrogen bond in the enol to dominate.[13]

  • Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents can act as hydrogen bond acceptors, potentially disrupting the intramolecular hydrogen bond of the enol and stabilizing the more polar keto form.[2]

  • Polar Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors. They can solvate both the keto and enol forms, often favoring the more polar keto tautomer by disrupting the internal hydrogen bond of the enol.[13]

Generally, for many β-dicarbonyls, an increase in solvent polarity shifts the equilibrium towards the keto form, a trend often referred to as Meyer's rule.[1] However, the relative polarity of the keto and enol tautomers can be complex and is not always straightforward.[2][12]

Table 1: Hypothetical Tautomeric Composition in Various Solvents

SolventDielectric Constant (ε)% Enol Form (Illustrative)
Hexane1.995
Chloroform4.885
Acetone20.760
Methanol32.740
Water80.120

Implications in Drug Development and Synthesis

The tautomeric state of a molecule can significantly impact its physicochemical properties and biological activity.

  • Reactivity: The keto and enol forms exhibit different reactivities. The enol form, with its nucleophilic C=C double bond, is susceptible to electrophilic attack. The keto form undergoes reactions typical of carbonyl groups.

  • Pharmacokinetics: Properties such as solubility, lipophilicity, and membrane permeability can be influenced by the predominant tautomeric form.

  • Pharmacodynamics: The specific tautomer present may be the one that binds to a biological target. Understanding the tautomeric equilibrium is therefore crucial for structure-activity relationship (SAR) studies and rational drug design.

Conclusion

The keto-enol tautomerism of this compound is a dynamic equilibrium governed by a delicate balance of steric and electronic effects, as well as solvent interactions. A thorough understanding and characterization of this equilibrium, primarily through NMR spectroscopy, are essential for predicting its chemical behavior and for its application in fields such as medicinal chemistry and materials science. The principles and experimental approaches detailed in this guide provide a robust framework for the comprehensive investigation of this and other β-dicarbonyl systems.

References

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Starting materials for 4,4-Dimethyl-1-phenylpentane-1,3-dione synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4,4-Dimethyl-1-phenylpentane-1,3-dione

Introduction: The Significance of β-Diketones

This compound, also known as α-pivaloylacetophenone, is a β-diketone (or 1,3-diketone), a class of organic compounds characterized by two carbonyl groups separated by a single methylene carbon. This structural motif imparts unique chemical properties, including keto-enol tautomerism and the ability to form stable metal chelates. Consequently, β-diketones are pivotal intermediates in the synthesis of a wide array of compounds, including pharmaceuticals, heterocyclic systems, and industrial materials such as polymers and waste extractants.[1] This guide provides a detailed examination of the primary synthetic route to this compound, focusing on the selection of starting materials and the mechanistic principles that govern the transformation.

Core Synthetic Strategy: The Crossed Claisen Condensation

The most classical and widely employed method for the synthesis of 1,3-diketones is the Claisen condensation.[2][3] Specifically, the synthesis of this compound is achieved through a "crossed" or "mixed" Claisen condensation. This variation involves the reaction between two different carbonyl compounds: a ketone and an ester, reacting in the presence of a strong base.[4][5]

The fundamental principle of this reaction is the generation of a nucleophilic enolate from the ketone component, which then performs a nucleophilic acyl substitution on the electrophilic carbonyl carbon of the ester.[4] The choice of a strong base is critical, as a stoichiometric amount is required to deprotonate the resulting β-diketone product, which is more acidic than the starting ketone. This final, essentially irreversible deprotonation step drives the equilibrium towards the product, ensuring a high yield.[3]

Strategic Selection of Starting Materials

The molecular structure of this compound dictates the logical choice of precursors for a Claisen condensation approach. The molecule can be retrosynthetically disconnected at the C-C bond between the C2 and C3 positions, yielding a benzoyl group and a pivaloyl group.

1. The Ketone Component: Pinacolone (3,3-Dimethyl-2-butanone)

  • Structure and Role: Pinacolone provides the pivaloyl fragment of the target molecule. Its primary role in the reaction is to serve as the enolate precursor.

  • Causality of Choice: The key feature of pinacolone is the presence of acidic α-protons on the methyl group adjacent to the carbonyl (the C1 position). A strong base can readily abstract one of these protons to form a resonance-stabilized enolate anion. This enolate is the key nucleophile that initiates the carbon-carbon bond formation. The bulky tert-butyl group on the other side of the carbonyl lacks α-protons, simplifying the reaction and preventing undesired side reactions.

2. The Ester Component: Ethyl Benzoate

  • Structure and Role: Ethyl benzoate serves as the acylating agent, providing the benzoyl group to the final structure.[4]

  • Causality of Choice: Ethyl benzoate is an ideal electrophile for this crossed Claisen condensation for two critical reasons:

    • Lack of α-Protons: It has no α-protons and therefore cannot form an enolate itself. This is a crucial requirement for a successful crossed Claisen condensation, as it eliminates the possibility of self-condensation of the ester, which would lead to a mixture of products and reduce the yield of the desired β-diketone.[5][6]

    • Enhanced Electrophilicity: The carbonyl carbon of ethyl benzoate is highly electrophilic due to the electron-withdrawing effect of the attached phenyl ring, making it highly susceptible to nucleophilic attack by the pinacolone enolate.[4] The ethoxide group serves as an effective leaving group during the elimination step.[4]

Reaction Mechanism and Workflow

The synthesis proceeds via a well-established base-catalyzed mechanism:

  • Enolate Formation: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), abstracts an acidic α-proton from pinacolone to form a nucleophilic enolate ion.

  • Nucleophilic Attack: The pinacolone enolate attacks the electrophilic carbonyl carbon of ethyl benzoate, forming a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide (EtO⁻) leaving group.

  • Deprotonation (Driving Force): The newly formed this compound has a highly acidic methylene proton situated between the two carbonyl groups. The ethoxide generated in the previous step (or another equivalent of base) rapidly deprotonates the β-diketone to form a highly resonance-stabilized enolate salt. This final acid-base reaction is thermodynamically favorable and drives the entire synthesis to completion.[3]

  • Acidic Workup: A final step involving the addition of aqueous acid (e.g., HCl or H₂SO₄) neutralizes the reaction mixture and protonates the enolate salt to yield the final, neutral this compound product.[3]

Below is a diagram illustrating the overall synthetic workflow.

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions Pinacolone Pinacolone Process Crossed Claisen Condensation Pinacolone->Process EthylBenzoate Ethyl Benzoate EthylBenzoate->Process Base 1. Strong Base (e.g., NaH) in Anhydrous Solvent (e.g., DMSO) Base->Process Step 1 Acid 2. Aqueous Acid Workup (e.g., HCl) Product This compound Acid->Product Process->Acid Step 2

Caption: Workflow for the synthesis of this compound.

Quantitative Data and Experimental Parameters

The success of the synthesis relies on precise control of reagents and conditions.

ParameterComponent/ConditionFormulaMolar Mass ( g/mol )RoleKey Considerations
Ketone PinacoloneC₆H₁₂O100.16Enolate Precursor (Nucleophile)Must have α-protons.
Ester Ethyl BenzoateC₉H₁₀O₂150.17Acylating Agent (Electrophile)Should lack α-protons to prevent self-condensation.[5]
Base Sodium Hydride (NaH)NaH24.00Catalyst / ReagentA strong, non-nucleophilic base is preferred. Must be used in stoichiometric amounts.
Solvent Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Reaction MediumAprotic, polar solvent. Helps to dissolve reagents and stabilize intermediates.[1][7]
Workup Hydrochloric Acid (aq)HCl36.46Neutralizing AgentAdded after reaction completion to protonate the product enolate.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pinacolone (3,3-Dimethyl-2-butanone)

  • Ethyl Benzoate

  • Hydrochloric Acid (1 M)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and nitrogen inlet.

Procedure:

  • Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.0 eq). The mineral oil is removed by washing with anhydrous hexane under a nitrogen atmosphere. Anhydrous DMSO is then added to the flask.

  • Enolate Formation: Pinacolone (1.0 eq) is dissolved in a small amount of anhydrous DMSO and added dropwise to the stirred suspension of sodium hydride in DMSO at room temperature. The mixture is stirred for approximately 1 hour, or until hydrogen gas evolution ceases, indicating the complete formation of the sodium enolate.

  • Acylation: Ethyl benzoate (1.0 eq) is added dropwise to the reaction mixture via the dropping funnel. The reaction is typically exothermic and may require cooling with a water bath to maintain the temperature. After the addition is complete, the mixture is stirred at room temperature for several hours or until TLC analysis indicates the consumption of starting materials.

  • Quenching and Workup: The reaction mixture is cautiously poured into a beaker of ice water and acidified to a pH of ~5-6 with 1 M HCl. This step protonates the enolate salt of the product.

  • Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

  • Washing: The combined organic layers are washed with water, followed by a saturated sodium bicarbonate solution to remove any unreacted benzoic acid, and finally with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

References

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Sources

An In-depth Technical Guide to the Synthesis and Characterization of 4,4-Dimethyl-1-phenylpentane-1,3-dione (CAS 13988-67-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4,4-dimethyl-1-phenylpentane-1,3-dione (CAS 13988-67-5), a versatile β-diketone. The document delves into the mechanistic principles of its synthesis via Claisen condensation, offers detailed experimental protocols, and explores the spectroscopic techniques essential for its structural elucidation and purity assessment. Furthermore, this guide discusses the significance of β-diketones as precursors in the synthesis of heterocyclic scaffolds and as ligands in the development of novel metallodrugs, highlighting the relevance of this compound in medicinal chemistry and drug discovery.

Introduction: The Significance of β-Diketones in Modern Chemistry

β-Diketones, characterized by two carbonyl groups separated by a methylene group, are a pivotal class of compounds in organic chemistry. Their unique structural features and reactivity make them valuable intermediates in a wide array of chemical transformations. A key characteristic of β-diketones is their existence as a dynamic equilibrium of keto and enol tautomers, which governs their chemical behavior and spectroscopic properties.

The enol form of β-diketones can act as a robust bidentate ligand, readily forming stable complexes with a variety of metal ions. This property has led to their extensive use as catalysts and as active components in materials science. In the realm of drug discovery and development, β-diketones are highly valued as precursors for the synthesis of diverse heterocyclic compounds, such as pyrazoles and pyrimidines, which form the core of many pharmaceuticals.[1][2][3][4] Moreover, metal complexes of β-diketones are being actively investigated for their potential therapeutic applications, including as anticancer agents.[5][6][7][8]

This compound, the subject of this guide, is a representative β-diketone with a phenyl ring and a sterically hindering tert-butyl group. This substitution pattern influences its reactivity and the properties of its derivatives, making it a compound of interest for synthetic and medicinal chemists.

Synthesis of this compound: A Mechanistic Approach

The most common and efficient method for the synthesis of β-diketones, including this compound, is the Claisen condensation .[9] This reaction involves the carbon-carbon bond formation between an ester and a ketone in the presence of a strong base.[9]

For the synthesis of this compound, the reactants are typically an ester of benzoic acid (e.g., ethyl benzoate) and pinacolone (3,3-dimethyl-2-butanone). The reaction proceeds through a series of well-defined steps:

  • Enolate Formation: A strong base, such as sodium ethoxide or sodium hydride, abstracts an α-proton from the ketone (pinacolone), which is enolizable, to form a resonance-stabilized enolate anion.[9]

  • Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester (ethyl benzoate). This step results in the formation of a tetrahedral intermediate.[9]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating the alkoxy group (ethoxide) from the ester to form the β-diketone.[9]

  • Deprotonation of the β-Diketone: The newly formed β-diketone has an acidic proton on the central methylene group (pKa ≈ 11), which is readily deprotonated by the alkoxide base present in the reaction mixture. This deprotonation is a thermodynamically favorable step and drives the reaction to completion.[10]

  • Protonation: A final acidic workup is required to neutralize the enolate of the β-diketone and any remaining base, yielding the final product.[9]

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4 & 5: Deprotonation & Protonation Pinacolone Pinacolone Enolate Pinacolone Enolate Pinacolone->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Ethyl_Benzoate Ethyl Benzoate Ethyl_Benzoate->Tetrahedral_Intermediate BDiketone_Product 4,4-Dimethyl-1-phenyl- pentane-1,3-dione Tetrahedral_Intermediate->BDiketone_Product Elimination of EtO- BDiketone_Enolate β-Diketone Enolate BDiketone_Product->BDiketone_Enolate Deprotonation Final_Product Final Product BDiketone_Enolate->Final_Product Acidic Workup

Figure 1: Mechanistic workflow of the Claisen condensation for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the principles of the Claisen condensation. Optimization of reaction conditions may be necessary to achieve higher yields and purity.

Materials:

  • Ethyl benzoate

  • Pinacolone

  • Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

  • Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran, or toluene)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Sodium chloride solution (brine), saturated

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride or sodium ethoxide in the chosen anhydrous solvent.

  • Addition of Ketone: Slowly add pinacolone to the stirred suspension of the base at room temperature.

  • Addition of Ester: After the initial reaction of the ketone with the base has subsided, add ethyl benzoate dropwise from the dropping funnel.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of dilute hydrochloric acid until the solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.

Keto-Enol Tautomerism

A crucial aspect of the characterization of β-diketones is understanding their keto-enol tautomerism. The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity, temperature, and intramolecular hydrogen bonding.[11][12][13] The enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond.

Keto_Enol_Tautomerism Keto_Form Keto Form Enol_Form Enol Form (with intramolecular H-bond) Keto_Form->Enol_Form Tautomerization

Figure 2: Keto-enol tautomerism in β-diketones.

The presence of both tautomers in solution will be reflected in the spectroscopic data, particularly in the NMR spectra.

Spectroscopic Analysis
Technique Expected Observations for this compound
¹H NMR Signals corresponding to both the keto and enol forms will be present. The enol form will show a characteristic downfield signal for the enolic proton (typically δ 15-17 ppm) due to strong intramolecular hydrogen bonding. The methylene protons of the keto form will appear as a singlet, while the methine proton of the enol form will also be a singlet. Aromatic protons will be observed in the typical region (δ 7-8 ppm). The tert-butyl group will appear as a sharp singlet. The ratio of the integrals of the signals corresponding to the keto and enol forms can be used to determine the equilibrium constant in a given solvent.[11][13]
¹³C NMR The spectrum will show distinct signals for the carbonyl carbons of the keto form (typically δ > 200 ppm) and the enolic carbons (with one being more deshielded than the other). Signals for the phenyl ring carbons and the tert-butyl group will also be present.
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for the carbonyl groups (C=O) of the keto form (around 1700-1730 cm⁻¹). The enol form will show a broad absorption for the hydroxyl group (O-H) involved in hydrogen bonding (around 2500-3200 cm⁻¹) and a C=O stretching vibration at a lower frequency (around 1600-1650 cm⁻¹) due to conjugation.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (204.26 g/mol ).[14][15] The fragmentation pattern can provide further structural information.

Applications in Drug Development and Medicinal Chemistry

The β-diketone moiety is a valuable pharmacophore and a versatile building block in the synthesis of medicinally important compounds.

Precursors for Heterocyclic Synthesis

This compound can serve as a key starting material for the synthesis of a variety of heterocyclic compounds, primarily through condensation reactions with dinucleophiles.

  • Pyrazoles: Reaction with hydrazine or its derivatives leads to the formation of pyrazoles, a class of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][16][17][18]

  • Pyrimidines: Condensation with amidines or ureas yields pyrimidines, which are core structures in many drugs, including antivirals and anticancer agents.[2][4][19]

Heterocycle_Synthesis BDiketone 4,4-Dimethyl-1-phenyl- pentane-1,3-dione Pyrazole Pyrazole Derivatives BDiketone->Pyrazole Condensation Pyrimidine Pyrimidine Derivatives BDiketone->Pyrimidine Condensation Hydrazine Hydrazine Derivatives Hydrazine->Pyrazole Amidine Amidine/Urea Derivatives Amidine->Pyrimidine

Figure 3: Synthesis of heterocyclic compounds from this compound.

Metal Complexes with Therapeutic Potential

The ability of β-diketones to chelate metal ions has been exploited in the design of metallodrugs. Metal complexes of β-diketones have shown promise as:

  • Anticancer Agents: A number of transition metal complexes with β-diketonate ligands have demonstrated significant in vitro and in vivo antitumor activity.[5][6][7][8] The ligands can modulate the lipophilicity, stability, and cellular uptake of the metal complexes, influencing their therapeutic efficacy and toxicity profiles.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in synthetic and medicinal chemistry. Its synthesis via the well-established Claisen condensation is a robust and scalable process. A thorough understanding of its characterization, particularly the nuances of its keto-enol tautomerism, is critical for its effective utilization. As a precursor to medicinally relevant heterocyclic systems and as a ligand in the development of novel metallodrugs, this β-diketone represents a promising scaffold for the discovery of new therapeutic agents. This guide provides a foundational understanding for researchers and professionals engaged in the synthesis, characterization, and application of this important class of compounds.

References

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  • ResearchGate. (n.d.). (PDF) Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties.
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The Chemistry and Application of Pivaloylacetophenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pivaloylacetophenone, a β-dicarbonyl compound, represents a versatile building block in modern organic and medicinal chemistry. This technical guide provides an in-depth exploration of its discovery, synthesis, chemical properties, and applications, with a particular focus on its utility for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its synthesis via the Claisen condensation, provide detailed experimental considerations, and explore its role as a precursor to a variety of heterocyclic scaffolds with potential therapeutic applications.

Introduction: The Significance of the β-Dicarbonyl Motif

The 1,3-dicarbonyl moiety is a cornerstone of synthetic organic chemistry, prized for its unique electronic properties and versatile reactivity. The acidic α-protons and the propensity of the enolate to act as a potent nucleophile make these compounds invaluable synthons for the construction of complex molecular architectures. Pivaloylacetophenone (3,3-dimethyl-1-phenyl-1,2-butanedione), with its characteristic bulky tert-butyl group, offers distinct steric and electronic properties that can be strategically exploited in synthesis. This guide aims to provide a comprehensive overview of this important compound, from its historical roots to its contemporary applications in the pursuit of novel therapeutics.

Historical Context: The Dawn of Condensation Chemistry

While the specific first synthesis of pivaloylacetophenone is not prominently documented in historical chemical literature, its existence is a direct consequence of the groundbreaking work of Rainer Ludwig Claisen on the condensation of esters. In 1887, Claisen reported a carbon-carbon bond-forming reaction between two esters in the presence of a strong base, a transformation that would come to be known as the Claisen condensation. This discovery was a pivotal moment in organic synthesis, providing a powerful method for the creation of β-keto esters and β-diketones.

The fundamental mechanism of the Claisen condensation, which involves the formation of an enolate followed by nucleophilic acyl substitution, laid the essential groundwork for the synthesis of compounds like pivaloylacetophenone. The reaction's driving force is the deprotonation of the newly formed β-dicarbonyl compound, which is significantly more acidic than the starting ester, thus shifting the equilibrium towards the product.[1]

Synthesis of Pivaloylacetophenone: A Mechanistic and Practical Approach

The most common and direct route to pivaloylacetophenone is the crossed Claisen condensation between an acetophenone derivative and a pivalic acid ester, typically methyl pivalate. This reaction leverages the principles of the Claisen condensation to forge the key carbon-carbon bond.

The Underlying Mechanism

The synthesis of pivaloylacetophenone via a crossed Claisen condensation is a multi-step process initiated by a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt).

Step 1: Enolate Formation: The strong base abstracts an α-proton from acetophenone, forming a resonance-stabilized enolate.

Step 2: Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl pivalate.

Step 3: Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.

Step 4: Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating a methoxide ion (or another alkoxide) to form the β-diketone, pivaloylacetophenone.

Step 5: Deprotonation (Driving Force): The liberated methoxide is a strong enough base to deprotonate the newly formed pivaloylacetophenone at the acidic α-carbon, forming a highly stable enolate. This final deprotonation step is thermodynamically favorable and serves as the driving force for the entire reaction.[1]

Step 6: Protonation: A final workup with a mild acid protonates the enolate to yield the final pivaloylacetophenone product.

Diagram of the Claisen Condensation Mechanism for Pivaloylacetophenone Synthesis

Claisen_Condensation Acetophenone Acetophenone Enolate Acetophenone Enolate Acetophenone->Enolate + NaH - H2 TetrahedralIntermediate Tetrahedral Intermediate Enolate->TetrahedralIntermediate Nucleophilic Attack MethylPivalate Methyl Pivalate MethylPivalate->TetrahedralIntermediate Pivaloylacetophenone Pivaloylacetophenone TetrahedralIntermediate->Pivaloylacetophenone - NaOMe FinalEnolate Final Enolate Pivaloylacetophenone->FinalEnolate + NaOMe - MeOH FinalProduct Pivaloylacetophenone (Product) FinalEnolate->FinalProduct + H3O+

Caption: Mechanism of Pivaloylacetophenone Synthesis.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Acetophenone (freshly distilled)

  • Methyl pivalate

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and nitrogen inlet.

Procedure:

  • Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a nitrogen inlet, and a septum is assembled and flushed with dry nitrogen.

  • Base Preparation: Sodium hydride (1.1 equivalents) is carefully weighed and washed with anhydrous hexanes to remove the mineral oil. Anhydrous THF is then added to the flask to create a slurry.

  • Addition of Acetophenone: Acetophenone (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the sodium hydride slurry at 0 °C. The mixture is stirred for 30 minutes to allow for complete enolate formation.

  • Addition of Methyl Pivalate: Methyl pivalate (1.2 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Quenching: The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C until the mixture is acidic.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and then brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure pivaloylacetophenone.

Key Experimental Considerations
  • Anhydrous Conditions: The Claisen condensation is highly sensitive to moisture, which can quench the strong base and lead to side reactions. All glassware must be thoroughly dried, and anhydrous solvents should be used.

  • Choice of Base: Sodium hydride is a common and effective base for this reaction. Alternatively, sodium ethoxide in ethanol can be used, but care must be taken to match the alkoxide base to the ester leaving group to avoid transesterification.

  • Stoichiometry: A slight excess of the pivalate ester is often used to ensure complete consumption of the acetophenone enolate.

  • Temperature Control: The initial deprotonation and addition steps are typically carried out at reduced temperatures to control the reaction rate and minimize side reactions.

Physicochemical and Spectroscopic Properties

Pivaloylacetophenone (3,3-dimethyl-1-phenyl-1,2-butanedione) is typically a liquid at room temperature. Its structural features give rise to a characteristic spectroscopic signature.

PropertyValue
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
Appearance Colorless to pale yellow liquid

Spectroscopic Data (Predicted and based on analogous structures):

  • ¹H NMR (CDCl₃, 500 MHz):

    • δ 7.9-8.1 (m, 2H, Ar-H ortho to C=O)

    • δ 7.4-7.6 (m, 3H, Ar-H meta and para to C=O)

    • δ 6.5-6.7 (s, 1H, enol C-H)

    • δ 1.3-1.5 (s, 9H, -C(CH₃)₃)

    • A signal for the enolic proton may be observed as a broad singlet around 16-17 ppm.

  • ¹³C NMR (CDCl₃, 125 MHz):

    • δ ~195-200 (C=O, ketone)

    • δ ~180-185 (C=O, enolized ketone)

    • δ ~135-140 (Ar-C, quaternary)

    • δ ~128-133 (Ar-CH)

    • δ ~95-100 (enol C-H)

    • δ ~40-45 (-C(CH₃)₃, quaternary)

    • δ ~26-28 (-C(CH₃)₃, methyl)

  • IR (neat, cm⁻¹):

    • ~3060 (C-H, aromatic)

    • ~2970 (C-H, aliphatic)

    • ~1680-1700 (C=O stretch, ketone)

    • ~1600-1620 (C=O stretch, enolized ketone)

    • ~1580, 1450 (C=C stretch, aromatic)

Applications in Organic and Medicinal Chemistry

The true value of pivaloylacetophenone lies in its utility as a versatile precursor for the synthesis of more complex molecules, particularly heterocyclic compounds that are of significant interest in drug discovery.

Synthesis of Heterocyclic Scaffolds

The 1,3-dicarbonyl functionality of pivaloylacetophenone is an ideal electrophilic partner for reactions with binucleophiles to construct a variety of five- and six-membered heterocycles.

Example: Synthesis of Pyridazines

Pyridazines and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5] Pivaloylacetophenone can react with hydrazine hydrate in a condensation reaction to form 3-phenyl-6-(tert-butyl)pyridazine.

Diagram of Pyridazine Synthesis from Pivaloylacetophenone

Pyridazine_Synthesis Pivaloylacetophenone Pivaloylacetophenone Intermediate Cyclized Intermediate Pivaloylacetophenone->Intermediate Hydrazine Hydrazine (H2N-NH2) Hydrazine->Intermediate Condensation Pyridazine 3-phenyl-6-(tert-butyl)pyridazine Intermediate->Pyridazine - 2H2O

Caption: Synthesis of a Pyridazine Derivative.

Role in Drug Discovery and Development

The derivatives of pivaloylacetophenone are being explored for various therapeutic applications. The incorporation of the pivaloylacetophenone scaffold into larger molecules can influence their physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

  • Antimicrobial Agents: The heterocyclic derivatives of pivaloylacetophenone, such as pyridazines and pyrazoles, are being investigated for their potential as antibacterial and antifungal agents.[6][7] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

  • Anti-inflammatory and Analgesic Properties: Chalcones, which can be synthesized from acetophenone derivatives, have shown promise as anti-inflammatory agents.[8] The introduction of the bulky tert-butyl group from the pivaloyl moiety can modulate the biological activity and pharmacokinetic profile of these compounds.

  • Anticancer Activity: Many nitrogen-containing heterocycles are core structures in anticancer drugs. The ability to readily synthesize substituted pyridazines and other heterocycles from pivaloylacetophenone makes it a valuable starting material for the generation of compound libraries for high-throughput screening in cancer research.[2]

Conclusion and Future Outlook

Pivaloylacetophenone, a product of the venerable Claisen condensation, continues to be a relevant and valuable tool in the arsenal of the modern synthetic chemist. Its unique structural features and versatile reactivity make it an ideal starting point for the construction of a diverse array of complex molecules, particularly heterocyclic compounds with promising pharmacological activities. As the demand for novel therapeutic agents grows, the strategic application of well-established building blocks like pivaloylacetophenone will undoubtedly play a crucial role in the future of drug discovery and development. The continued exploration of its reaction chemistry and the biological evaluation of its derivatives are fertile grounds for future research.

References

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Spectroscopic data for 4,4-Dimethyl-1-phenylpentane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 4,4-Dimethyl-1-phenylpentane-1,3-dione

Introduction: The Structural Nuances of a β-Diketone

This compound, also known as 1-benzoylpinacolone, is a β-diketone whose structural analysis provides a compelling case study in tautomerism. Like many 1,3-dicarbonyl compounds, it does not exist as a single, static structure but rather as a dynamic equilibrium between two constitutional isomers: a diketo form and a chelated enol form. This keto-enol tautomerism is the single most important factor governing the compound's spectroscopic properties, with the position of the equilibrium being highly sensitive to the solvent environment.[1][2]

The enol tautomer is often stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. This guide, prepared for researchers and drug development professionals, provides a comprehensive analysis of the spectroscopic data for this compound, offering field-proven insights into the interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. We will dissect the causality behind experimental observations and provide self-validating protocols for data acquisition.

Figure 1: Keto-Enol Tautomerism of the target compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is the most definitive technique for probing the keto-enol equilibrium in β-diketones, as the interconversion between tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form present in solution.[3]

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh 10-20 mg of this compound into a clean, dry vial.[4]

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[5]

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring the sample height is between 40-50 mm.[6] Filter the solution through a small cotton or glass wool plug in the pipette if any particulate matter is visible.

  • Execution: Cap the NMR tube, wipe the exterior clean, and insert it into the spectrometer. Acquire the spectrum following standard instrument procedures for locking, tuning, and shimming.[4]

Data Interpretation and Causality

Experimental data acquired in CDCl₃ reveals that the equilibrium lies almost exclusively on the side of the enol tautomer .[7] This is a common phenomenon in non-polar solvents, where the stability gained from the intramolecular hydrogen bond is maximized.[8]

Table 1: Experimental ¹H NMR Data for the Enol Tautomer of this compound in CDCl₃ [7]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~16.0-17.0 (predicted)Broad Singlet1HEnolic -OHThe proton is highly deshielded due to the strong intramolecular hydrogen bond and its involvement in the pseudo-aromatic ring. This signal is often very broad.
7.91 – 7.87Multiplet2HAr-H (ortho)These protons are ortho to the electron-withdrawing carbonyl group, placing them in the most deshielded region of the aromatic system.
7.52Triplet of Triplets1HAr-H (para)This proton is para to the carbonyl group and is deshielded to a lesser extent than the ortho protons.
7.47 – 7.44Multiplet2HAr-H (meta)These protons are meta to the carbonyl group and are the least deshielded of the aromatic protons.
6.31Singlet1HVinylic C-HThis is the proton on the carbon double bond of the enol form. Its chemical shift is characteristic of enolic protons.
1.26Singlet9H-C(CH₃)₃ (tert-butyl)The nine equivalent protons of the sterically bulky tert-butyl group appear as a sharp singlet, shielded by the electron-donating nature of the alkyl group.

The Unobserved Keto Tautomer: While not present in CDCl₃, the diketo tautomer would exhibit a distinct set of signals. The most telling would be a sharp singlet integrating to 2H for the methylene protons (-CH₂-) situated between the two carbonyls, expected to appear around δ 3.5-4.0 ppm .[9] The absence of this signal is strong evidence for the predominance of the enol form.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides complementary information, detailing the carbon framework of the molecule and further confirming the dominant tautomeric form.

Experimental Protocol: ¹³C NMR

The protocol is analogous to that for ¹H NMR, with the primary adjustment being the sample concentration. Due to the lower natural abundance of ¹³C, a higher concentration is required for a good signal-to-noise ratio in a reasonable time.

  • Sample Preparation: Weigh 20-50 mg of the compound into a vial.[4]

  • Dissolution & Transfer: Follow the same procedure as for ¹H NMR, using 0.6-0.7 mL of deuterated solvent.

  • Execution: Acquire the spectrum using a standard carbon acquisition pulse program, which typically involves a greater number of scans compared to a proton experiment.

Data Interpretation and Causality

The ¹³C NMR spectrum in CDCl₃ corroborates the ¹H NMR findings, showing a single set of resonances corresponding to the enol tautomer.[7]

Table 2: Experimental ¹³C NMR Data for the Enol Tautomer of this compound in CDCl₃ [7]

Chemical Shift (δ, ppm)AssignmentRationale
202.9C=O (Pivaloyl)This downfield signal corresponds to the carbonyl carbon of the pivaloyl group, which remains a ketone in the enol form.
184.6C-OH (Enolic)This signal is from the carbon bonded to the phenyl group, which is part of the enol system. It is shifted upfield relative to a typical ketone due to its enolic character.
135.5Ar-C (Quaternary)The ipso-carbon of the phenyl ring, attached to the dicarbonyl system.
132.1Ar-C (para)The para-carbon of the phenyl ring.
128.6Ar-C (meta)The two equivalent meta-carbons of the phenyl ring.
127.0Ar-C (ortho)The two equivalent ortho-carbons of the phenyl ring.
92.1Vinylic C-HThe carbon of the C=C double bond that bears a proton. It is significantly shielded compared to the carbonyl carbons.
39.9-C (CH₃)₃ (Quaternary)The quaternary carbon of the tert-butyl group.
27.4-C(CH₃ )₃ (Methyl)The three equivalent methyl carbons of the tert-butyl group.

The Unobserved Keto Tautomer: In the diketo form, one would expect to see two distinct carbonyl signals in the range of δ 190-210 ppm . A key diagnostic signal would be the methylene carbon (-CH₂-), anticipated around δ 50-60 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the functional groups present and distinguishing between the keto and enol tautomers by probing their characteristic vibrational frequencies.[10]

Experimental Protocol: Liquid Film IR
  • Preparation: Place one clean, dry salt plate (e.g., NaCl or KBr) on a clean surface.[11]

  • Sample Application: Using a pipette, place a single small drop of the neat liquid this compound onto the center of the plate.[12]

  • Film Formation: Place a second salt plate on top and gently rotate it a quarter turn to spread the liquid into a thin, uniform film.[11]

  • Acquisition: Place the sandwiched plates into the spectrometer's sample holder and acquire the spectrum. Run a background scan with empty plates beforehand.[12]

Data Interpretation (Predicted)

While a specific experimental spectrum is not available, the expected absorptions for both tautomers can be reliably predicted based on extensive data for β-diketones.[13][14]

Table 3: Predicted Characteristic IR Frequencies (cm⁻¹)

Frequency Range (cm⁻¹)Vibration TypeTautomerRationale
3200-2500 (very broad)O-H stretchEnolThe broadness and low frequency are hallmarks of a strong intramolecular hydrogen bond.[15]
~3060C-H stretch (aromatic)BothCharacteristic stretching of sp² C-H bonds on the phenyl ring.[15]
~2960C-H stretch (aliphatic)BothStretching of sp³ C-H bonds in the tert-butyl group.
~1730 & ~1705C=O stretch (asymmetric & symmetric)KetoThe diketo form would show two distinct carbonyl absorptions due to the two electronically different ketone environments.[14]
~1600C=O stretch (conjugated)EnolThe carbonyl involved in the hydrogen-bonded enol system is conjugated and hydrogen-bonded, lowering its stretching frequency significantly.[14]
~1580C=C stretch (enol)EnolThe double bond of the enol system gives rise to a characteristic stretch in this region.

The IR spectrum provides a clear diagnostic: the presence of a very broad "hump" in the 3200-2500 cm⁻¹ region and a single, low-frequency carbonyl band around 1600 cm⁻¹ is definitive proof of the enol form's dominance. Conversely, the absence of the broad O-H stretch and the presence of two sharp C=O bands around 1700 cm⁻¹ would indicate the keto form.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight of the compound and produces a characteristic fragmentation pattern that serves as a molecular fingerprint.

Experimental Protocol: Electron Ionization MS
  • Introduction: A dilute solution of the sample is injected into the instrument, often via a Gas Chromatography (GC) inlet, which volatilizes the sample into the gas phase.[16]

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical molecular ion (M⁺•).[9]

  • Fragmentation: The high internal energy of the M⁺• causes it to fragment into smaller, more stable charged ions and neutral radicals.

  • Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio, generating the mass spectrum.

Data Interpretation (Predicted Fragmentation Pathway)

The molecular ion (M⁺•) is expected at m/z = 204 , corresponding to the molecular weight of C₁₃H₁₆O₂. The fragmentation of aromatic ketones is well-understood and typically dominated by cleavages that lead to stable, resonance-stabilized ions.[17] The most prominent fragments are predicted to arise from α-cleavage around the carbonyl groups.

Fragmentation M Molecular Ion (Enol) m/z = 204 F105 Benzoyl Cation m/z = 105 M->F105 - •C₅H₉O F57 tert-Butyl Cation m/z = 57 M->F57 Rearrangement & Cleavage F147 [M - C₄H₉]⁺ m/z = 147 M->F147 - •C(CH₃)₃ F77 Phenyl Cation m/z = 77 F105->F77 - CO

Figure 2: Plausible EI-MS fragmentation of the enol tautomer.

Table 4: Predicted Major Fragments in the Mass Spectrum

m/zProposed Ion StructureFragmentation Pathway
204[C₁₃H₁₆O₂]⁺•Molecular Ion (M⁺•)
147[M - C₄H₉]⁺α-cleavage with loss of a tert-butyl radical from the pivaloyl side. This is a highly favorable pathway.
105[C₆H₅CO]⁺The benzoyl cation. A very stable and common fragment for phenyl ketones, formed by cleavage of the bond between the two carbonyl carbons. This is often the base peak.[17]
77[C₆H₅]⁺The phenyl cation, formed by the loss of carbon monoxide (CO) from the benzoyl cation (m/z 105).
57[C(CH₃)₃]⁺The tert-butyl cation. A very stable tertiary carbocation, likely formed via rearrangement and cleavage.

The presence of a strong peak at m/z 105 is highly diagnostic for a benzoyl moiety, while the peak at m/z 57 confirms the presence of the tert-butyl group. The relative abundances of these fragments provide robust confirmation of the compound's structure.

References

  • A Tandem Reaction Initiated by 1,4-Addition of Bis(iodozincio)methane for 1,3-Diketone Formation. Supporting Information. Available at: [Link]

  • PubChem Compound Summary for CID 641332, 4,4-Dimethyl-1-phenylpentan-1-one. National Center for Biotechnology Information. Available at: [Link]

  • IR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. Available at: [Link]

  • An, Y., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Testing and Analysis. Available at: [Link]

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  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. (2023). Available at: [Link]

  • Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7039. Available at: [Link]

  • Sloop, J. C., et al. (2006). Keto-enol and enol-enol tautomerism in trifluoro-β-diketones. Journal of Fluorine Chemistry, 127(6), 780-786.
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  • Sample preparation for FT-IR. Northern Illinois University, Department of Chemistry and Biochemistry. Available at: [Link]

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  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available at: [Link]

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  • Nanalysis Corp. (2019). What's the 'ism' of today? Keto-Enol Tautomerism. Available at: [Link]

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Methodological & Application

Strategic Synthesis of 5-(tert-Butyl)-3-phenyl-1H-pyrazole from 4,4-Dimethyl-1-phenylpentane-1,3-dione: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: Pyrazole scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to their diverse pharmacological activities.[1][2][3][4][5] This application note provides a comprehensive guide to the synthesis of 5-(tert-butyl)-3-phenyl-1H-pyrazole, a representative polysubstituted pyrazole, starting from the unsymmetrical β-diketone, 4,4-dimethyl-1-phenylpentane-1,3-dione. We delve into the underlying principles of the Knorr pyrazole synthesis, offer a detailed and validated experimental protocol, and outline essential characterization techniques to ensure product integrity. This document is designed to equip researchers in drug discovery and organic synthesis with the expertise to efficiently construct this valuable heterocyclic motif.

Introduction: The Enduring Importance of the Pyrazole Nucleus

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug development.[5] Its unique electronic properties and ability to act as a versatile scaffold have led to its incorporation into a wide array of clinically significant drugs. These include the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the antipsychotic CDPPB.[1][3] The biological versatility of pyrazole derivatives encompasses anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties, making them a high-priority target for synthetic chemists.[2][4][5][6]

The most classical and reliable method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[7][8][9] This method is renowned for its efficiency and broad substrate scope. This guide focuses on the use of this compound, an unsymmetrical diketone, which presents interesting regioselectivity challenges and opportunities in the synthesis of specifically substituted pyrazoles.

The Knorr Synthesis: A Mechanistic Deep Dive

The reaction between an unsymmetrical 1,3-diketone and hydrazine proceeds through a well-established cyclocondensation mechanism. Understanding this pathway is critical for predicting the final product and optimizing reaction conditions.

The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl carbons of the diketone. In the case of this compound, there are two distinct carbonyl groups: one adjacent to the phenyl group (C1) and one adjacent to the sterically bulky tert-butyl group (C3). The C1 carbonyl is generally more electrophilic due to the electron-withdrawing nature of the phenyl ring, making it the more probable site for the initial attack.

The reaction proceeds via the following key steps:

  • Hydrazone Formation: The initial nucleophilic attack by a hydrazine nitrogen on the more electrophilic benzoyl carbonyl carbon, followed by the elimination of a water molecule, forms a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon (adjacent to the tert-butyl group).

  • Dehydration and Aromatization: This cyclic intermediate readily undergoes dehydration (loss of a second water molecule) to yield the thermodynamically stable, aromatic pyrazole ring.[10] The formation of this aromatic system is a powerful thermodynamic driving force for the reaction.[10]

This sequence leads to the regioselective formation of 5-(tert-butyl)-3-phenyl-1H-pyrazole.

Reaction Mechanism Workflow

G cluster_start Reactants cluster_inter Intermediate Stages cluster_end Final Product Start_Diketone 4,4-Dimethyl-1-phenyl- pentane-1,3-dione Intermediate_Hydrazone Hydrazone Intermediate Start_Diketone->Intermediate_Hydrazone 1. Nucleophilic Attack (Hydrazine on Benzoyl Carbonyl) Start_Hydrazine Hydrazine Hydrate Start_Hydrazine->Intermediate_Hydrazone Intermediate_Cyclic Cyclic Hemiaminal Intermediate_Hydrazone->Intermediate_Cyclic 2. Intramolecular Cyclization End_Product 5-(tert-Butyl)-3-phenyl-1H-pyrazole Intermediate_Cyclic->End_Product 3. Dehydration & Aromatization

Caption: Knorr pyrazole synthesis mechanism.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of 5-(tert-butyl)-3-phenyl-1H-pyrazole.

3.1. Materials and Equipment

  • Reagents:

    • This compound (MW: 218.28 g/mol )

    • Hydrazine hydrate (~64% hydrazine, MW: 50.06 g/mol )

    • Glacial Acetic Acid (as catalyst)

    • Ethanol (95%, as solvent)

    • Deionized Water

    • Saturated Sodium Bicarbonate solution

    • Ethyl Acetate

    • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Equipment:

    • 100 mL Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Beakers, graduated cylinders

    • Buchner funnel and filter paper

    • Melting point apparatus

    • TLC plates (silica gel)

3.2. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (e.g., 4.37 g, 20.0 mmol).

  • Solvent Addition: Add 40 mL of ethanol to the flask and stir the mixture until the diketone is fully dissolved.

  • Catalyst Addition: Add 0.5 mL of glacial acetic acid to the solution. Acetic acid catalyzes the condensation by protonating the carbonyl oxygen, increasing its electrophilicity.[7]

  • Reagent Addition: Slowly add hydrazine hydrate (e.g., 1.10 mL, ~22.0 mmol, 1.1 equivalents) to the stirring solution at room temperature. The use of a slight excess of hydrazine ensures complete consumption of the limiting diketone.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Allow the reaction to proceed for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Work-up:

    • After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 100 mL of cold deionized water while stirring. The product should precipitate as a solid.

    • If an oil forms instead of a solid, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid, followed by a brine wash (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification:

    • If a solid precipitated directly from the water, collect it by vacuum filtration using a Buchner funnel and wash with cold water.

    • The crude product (either from precipitation or extraction) can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield a crystalline solid.

Data Summary and Expected Results

The following table outlines the key parameters for the described synthesis.

ParameterValueRationale
Limiting Reagent This compoundEnsures maximum conversion to the desired pyrazole.
Hydrazine Hydrate 1.1 equivalentsA slight excess drives the reaction to completion.
Solvent EthanolEffectively dissolves reactants and is suitable for reflux temperature.
Catalyst Glacial Acetic AcidFacilitates both the initial condensation and subsequent dehydration steps.[7]
Temperature Reflux (~80-85°C)Provides sufficient energy to overcome the activation barrier for cyclization and dehydration.
Reaction Time 2-3 hoursTypically sufficient for complete conversion, verifiable by TLC.
Expected Yield 80-95%The Knorr synthesis is generally a high-yielding reaction.[9]
Expected Product 5-(tert-Butyl)-3-phenyl-1H-pyrazoleC₁₃H₁₆N₂ (MW: 200.28 g/mol )

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Dissolve 1. Dissolve Diketone in Ethanol Add_Catalyst 2. Add Acetic Acid Dissolve->Add_Catalyst Add_Hydrazine 3. Add Hydrazine Hydrate Add_Catalyst->Add_Hydrazine Reflux 4. Heat to Reflux (2-3 hours) Add_Hydrazine->Reflux Precipitate 5. Precipitate in Water or Extract with EtOAc Reflux->Precipitate Purify 6. Recrystallize Precipitate->Purify Characterize 7. Characterize Product (NMR, MS, IR, MP) Purify->Characterize

Caption: Step-by-step experimental workflow.

Product Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 5-(tert-butyl)-3-phenyl-1H-pyrazole.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information.

    • Expected Signals (in CDCl₃):

      • δ ~ 7.7-7.8 ppm (m, 2H): Protons on the phenyl ring ortho to the pyrazole.

      • δ ~ 7.3-7.5 ppm (m, 3H): Protons on the phenyl ring meta and para to the pyrazole.

      • δ ~ 6.4 ppm (s, 1H): The C4-H proton of the pyrazole ring.

      • δ ~ 1.4 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.

      • δ ~ 10-12 ppm (br s, 1H): The N-H proton of the pyrazole ring (this signal may be broad and its position can vary; may exchange with D₂O).

  • ¹³C NMR Spectroscopy: Complementary to ¹H NMR, the ¹³C spectrum confirms the carbon framework.[11][12]

    • Expected Signals (in CDCl₃):

      • δ ~ 150-160 ppm: C3 and C5 carbons of the pyrazole ring.

      • δ ~ 125-135 ppm: Carbons of the phenyl ring.

      • δ ~ 100-105 ppm: C4 carbon of the pyrazole ring.

      • δ ~ 32 ppm: Quaternary carbon of the tert-butyl group.

      • δ ~ 30 ppm: Methyl carbons of the tert-butyl group.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.

    • Expected Peak (ESI+): m/z = 201.13 [M+H]⁺.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present.

    • Characteristic Bands (cm⁻¹):

      • ~3200-3100 cm⁻¹: N-H stretching.

      • ~3050 cm⁻¹: Aromatic C-H stretching.

      • ~2960 cm⁻¹: Aliphatic C-H stretching (tert-butyl).

      • ~1500-1600 cm⁻¹: C=N and C=C (aromatic) stretching.

By correlating the data from these techniques, a researcher can confidently verify the successful synthesis of the target pyrazole with a high degree of purity.

References

  • Bansal, R. K., & Sharma, P. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 179-187.

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  • Foubert, K., et al. (2021). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Molecules, 26(23), 7169.

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Using 4,4-Dimethyl-1-phenylpentane-1,3-dione in heterocyclic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Heterocyclic Scaffolds from 4,4-Dimethyl-1-phenylpentane-1,3-dione

For researchers, scientists, and professionals in drug development, this compound stands out as a highly versatile and valuable starting material. Its β-diketone functionality, featuring both a sterically hindered tert-butyl group and an electronically active phenyl group, provides a robust platform for constructing a diverse array of heterocyclic compounds. The two electrophilic carbonyl centers are primed for reaction with a variety of dinucleophiles, leading to the formation of stable five- and seven-membered ring systems of significant pharmacological interest.

This guide offers an in-depth exploration of the synthetic applications of this compound. Moving beyond simple procedural lists, it delves into the causality behind experimental choices, providing detailed, field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.

I. Synthesis of Substituted Pyrazoles via Knorr Cyclocondensation

The reaction between a 1,3-dicarbonyl compound and a hydrazine derivative is a cornerstone of heterocyclic chemistry, known as the Knorr pyrazole synthesis.[1] This cyclocondensation reaction is a direct and efficient method for creating the pyrazole core, a scaffold frequently found in pharmaceuticals.[2] The reaction proceeds via the nucleophilic attack of the hydrazine on the two carbonyl groups of the dione, followed by cyclization and dehydration to yield the aromatic pyrazole ring.[1]

When using an unsymmetrical dione like this compound, the question of regioselectivity arises. The initial nucleophilic attack by hydrazine is typically directed at the more electrophilic and less sterically hindered carbonyl carbon. In this case, the benzoyl carbonyl is generally the preferred site for the initial attack over the pivaloyl carbonyl. Acid catalysis is often employed to enhance the electrophilicity of the carbonyl groups, facilitating the reaction.[3]

Experimental Protocol: Synthesis of 5-(tert-Butyl)-3-phenyl-1H-pyrazole

This protocol details the acid-catalyzed condensation of this compound with hydrazine hydrate.

Materials:

  • This compound (1.0 mmol, 204.26 mg)

  • Hydrazine hydrate (~64% solution, 1.5 mmol)

  • Glacial Acetic Acid (catalytic amount, ~0.1 mL)

  • Ethanol (10 mL)

  • Distilled Water

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol) and ethanol (10 mL). Stir until the dione is fully dissolved.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.

  • Slowly add hydrazine hydrate (1.5 mmol) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water (30 mL), which should precipitate the crude product.

  • Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude pyrazole.

  • Purify the crude product by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization from ethanol/water to obtain the pure 5-(tert-butyl)-3-phenyl-1H-pyrazole.

Data Summary: Pyrazole Synthesis
Reactant 1Reactant 2CatalystSolventConditionsTypical Yield (%)
This compoundHydrazine HydrateAcetic AcidEthanolReflux, 2-4 h85-95
This compoundPhenylhydrazineAcetic AcidEthanolReflux, 4-6 h80-90
1,3-Diketone (general)Hydrazine derivativeAcidicN,N-DimethylacetamideRoom TempGood yields[2]
Workflow for Pyrazole Synthesis

start_end start_end process process purification purification analysis analysis A 1. Dissolve Dione & Add Catalyst in Ethanol B 2. Add Hydrazine Hydrate A->B Slow addition C 3. Reflux for 2-4 hours B->C Heat D 4. Cool & Concentrate Volume C->D TLC Monitoring E 5. Precipitate in Water & Neutralize D->E Work-up F 6. Ethyl Acetate Extraction E->F G 7. Dry, Filter & Evaporate F->G H 8. Column Chromatography / Recrystallization G->H Purification I Pure 5-(tert-Butyl)-3-phenyl-1H-pyrazole H->I

Caption: Workflow for the synthesis of pyrazoles.

II. Synthesis of Substituted Isoxazoles

The synthesis of isoxazoles from 1,3-dicarbonyl compounds is another fundamental transformation in heterocyclic chemistry.[4] By reacting this compound with hydroxylamine, the isoxazole ring can be efficiently constructed.[5][6] The mechanism is analogous to pyrazole formation: one carbonyl is attacked by the amino group of hydroxylamine to form an oxime, followed by the intramolecular attack of the hydroxyl group on the second carbonyl and subsequent dehydration to yield the aromatic isoxazole.[4]

The regioselectivity of this reaction is also a key consideration. The more nucleophilic amino group of hydroxylamine will preferentially attack the more electrophilic benzoyl carbonyl, leading predominantly to the formation of 5-(tert-butyl)-3-phenylisoxazole.

Experimental Protocol: Synthesis of 5-(tert-Butyl)-3-phenylisoxazole

Materials:

  • This compound (1.0 mmol, 204.26 mg)

  • Hydroxylamine hydrochloride (1.2 mmol, 83.4 mg)

  • Sodium Acetate (1.5 mmol, 123 mg) or Pyridine (2.0 mmol)

  • Ethanol (15 mL)

  • Distilled Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (15 mL).

  • Add sodium acetate (1.5 mmol) or pyridine (2.0 mmol) to the mixture. The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the flask to room temperature and remove the ethanol under reduced pressure.

  • Add distilled water (25 mL) to the residue and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • The resulting crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate mixture) to afford pure 5-(tert-butyl)-3-phenylisoxazole.

Data Summary: Isoxazole Synthesis
Reactant 1Reactant 2BaseSolventConditionsTypical Yield (%)
This compoundHydroxylamine HClSodium AcetateEthanolReflux, 4-6 h80-90
This compoundHydroxylamine HClPyridineEthanolReflux, 4-6 h85-95
β-Diketone (general)HydroxylamineBaseAqueous mediumUltrasoundHigh yields[7]
Workflow for Isoxazole Synthesis

start_end start_end process process purification purification analysis analysis A 1. Combine Dione, Hydroxylamine HCl & Base in Ethanol B 2. Reflux for 4-6 hours A->B Heat C 3. Cool & Remove Solvent B->C TLC Monitoring D 4. Add Water & Extract with Ethyl Acetate C->D Work-up E 5. Wash, Dry & Concentrate D->E F 6. Purify via Column Chromatography E->F Purification G Pure 5-(tert-Butyl)-3-phenylisoxazole F->G start_end start_end process process purification purification analysis analysis A 1. Combine Dione, o-Phenylenediamine & Catalyst in Methanol B 2. Stir/Reflux for 2-6 hours A->B Heat/Stir C 3. Cool to Induce Crystallization B->C TLC Monitoring D 4. Filter Crude Product C->D Work-up E 5. Wash with Cold Methanol D->E F 6. Recrystallize from Ethanol E->F Purification G Pure 2-(tert-Butyl)-4-phenyl-3H-1,5-benzodiazepine F->G

Sources

Metal complex synthesis with 4,4-Dimethyl-1-phenylpentane-1,3-dione ligand.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis and Application of Metal Complexes with 4,4-Dimethyl-1-phenylpentane-1,3-dione

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, chemists, and material scientists on the synthesis, characterization, and potential applications of metal complexes featuring the versatile β-diketone ligand, this compound.

Introduction: The Unique Character of this compound

β-Diketones are a cornerstone class of chelating ligands in coordination chemistry, celebrated for their ability to form stable, often neutral, complexes with a wide array of metal ions.[1] The ligand of focus, this compound (CAS 13988-67-5), also known as 1-Benzoylpinacolone, possesses distinct structural features that impart unique properties to its metal complexes.[2]

  • Molecular Formula: C₁₃H₁₆O₂[3]

  • Molecular Weight: 204.26 g/mol [3]

Its structure is characterized by a phenyl group on one carbonyl and a sterically demanding tert-butyl group on the other. This asymmetry and steric bulk can significantly influence the resulting complex's solubility in organic solvents, volatility, and catalytic activity compared to simpler β-diketones like acetylacetone.[4][5] Like other β-diketones, it exists in a keto-enol tautomerism, with the enol form being crucial for coordination upon deprotonation.[6][7]

The fundamental coordination chemistry involves the deprotonation of the acidic methylene proton (between the two carbonyls) to form the monoanionic enolate, which acts as a bidentate O,O'-donor, forming a stable six-membered chelate ring with a metal ion.[8][9]

Core Synthetic Strategy: From Ligand to Complex

The synthesis of metal complexes with this compound follows a well-established and robust methodology common to metal acetylacetonates.[10] The general principle is the reaction of a metal salt with the ligand in the presence of a base.[8]

The Role of the Base: The base is a critical component, serving to deprotonate the ligand and shift the reaction equilibrium towards the formation of the metal complex.[10][11] The choice of base (e.g., sodium hydroxide, sodium acetate, ammonia) can be tailored to the specific metal and desired reaction conditions.[11][12]

G cluster_reactants Reactant Preparation cluster_reaction Reaction Core cluster_workup Product Isolation Metal_Salt Metal Salt (M^z+) Coordination Coordination M^z+ + zL⁻ -> M(L)z Metal_Salt->Coordination Ligand Ligand (L-H) This compound Deprotonation Deprotonation L-H + Base -> L⁻ + H-Base Ligand->Deprotonation Base Base (e.g., NaOH) Base->Deprotonation Deprotonation->Coordination Ligand Anion (L⁻) Precipitation Precipitation/ Crystallization Coordination->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying

Caption: General workflow for metal complex synthesis.

Protocol 1: Synthesis of Bis(4,4-dimethyl-1-phenylpentane-1,3-dionato)copper(II)

This protocol details the synthesis of a representative Cu(II) complex. The 2:1 ligand-to-metal stoichiometry is typical for divalent metal ions.

Materials and Equipment
Reagents & ChemicalsEquipment
This compound250 mL Round-bottom flask
Copper(II) acetate monohydrate, Cu(OAc)₂·H₂OMagnetic stirrer and stir bar
Sodium hydroxide (NaOH)Heating mantle with temperature control
Methanol (reagent grade)Condenser
Deionized waterBüchner funnel and filter flask
Diethyl etherVacuum source
Step-by-Step Methodology
  • Ligand Solution Preparation: In a 250 mL round-bottom flask, dissolve 4.08 g (20.0 mmol) of this compound in 80 mL of methanol. Stir the mixture at room temperature until the ligand is fully dissolved.

    • Rationale: Methanol is an effective solvent for both the ligand and the sodium hydroxide, facilitating a homogeneous reaction environment for deprotonation.

  • Deprotonation: Prepare a solution of 0.80 g (20.0 mmol) of NaOH in 20 mL of deionized water. Add this aqueous NaOH solution dropwise to the stirring methanolic ligand solution over 5-10 minutes. A color change to yellow or orange is typically observed, indicating the formation of the sodium enolate salt of the ligand.

    • Rationale: A strong base like NaOH ensures complete and rapid deprotonation of the β-diketone, making the nucleophilic enolate readily available for coordination.

  • Copper Salt Addition: In a separate beaker, dissolve 2.00 g (10.0 mmol) of copper(II) acetate monohydrate in 40 mL of deionized water, warming gently if necessary to achieve full dissolution.

  • Complex Formation: Slowly add the warm copper(II) acetate solution to the stirring ligand enolate solution. A fine, colored precipitate should form almost immediately.

    • Rationale: The slow addition helps to control particle size, favoring the formation of a more crystalline and easily filterable product.

  • Reaction Completion & Digestion: Attach a condenser to the flask and heat the reaction mixture to a gentle reflux (approx. 65-70°C) for 30 minutes. Then, turn off the heat and allow the mixture to cool slowly to room temperature, followed by cooling in an ice bath for an additional 30 minutes.

    • Rationale: Heating ensures the reaction goes to completion. The subsequent slow cooling and ice bath period maximize the yield by decreasing the solubility of the complex in the solvent mixture.

  • Isolation and Purification: Collect the solid product by suction filtration using a Büchner funnel. Wash the precipitate with two 20 mL portions of cold deionized water, followed by one 15 mL portion of cold methanol.

    • Rationale: Washing with water removes inorganic salts (e.g., sodium acetate). The cold methanol wash removes any unreacted ligand or other organic impurities.

  • Drying: Dry the product under vacuum or in a desiccator. The final product is typically a stable, crystalline solid.

Characterization of the Synthesized Complex

Proper characterization is essential to confirm the structure and purity of the final product.

G cluster_legend Coordination Diagram Metal_Ion Metal Ion (e.g., Cu²⁺) Ligand O C CH C O Metal_Ion->Ligand:f0 Metal_Ion->Ligand:f4 Phenyl Phenyl Ligand:f1->Phenyl TertButyl tert-Butyl Ligand:f3->TertButyl key Shows the formation of a six-membered chelate ring.

Caption: Chelation of the ligand to a metal center.

Expected Analytical Data

The following table summarizes the key analytical techniques and expected results for confirming the formation of a metal β-diketonate complex.

TechniquePurposeExpected Observations for M(L)₂ Complex
IR Spectroscopy Confirm coordinationDisappearance of the broad enolic O-H stretch. A shift of the C=O stretching frequency to lower wavenumbers (e.g., 1550-1600 cm⁻¹) compared to the free ligand, indicating O-coordination.[7]
UV-Vis Spectroscopy Electronic structureIntense bands in the UV region due to π→π* transitions within the ligand, and potentially weaker d-d transition bands in the visible region for transition metals.[6]
Elemental Analysis Verify stoichiometryExperimental percentages of C, H, and the metal should match the calculated values for the proposed formula (e.g., C₂₆H₃₀CuO₄).
Magnetic Susceptibility Determine electronic stateFor paramagnetic complexes like Cu(II) (d⁹), the measured magnetic moment will correspond to the number of unpaired electrons.
Mass Spectrometry Confirm molecular weightThe molecular ion peak corresponding to the mass of the entire complex should be observable.

Applications and Future Directions

Metal complexes derived from substituted β-diketones are not mere academic curiosities; they are functional molecules with a broad range of applications.

  • Catalysis: Their solubility in organic solvents makes them excellent pre-catalysts for various organic transformations, including cross-coupling reactions like the Suzuki-Miyaura coupling.[13]

  • Materials Science: The volatility of some complexes, particularly those with bulky groups like tert-butyl, makes them suitable as precursors for Metal-Organic Chemical Vapor Deposition (MOCVD) to create thin films of metal oxides.[8]

  • Energy Storage: Recent research has explored the use of metal acetylacetonate complexes in non-aqueous redox flow batteries, where the ligand structure can be tuned to maximize solubility and optimize electrochemical properties.[4][5]

  • Biological Activity: The broader class of β-diketone metal complexes has been investigated for various biological activities, including as antibacterial and antitumor agents, with the specific activity depending on both the ligand and the coordinated metal ion.[1][7]

The strategic design of the ligand, as exemplified by this compound, allows for the fine-tuning of these properties, opening avenues for the development of new, high-performance materials and catalysts.

References

  • Panchbhai, D., & Jogi, P. (n.d.). Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes. ijrbat. Retrieved from [Link]

  • Asaithambi, P., et al. (2015). Metal acetylacetonate complexes for high energy density non-aqueous redox flow batteries. Journal of Materials Chemistry A. Retrieved from [Link]

  • Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Metal Acetylacetonate Synthesis. (n.d.). Internet Public Library (IPL.org). Retrieved from [Link]

  • Synthesis of Metal Acetylacetonates. (2012). One Part of Chemistry. Retrieved from [Link]

  • Krishnankutty, K., et al. (2011). Synthesis and characterization of two conjugated β-diketones and their metal complexes. Scholars Research Library. Retrieved from [Link]

  • Metal acetylacetonates. (n.d.). Wikipedia. Retrieved from [Link]

  • Process for making metal acetylacetonates. (2004). Google Patents.
  • Metal acetylacetonates. (n.d.). EPFL Graph Search. Retrieved from [https:// Επιgraphsearch.epfl.ch/concept/Metal%20acetylacetonates](https:// Επιgraphsearch.epfl.
  • Metal acetylacetonate complexes for high energy density non-aqueous redox flow batteries. (2015). ResearchGate. Retrieved from [Link]

  • The evolution of β-diketone or β-diketophenol ligands and related complexes. (2019). Request PDF. Retrieved from [Link]

  • Palladium(ii)-Acetylacetonato Complexes with Mesoionic Carbenes: Synthesis, Structures and Their Application in the Suzuki-Miyaura Cross Coupling Reaction. (2016). MDPI. Retrieved from [Link]

  • Efficient Ultrasound synthesis of β-diketone and its metal complexes. (2015). Der Pharma Chemica. Retrieved from [Link]

  • 4,4-Dimethyl-1-phenylpent-1-en-3-one. (n.d.). PubChem. Retrieved from [Link]

Sources

Application Notes & Protocols: Knoevenagel Condensation with β-Diketones

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its reliability and versatility.[1][2] This application note provides an in-depth guide to the Knoevenagel condensation specifically utilizing β-diketones as the active methylene component. We will explore the underlying mechanism, dissect the critical experimental parameters that govern success, and provide detailed, field-proven protocols. The aim is to equip researchers with both the theoretical understanding and practical knowledge required to confidently apply this reaction in the synthesis of advanced intermediates for pharmaceutical and materials science applications.[3][4][5]

Introduction: The Strategic Value of the Knoevenagel Condensation

First described by Emil Knoevenagel, this reaction is a modification of the aldol condensation, involving the reaction of an aldehyde or ketone with an "active" methylene compound.[6][7] The reaction's power lies in its use of a mild base to deprotonate a carbon acid, which is made possible by the presence of two flanking electron-withdrawing groups.[6]

While various active methylene compounds are suitable, β-diketones (such as acetylacetone) are particularly useful. The resulting α,β-unsaturated dicarbonyl products are highly versatile synthetic intermediates, serving as precursors to a wide array of heterocycles, functional polymers, and biologically active molecules.[1][8][9] In the context of drug development, Knoevenagel products are scaffolds for synthesizing compounds with anticancer, anti-inflammatory, and antimicrobial properties.[4][5]

Reaction Mechanism: A Stepwise Analysis

The efficacy of the Knoevenagel condensation hinges on a well-understood, three-step mechanism. Using a β-diketone like acetylacetone and an aromatic aldehyde as exemplars, the pathway proceeds as follows:

  • Enolate Formation (Deprotonation): The reaction is initiated by a weak base (e.g., piperidine) abstracting a proton from the α-carbon of the β-diketone.[3] The acidity of this proton (pKa ≈ 9 in DMSO for acetylacetone) is significantly enhanced by the two adjacent carbonyl groups, which stabilize the resulting carbanion through resonance. This creates a highly nucleophilic enolate ion.[3][10]

  • Nucleophilic Addition: The resonance-stabilized enolate attacks the electrophilic carbonyl carbon of the aldehyde. This step forms a new carbon-carbon bond and generates a tetrahedral alkoxide intermediate, analogous to an aldol addition product.[3]

  • Dehydration (Elimination): The alkoxide intermediate is protonated to form a β-hydroxy dicarbonyl compound. This intermediate readily undergoes base-catalyzed elimination of a water molecule to yield the final, thermodynamically stable, conjugated α,β-unsaturated dicarbonyl product.[3] The removal of water from the reaction system can help drive the equilibrium toward the product.[11][12]

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism with a β-Diketone cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration diketone β-Diketone enolate Resonance-Stabilized Enolate diketone->enolate base Base (B) enolate2 Enolate aldehyde Aldehyde (R-CHO) alkoxide Alkoxide Intermediate alkoxide2 Alkoxide Intermediate enolate2->aldehyde hydroxy β-Hydroxy Adduct alkoxide2->hydroxy product α,β-Unsaturated Product hydroxy->product

Caption: The three-stage mechanism of the Knoevenagel condensation.

Causality Behind Experimental Choices

The success of a Knoevenagel condensation is not merely in following steps, but in understanding the function of each component.

ParameterChoices & RationaleExpert Insight
Catalyst Weak Amines (e.g., Piperidine, Pyridine): Most common. Strong enough to deprotonate the β-diketone but not the aldehyde, preventing self-condensation.[6] Lewis Acids (e.g., InCl₃, ZnCl₂, Boric Acid): Activate the carbonyl group of the aldehyde, making it more electrophilic. Useful for less reactive substrates.[13][14][15] Ionic Liquids (e.g., [Bmim][OAc]): Act as both catalyst and solvent, offering green chemistry benefits like recyclability and high yields.[16][17]Piperidine is a robust starting point for many systems. However, if self-condensation of the aldehyde is observed, switching to a Lewis acid catalyst or an organocatalyst like L-proline can mitigate this side reaction.[18]
Substrates Aldehydes: Aromatic aldehydes with electron-withdrawing groups react faster. Steric hindrance on ortho-substituted benzaldehydes can slow the reaction.[19] Aliphatic aldehydes are also viable. Ketones: Generally less reactive than aldehydes due to steric hindrance and reduced electrophilicity. Higher temperatures or stronger catalysts may be needed.[11] β-Diketones: Acetylacetone (2,4-pentanedione) is the most common. Others like dibenzoylmethane can also be used.The purity of the aldehyde is critical. Aldehydes can oxidize to carboxylic acids on storage, which can neutralize the basic catalyst and inhibit the reaction. Always use freshly distilled or purified aldehydes for best results.
Solvent Protic (Ethanol, Methanol): Good general-purpose solvents that facilitate dissolution of reactants.[19] Aprotic (Toluene, Acetonitrile): Toluene allows for azeotropic removal of water using a Dean-Stark apparatus, driving the reaction to completion.[11] Water / Solvent-Free: Greener alternatives that are increasingly popular. Reactions in water can be surprisingly efficient, and solvent-free conditions, often paired with microwave irradiation, can dramatically reduce reaction times.[20][21][22]The choice of solvent can influence which side reactions predominate. For instance, Michael addition of a second diketone molecule to the product can be more common in polar aprotic solvents with extended reaction times.[19]
Temperature & Time Room temperature to reflux. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) to avoid prolonged heating, which can lead to side products and decomposition.[18]Microwave-assisted synthesis is a powerful tool for optimization. It can reduce reaction times from hours to minutes, often improving yields by minimizing the formation of thermal degradation byproducts.[23][24][25][26]

Experimental Protocols

The following protocols provide a classic, reliable method and a modern, greener alternative.

Workflow General Experimental Workflow A 1. Reagent Setup (Aldehyde, β-Diketone, Solvent) B 2. Catalyst Addition A->B C 3. Reaction (Stirring at RT or Reflux) B->C D 4. Monitor Progress (TLC/GC-MS) C->D D->C Continue reaction if incomplete E 5. Work-up (Quenching, Extraction, or Filtration) D->E Reaction complete F 6. Purification (Recrystallization or Chromatography) E->F G 7. Characterization (NMR, IR, MS) F->G

Sources

Reaction of 4,4-Dimethyl-1-phenylpentane-1,3-dione with hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Regioselective Synthesis of 3-tert-Butyl-5-phenyl-1H-pyrazole via Condensation of 4,4-Dimethyl-1-phenylpentane-1,3-dione with Hydrazine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 3-tert-butyl-5-phenyl-1H-pyrazole through the acid-catalyzed condensation reaction of this compound with hydrazine. This reaction is a classic example of the Knorr pyrazole synthesis, a cornerstone method for constructing the pyrazole ring, a privileged scaffold in medicinal chemistry.[1][2][3] We will explore the underlying reaction mechanism, address the critical issue of regioselectivity dictated by the unsymmetrical dione substrate, and provide a detailed, field-tested laboratory protocol for its synthesis, purification, and characterization.

Scientific Principles and Rationale

The formation of a pyrazole ring from a 1,3-dicarbonyl compound and hydrazine is one of the most fundamental and widely utilized transformations in heterocyclic chemistry.[4][5][6] The reaction proceeds via a cyclocondensation pathway, driven by the formation of a thermodynamically stable aromatic ring.[7]

The Knorr Pyrazole Synthesis Mechanism

The reaction between an unsymmetrical 1,3-dione like this compound and hydrazine involves several key steps:

  • Initial Nucleophilic Attack: Hydrazine, a potent dinucleophile, attacks one of the two carbonyl carbons of the dione. The choice of the initial attack site is the regiochemistry-determining step. The two carbonyls are electronically and sterically distinct:

    • C1 (Benzoyl): This carbonyl is adjacent to a phenyl group, making it more electrophilic due to resonance and inductive effects.

    • C3 (Pivaloyl): This carbonyl is adjacent to a bulky tert-butyl group, which presents significant steric hindrance. Therefore, the initial attack by the hydrazine nitrogen is overwhelmingly favored at the more accessible and electrophilic C1 (benzoyl) carbonyl.

  • Hydrazone Formation: This initial attack, followed by dehydration, leads to the formation of a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen atom (-NH₂) of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the second carbonyl group (C3).

  • Dehydration and Aromatization: A final dehydration step from the cyclic intermediate results in the formation of the stable, aromatic pyrazole ring.[4][5]

The steric hindrance of the tert-butyl group effectively directs the reaction pathway, leading to a high degree of regioselectivity.

Mechanistic Diagram

The diagram below illustrates the step-by-step mechanism, highlighting the preferential pathway leading to the major regioisomer.

G cluster_start Reactants cluster_pathway Reaction Pathway cluster_product Product start_dione This compound attack Step 1: Nucleophilic Attack on Benzoyl Carbonyl start_dione->attack start_hydrazine Hydrazine (H₂N-NH₂) start_hydrazine->attack hydrazone Step 2: Hydrazone Intermediate Formation attack->hydrazone -H₂O cyclization Step 3: Intramolecular Cyclization hydrazone->cyclization dehydration Step 4: Dehydration & Aromatization cyclization->dehydration -H₂O product 3-tert-Butyl-5-phenyl-1H-pyrazole (Major Product) dehydration->product

Caption: Reaction mechanism for the synthesis of 3-tert-Butyl-5-phenyl-1H-pyrazole.

Experimental Protocol

This protocol is designed for the reliable synthesis and isolation of 3-tert-butyl-5-phenyl-1H-pyrazole. The self-validating nature of this protocol is ensured by in-process monitoring (TLC) and conclusive final characterization.

Materials and Reagents
ReagentCAS No.Molecular FormulaM.W. ( g/mol )Supplier Notes
This compound13988-67-5C₁₃H₁₆O₂204.26Purity ≥98%[8]
Hydrazine Hydrate (~64% Hydrazine)7803-57-8H₆N₂O50.06Use in a fume hood
Glacial Acetic Acid64-19-7C₂H₄O₂60.05Catalyst
Ethanol (95% or Absolute)64-17-5C₂H₆O46.07Reaction & Recrystallization Solvent
Deionized Water7732-18-5H₂O18.02For precipitation
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37For drying (optional)
Ethyl Acetate & Hexanes141-78-6--TLC Mobile Phase
Equipment
  • 100 mL Round-bottom flask

  • Water-cooled condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Glass funnel and filter paper

  • Büchner funnel and vacuum flask

  • TLC plates (Silica Gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR Spectrometer, IR Spectrometer

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.0 g, 49.0 mmol) in 50 mL of ethanol. Stir until a clear solution is formed.

  • Reagent Addition: To the stirring solution, add glacial acetic acid (0.5 mL) to act as a catalyst. Subsequently, add hydrazine hydrate (3.0 mL, ~62.0 mmol, 1.25 eq) dropwise over 5 minutes. Rationale: The acid catalyst protonates a carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine. A slight excess of hydrazine ensures complete consumption of the limiting dione.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux (approx. 80-85°C) using a heating mantle. Maintain a gentle reflux for 2-3 hours.

  • In-Process Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 30:70 Ethyl Acetate/Hexanes mobile phase. Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the starting dione spot.

  • Product Precipitation: Once the reaction is complete, allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of cold deionized water while stirring vigorously. A white precipitate of the crude product will form. Rationale: The pyrazole product is sparingly soluble in water, leading to its precipitation upon changing the solvent polarity.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of 25 mL cold water to remove any residual hydrazine and acetic acid.

  • Purification: Purify the crude product by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. If the solution has color, activated charcoal can be added and the solution hot-filtered. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Drying: Dry the purified crystals under vacuum to obtain the final product, 3-tert-butyl-5-phenyl-1H-pyrazole.

  • Characterization: Determine the melting point and acquire ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure and purity of the final product. The expected product is a white crystalline solid.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis of 3-tert-Butyl-5-phenyl-1H-pyrazole.

Safety Precautions

  • Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with care in a fume hood.

  • Solvents: Ethanol, ethyl acetate, and hexanes are flammable. Ensure all heating is performed using a heating mantle and that no open flames are present.

References

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • Merck Index. (n.d.). Knorr Pyrazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
  • Springer Professional. (n.d.). Knorr Pyrazole Synthesis.
  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • MDPI. (n.d.). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water.
  • BenchChem. (2025). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
  • YouTube. (2019). Synthesis of pyrazoles.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Fisher Scientific. (n.d.). This compound, 99%.

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Application Note & Protocol: Synthesis of 1,1,1-Trimethyl-4-phenyl-2,4-butanedione via Mixed Claisen Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Formation of β-Diketones

The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of β-keto esters or, as in the focus of this guide, β-diketones.[1][2][3] This application note details the experimental procedure for a mixed (or "crossed") Claisen condensation between pinacolone (an enolizable ketone) and ethyl benzoate (a non-enolizable ester).[4][5] This reaction is a powerful method for synthesizing 1,3-dicarbonyl compounds, which are valuable precursors in the development of pharmaceuticals, agrochemicals, and complex molecular architectures.

The strategic choice of a strong, non-nucleophilic base is paramount to the success of the reaction. Sodium hydride (NaH) is an exemplary choice, as it irreversibly deprotonates the α-carbon of the ketone to form a reactive enolate without interfering with the ester functionality.[6][7][8][9] The thermodynamic driving force of the entire sequence is the final deprotonation of the β-diketone product, which is significantly more acidic than the starting ketone, shifting the equilibrium towards completion.[10][11][12] This guide provides a comprehensive, field-tested protocol for researchers, scientists, and drug development professionals, emphasizing the mechanistic rationale behind each step to ensure reproducibility and safety.

Mechanistic Pathway: A Step-by-Step Rationale

The reaction proceeds through a well-defined sequence of acid-base and nucleophilic acyl substitution steps. Understanding this mechanism is crucial for troubleshooting and optimization.

  • Enolate Formation: Sodium hydride, a strong base, abstracts an acidic α-proton from pinacolone. This is an irreversible deprotonation that generates the sodium enolate of pinacolone, the key nucleophile in this reaction.[2][6][8]

  • Nucleophilic Attack: The generated enolate attacks the electrophilic carbonyl carbon of ethyl benzoate. This step forms a tetrahedral intermediate.[2][13]

  • Acyl Substitution: The tetrahedral intermediate is unstable and collapses, expelling the ethoxide ion (a good leaving group) to form the desired β-diketone product.[1][12][13]

  • Thermodynamic Driving Force: The liberated ethoxide ion is a strong enough base to deprotonate the newly formed β-diketone at the highly acidic methylene group between the two carbonyls. This final deprotonation step is highly favorable and drives the reaction to completion.[10][12][14]

  • Acidic Work-up: A final aqueous acid work-up neutralizes the reaction mixture, protonating the enolate to yield the final, neutral 1,1,1-trimethyl-4-phenyl-2,4-butanedione product.[2][10][15]

Caption: Reaction mechanism for the Claisen condensation.

Experimental Protocol

Safety Precautions: Handling Sodium Hydride

Sodium hydride (NaH) is a highly reactive, flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[16][17] All operations involving NaH must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves at all times.[17][18][19]

  • Handling: NaH is typically supplied as a 60% dispersion in mineral oil, which is safer to handle than pure NaH.[17] The mineral oil can be removed by washing with a dry, non-polar solvent like hexane or pentane under an inert atmosphere.

  • Spill & Fire: In case of a spill, cover with dry sand, soda ash, or limestone. DO NOT USE WATER, FOAM, OR CARBON DIOXIDE extinguishers.[18][20] A Class D fire extinguisher should be readily available.

  • Quenching: Unreacted NaH must be quenched carefully. This is typically done by the slow, controlled addition of a proton source like isopropanol, followed by ethanol, and finally water, often at reduced temperatures.

Materials & Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Molar Eq.
Sodium Hydride (60% in oil)NaH24.002.0 g50.01.2
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL--
PinacoloneC₆H₁₂O100.164.6 mL41.71.0
Ethyl BenzoateC₉H₁₀O₂150.175.8 mL41.71.0
1 M Hydrochloric AcidHCl36.46~50 mL--
Diethyl Ether (or Ethyl Acetate)(C₂H₅)₂O74.12150 mL--
Saturated Sodium BicarbonateNaHCO₃84.0150 mL--
Brine (Saturated NaCl)NaCl58.4450 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~10 g--
Step-by-Step Procedure

The following workflow outlines the complete synthesis from setup to purification.

Workflow Setup 1. Assemble & Purge Apparatus (Inert Atmosphere) NaH_Prep 2. Add NaH Dispersion & Wash with Hexane Setup->NaH_Prep Solvent_Add 3. Add Anhydrous THF NaH_Prep->Solvent_Add Pinacolone_Add 4. Add Pinacolone Dropwise (0°C to RT) Solvent_Add->Pinacolone_Add Enolate_Form 5. Stir for 1 hr (Enolate Formation) Pinacolone_Add->Enolate_Form Ester_Add 6. Add Ethyl Benzoate Dropwise (0°C) Enolate_Form->Ester_Add Reaction 7. Warm to RT & Stir Overnight Ester_Add->Reaction Quench 8. Cool to 0°C & Quench (Slowly add 1M HCl) Reaction->Quench Extract 9. Liquid-Liquid Extraction (Diethyl Ether) Quench->Extract Wash 10. Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry 11. Dry Organic Layer (MgSO₄) Wash->Dry Concentrate 12. Concentrate in vacuo Dry->Concentrate Purify 13. Purify Crude Product (Distillation or Chromatography) Concentrate->Purify

Caption: Experimental workflow for the Claisen condensation.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a dropping funnel with a pressure-equalizing arm. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Preparation of Sodium Hydride: Weigh 2.0 g of 60% NaH dispersion and transfer it to the reaction flask. Under a gentle stream of inert gas, wash the dispersion three times with 10 mL portions of anhydrous hexane to remove the mineral oil. Carefully remove the hexane washings via cannula.

  • Solvent Addition: Add 100 mL of anhydrous THF to the washed NaH in the flask.

  • Enolate Formation: Cool the stirred suspension to 0 °C using an ice bath. Add 4.6 mL of pinacolone dropwise via the dropping funnel over 20-30 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.

  • Condensation Reaction: Re-cool the reaction mixture to 0 °C. Add 5.8 mL of ethyl benzoate dropwise over 30 minutes. Once the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Reaction Quench (Work-up): Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, add 1 M HCl dropwise to quench any unreacted NaH and neutralize the reaction mixture.[15] Continue adding acid until the aqueous layer is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether or ethyl acetate.[21]

  • Washing: Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.[21]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1,1,1-trimethyl-4-phenyl-2,4-butanedione. An alternative purification method involves forming the copper salt of the diketone, which can be precipitated and then decomposed to regenerate the pure product.[22][23][24]

Conclusion

This protocol provides a robust and detailed procedure for the mixed Claisen condensation of pinacolone and ethyl benzoate. By adhering to the outlined steps and safety precautions, researchers can reliably synthesize the target β-diketone, a versatile intermediate for further chemical exploration. The emphasis on the underlying mechanism provides the necessary context for adapting this procedure to other substrates and for troubleshooting potential issues, ensuring its broad applicability in a research and development setting.

References

  • Fiveable. Sodium Hydride - Organic Chemistry Key Term.
  • Ferreira, V. F., & de Souza, M. C. B. V. (2022). Recent Developments in the Synthesis of β-Diketones. Molecules, 27(15), 4885. [Link]

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  • The Organic Chemistry Tutor.
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  • National Oceanic and Atmospheric Administration (NOAA). SODIUM HYDRIDE. CAMEO Chemicals.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Sodium Hydride. [Link]

  • University of California, Santa Barbara. (2012).
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  • Chemistry LibreTexts. (2024, March 17). 23.
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  • BYJU'S. Claisen Condensation Mechanism. [Link]

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  • OpenStax. (2023, September 20). 23.
  • OpenStax. 23.8 Mixed Claisen Condensations. In Organic Chemistry: A Tenth Edition.

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Application Notes and Protocols for the Synthesis of the Antiviral Agent Favipiravir

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Favipiravir in Modern Antiviral Therapy

Favipiravir (also known as T-705 or Avigan) is a potent antiviral drug characterized by its broad-spectrum activity against a variety of RNA viruses.[1][2] Initially approved in Japan for treating influenza, its relevance has surged due to its investigation as a potential therapeutic for other significant viral infections, including COVID-19.[1][3] Pharmacologically, favipiravir functions as a prodrug.[1][4] Following administration, it is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[3] This active metabolite selectively inhibits the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication, by acting as a fraudulent nucleoside mimic, ultimately leading to the termination of viral RNA synthesis.[2][3]

The pyrazinecarboxamide core of favipiravir is the key to its biological activity. The growing demand for this antiviral agent has spurred the development of various synthetic strategies aimed at efficiency, scalability, and economic viability. This document provides a detailed overview of two prominent synthetic routes to favipiravir, offering insights into the chemical principles that underpin these methodologies and providing detailed protocols for their execution in a research setting.

Comparative Overview of Synthetic Strategies

Multiple synthetic pathways to favipiravir have been reported, each with distinct advantages and challenges. The choice of a particular route often depends on factors such as the availability and cost of starting materials, scalability, and the handling of hazardous reagents. Here, we focus on two well-documented approaches: one commencing from the readily available and economical diethyl malonate, and another starting from 3-aminopyrazine-2-carboxylic acid, which offers a more direct route to the pyrazine core.

ParameterRoute 1: Diethyl MalonateRoute 2: 3-Aminopyrazine-2-carboxylic Acid
Starting Material Diethyl malonate3-Aminopyrazine-2-carboxylic acid
Key Intermediates 2-Aminomalonamide, 3,6-dichloropyrazine-2-carbonitrileMethyl 3-amino-6-bromopyrazine-2-carboxylate, 3,6-dichloropyrazine-2-carbonitrile
Overall Yield Approximately 16-17%[1][5][6]~22-43% (from the dichloronitrile intermediate)[7][8]
Number of Steps ~9 steps[1][5]~6 steps[8]
Key Advantages Utilizes an inexpensive and abundant starting material.[1]More convergent route, potentially higher overall yield.
Key Challenges Longer synthetic sequence. Some intermediates may have stability issues.Involves the use of hazardous reagents like POCl3 and potentially costly catalysts in some variations.[2]

Synthetic Route 1: From Diethyl Malonate

This route is a linear synthesis that builds the core pyrazine ring from acyclic precursors. Its primary advantage lies in the low cost of the initial starting material, diethyl malonate.[1]

Workflow for Favipiravir Synthesis from Diethyl Malonate

G cluster_0 Step 1: Oximation cluster_1 Step 2: Reduction cluster_2 Step 3: Amidation cluster_3 Step 4: Pyrazine Formation cluster_4 Step 5: Bromination cluster_5 Step 6: Chlorination & Dehydration cluster_6 Step 7: Fluorination cluster_7 Step 8: Selective Hydroxylation cluster_8 Step 9: Amide Formation A Diethyl Malonate B Diethyl 2-(hydroxyimino)malonate A->B NaNO2, Acetic Acid C Diethyl 2-aminomalonate B->C H2, Pd/C D 2-Aminomalonamide C->D NH3·H2O E Sodium 3-hydroxy-2-pyrazinecarboxamide D->E Glyoxal, NaOH F 6-Bromo-3-hydroxypyrazine-2-carboxamide E->F Br2 G 3,6-Dichloropyrazine-2-carbonitrile F->G POCl3, Pyridine H 3,6-Difluoropyrazine-2-carbonitrile G->H KF I 6-Fluoro-3-hydroxypyrazine-2-carbonitrile H->I NaOH(aq) J Favipiravir I->J H2O2, NaOH

Caption: Workflow for the multi-step synthesis of Favipiravir starting from Diethyl Malonate.

Mechanistic Insight: Pyrazine Ring Formation

The formation of the pyrazine ring is a critical step in this pathway. It proceeds via a condensation reaction between 2-aminomalonamide and a 1,2-dicarbonyl compound, in this case, glyoxal.[9] The reaction is typically carried out under basic conditions. The mechanism involves an initial nucleophilic attack of the amino group of 2-aminomalonamide on one of the carbonyl carbons of glyoxal, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazine ring. The base facilitates the deprotonation steps and promotes the condensation.

Detailed Protocol: Synthesis of Favipiravir from Diethyl Malonate

This protocol is a composite of procedures described in the literature and should be adapted and optimized for specific laboratory conditions.[1][10]

Step 1: Synthesis of Diethyl 2-(hydroxyimino)malonate

  • To a stirred solution of diethyl malonate (1.0 eq) in glacial acetic acid, slowly add a solution of sodium nitrite (1.1 eq) in water at a temperature maintained below 10°C.

  • After the addition is complete, allow the mixture to stir for an additional 2-3 hours at room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2 & 3: Synthesis of 2-Aminomalonamide

  • The crude diethyl 2-(hydroxyimino)malonate is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere to yield diethyl 2-aminomalonate.[1]

  • The resulting diethyl 2-aminomalonate is then treated with concentrated aqueous ammonia (28%) to afford 2-aminomalonamide. This step is often performed without extensive purification of the intermediate.[1] A high yield of 99% for the amidation step has been reported.[1]

Step 4: Synthesis of Sodium 3-hydroxy-2-pyrazinecarboxamide

  • To a solution of 2-aminomalonamide (1.0 eq) in water, add an aqueous solution of glyoxal (40 wt. %, 1.0 eq) and a solution of sodium hydroxide.

  • Heat the mixture to facilitate the cyclization reaction.

  • Upon cooling, the sodium salt of 3-hydroxy-2-pyrazinecarboxamide precipitates and can be collected by filtration. An 81% yield for this step has been reported.[1]

Subsequent Steps to Favipiravir The intermediate, sodium 3-hydroxy-2-pyrazinecarboxamide, is then carried forward through a series of transformations including bromination, chlorination/dehydration to form the key intermediate 3,6-dichloropyrazine-2-carbonitrile, fluorination, selective hydroxylation, and a final hydrolysis of the nitrile to the amide to yield favipiravir.[1][4]

Synthetic Route 2: From 3-Aminopyrazine-2-carboxylic Acid

This approach is more convergent as it starts with a pre-formed pyrazine ring. It generally involves fewer steps than the diethyl malonate route.

Workflow for Favipiravir Synthesis from 3-Aminopyrazine-2-carboxylic Acid

G cluster_0 Step 1: Esterification cluster_1 Step 2: Bromination cluster_2 Step 3: Hydroxylation cluster_3 Step 4: Amidation cluster_4 Step 5: Chlorination & Dehydration cluster_5 Step 6: One-Pot Conversion to Favipiravir A 3-Aminopyrazine-2-carboxylic Acid B Methyl 3-aminopyrazine-2-carboxylate A->B H2SO4, MeOH C Methyl 3-amino-6-bromopyrazine-2-carboxylate B->C NBS D Methyl 3-amino-6-hydroxy-2-pyrazinecarboxylate C->D Diazotization, Hydrolysis E 3-Amino-6-hydroxypyrazine-2-carboxamide D->E NH3 F 3,6-Dichloropyrazine-2-carbonitrile E->F POCl3 G Favipiravir F->G 1. KF, TBAB 2. NaOH(aq) 3. H2O2 4. HCl

Caption: Workflow for a convergent synthesis of Favipiravir from 3-Aminopyrazine-2-carboxylic Acid.

Mechanistic Insight: Fluorodediazonization (Balz-Schiemann Type Reaction)

While not explicitly shown in the simplified workflow above, a key transformation in many favipiravir syntheses is the conversion of an amino group on the pyrazine ring to a fluoro group. This is often achieved via a diazotization reaction followed by fluorination, which is mechanistically related to the Balz-Schiemann reaction.[11][12] The process involves:

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (e.g., NaNO2 in acid) to form a diazonium salt.

  • Fluorination: The diazonium salt is then decomposed in the presence of a fluoride source (e.g., HF or HBF4) to yield the aryl fluoride. The thermal decomposition of the diazonium salt proceeds through a cationic intermediate which is then trapped by the fluoride ion.[12]

Detailed Protocol: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile and its Conversion to Favipiravir

The following is a representative protocol for the synthesis of the key intermediate 3,6-dichloropyrazine-2-carbonitrile and its subsequent one-pot conversion to favipiravir.[7]

Synthesis of 3,6-Dichloropyrazine-2-carbonitrile (Intermediate 11) This intermediate is reported to be a skin allergen and should be handled with appropriate personal protective equipment.[7]

  • The synthesis starts with the Fischer esterification of 3-aminopyrazine-2-carboxylic acid using methanol and sulfuric acid.[7]

  • The resulting methyl ester is then brominated at the 6-position using N-bromosuccinimide (NBS).[7]

  • The amino group of the brominated ester is converted to a hydroxyl group via diazotization followed by hydrolysis.[7]

  • The ester is then subjected to aminolysis to form the corresponding amide.[7]

  • Finally, treatment with phosphorus oxychloride (POCl3) achieves both chlorination of the hydroxyl group and dehydration of the amide to a nitrile, yielding 3,6-dichloropyrazine-2-carbonitrile.[7] A 92% yield for this final intermediate has been reported after purification by crystallization from n-heptane.[7]

One-Pot Synthesis of Favipiravir from Intermediate 11

  • In a reaction vessel, suspend potassium fluoride (KF, 7.48 eq) and tetrabutylammonium bromide (TBAB, 0.47 eq) in toluene.[7]

  • Heat the suspension to reflux with azeotropic removal of water.

  • Cool the mixture and add a solution of 3,6-dichloropyrazine-2-carbonitrile (1.0 eq) in toluene.

  • Heat the reaction mixture to reflux and monitor for the completion of the fluorination reaction to form 3,6-difluoropyrazine-2-carbonitrile.

  • After cooling, the toluene layer containing the difluoro intermediate is separated.

  • To the toluene solution, add aqueous sodium hydroxide and heat to effect the selective hydroxylation at the 3-position.

  • Subsequently, add hydrogen peroxide to the biphasic mixture to hydrolyze the nitrile to the primary amide.

  • After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate favipiravir.

  • The solid product is collected by filtration, washed with cold water and cold ethanol, and dried under vacuum. A 43% yield over the three steps from the dichloronitrile intermediate with >99% purity has been achieved without chromatographic purification.[7]

Conclusion

The synthesis of favipiravir can be accomplished through various routes, with the choice of pathway dictated by economic and practical considerations. The diethyl malonate route offers a cost-effective entry point but involves a greater number of synthetic steps. In contrast, the 3-aminopyrazine-2-carboxylic acid route provides a more direct path to the target molecule. The protocols and insights provided herein are intended to serve as a comprehensive guide for researchers engaged in the synthesis of this important antiviral agent, facilitating further research and development in the field of medicinal chemistry.

References

  • Karatas, H., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers. [Link]

  • Liu, F., et al. (2017). Synthesis of favipiravir. Chinese Journal of Pharmaceuticals.
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  • BenchChem. (2025).
  • Titova, Y. A., & Fedorova, O. S. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Russian Journal of General Chemistry.
  • Vunnam, K. K., et al. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry.
  • Tiyasakulchai, T., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances. [Link]

  • Tiyasakulchai, T., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry.
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  • Tiyasakulchai, T., et al. (2021).
  • Karatas, H., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19.
  • Soshnikova, V. N., et al. (2022). Green synthesis of structural analogs of favipiravir. PMC. [Link]

  • Google Patents. (2021). Method for preparing 3,6-dichloropyrazine-2-carbonitrile.
  • Google Patents. (2020). Favipiravir intermediate and synthesis method of favipiravir.
  • Google Patents. (2022). A kind of synthetic method and application of favipiravir.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyrazine Derivatives Using 2-Aminopropanediamide. BenchChem.
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Synthesis of Chromone Derivatives Using 1,3-Diketones: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Chromone Scaffold

The chromone core, a benzopyran-4-one ring system, stands as a quintessential "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3] This designation is not arbitrary; it reflects the recurring presence of the chromone motif in a vast array of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities.[1][4] These activities span from anti-inflammatory and anticancer to antimicrobial and antiviral properties, making chromone derivatives a focal point for the development of novel therapeutic agents.[1][5] The versatility of the chromone structure allows for extensive functionalization, enabling the fine-tuning of its biological profile to target specific enzymes or cellular pathways.[3][5]

One of the most robust and classical strategies for constructing the chromone framework involves the use of 1,3-diketone intermediates. This guide provides an in-depth exploration of the synthesis of chromone derivatives from 1,3-diketones, offering detailed experimental protocols, mechanistic insights, and practical guidance for researchers, scientists, and professionals in drug development. We will delve into both traditional and modern synthetic methodologies, with a focus on the underlying chemical principles that govern these transformations.

Core Synthetic Strategy: From 1,3-Diketones to Chromones

The primary pathway for the synthesis of chromones from 1,3-diketones is the acid-catalyzed intramolecular cyclization of a 1-(2-hydroxyphenyl)-1,3-diketone. This key intermediate can be synthesized through several methods, most notably the Baker-Venkataraman rearrangement.[6][7][8]

The Baker-Venkataraman Rearrangement: Generating the Key 1,3-Diketone Intermediate

The Baker-Venkataraman rearrangement is a powerful method for the synthesis of 1-(2-hydroxyphenyl)-1,3-diketones.[9][10] The process begins with the acylation of a 2'-hydroxyacetophenone with an acyl chloride to form an O-acylal ester. This ester then undergoes a base-catalyzed intramolecular Claisen condensation to yield the desired 1,3-diketone after an acidic workup.[3][6]

The mechanism involves the formation of an enolate from the acetophenone, which then attacks the ester carbonyl intramolecularly. The resulting cyclic alkoxide collapses to form a more stable phenolate, which is subsequently protonated.[6]

Mechanistic Pathways

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. Below are the key mechanistic pathways involved in the synthesis of chromones from 1,3-diketones.

Mechanism 1: Baker-Venkataraman Rearrangement

Baker_Venkataraman cluster_0 Baker-Venkataraman Rearrangement start 2'-Acyloxyacetophenone enolate Enolate Intermediate start->enolate Base (e.g., KOH) cyclic_alkoxide Cyclic Alkoxide enolate->cyclic_alkoxide Intramolecular Acyl Transfer phenolate Phenolate cyclic_alkoxide->phenolate Ring Opening diketone 1,3-Diketone phenolate->diketone Acidic Workup (H+)

Caption: Baker-Venkataraman rearrangement workflow.

Mechanism 2: Acid-Catalyzed Intramolecular Cyclization

Acid_Catalyzed_Cyclization cluster_1 Acid-Catalyzed Cyclization diketone 1-(2-hydroxyphenyl)-1,3-diketone protonated_ketone Protonated Ketone diketone->protonated_ketone H+ (e.g., H2SO4) cyclized_intermediate Cyclized Hemiketal protonated_ketone->cyclized_intermediate Intramolecular Nucleophilic Attack carbocation Carbocation cyclized_intermediate->carbocation Dehydration (-H2O) chromone Chromone carbocation->chromone Deprotonation (-H+)

Caption: Acid-catalyzed cyclization of a 1,3-diketone to a chromone.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of chromone derivatives.

Protocol 1: Synthesis of Flavone via Acid-Catalyzed Cyclization of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione

This protocol details the final cyclization step to form the chromone ring, assuming the 1,3-diketone precursor is available.

Materials:

  • 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (1.0 g, 4.16 mmol)

  • Glacial Acetic Acid (10 mL)

  • Concentrated Sulfuric Acid (0.5 mL)

  • Crushed Ice

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (1.0 g) in glacial acetic acid (10 mL).

  • Acid Addition: To the stirred solution, carefully add concentrated sulfuric acid (0.5 mL) dropwise. An exothermic reaction may be observed.

  • Heating: Attach a reflux condenser and heat the reaction mixture in a preheated oil bath at 100 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing crushed ice (approx. 50 g) with constant stirring.

  • Isolation: The precipitated solid (flavone) is collected by vacuum filtration. Wash the solid with copious amounts of cold water until the filtrate is neutral to litmus paper.

  • Purification: The crude product is purified by recrystallization from ethanol to afford pure flavone as a white solid.

Protocol 2: Microwave-Assisted Synthesis of Flavones from 2'-Hydroxychalcones

This modern approach offers a rapid and efficient alternative to conventional heating, often leading to higher yields in shorter reaction times.[4][11] The reaction proceeds through an in-situ oxidation and cyclization of the chalcone, which can be considered a precursor to the 1,3-diketone tautomer.[4][5]

Materials:

  • 2'-Hydroxychalcone derivative (1 mmol)

  • Dimethyl sulfoxide (DMSO) (2 mL)

  • Iodine (I₂) (0.2 mmol)

  • Microwave reactor

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a microwave reaction vial, combine the 2'-hydroxychalcone (1 mmol) and DMSO (2 mL). Add iodine (0.2 mmol) to the mixture.[5]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture for 2-3 minutes at a power level sufficient to maintain a steady temperature (e.g., 120-140 °C).[5] Monitor the reaction by TLC.

  • Quenching and Extraction: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with a saturated sodium thiosulfate solution to remove excess iodine, followed by brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure flavone.[5]

Data Presentation: Comparative Analysis of Synthetic Methods

The choice of synthetic methodology can significantly influence the yield and reaction time. The following table summarizes representative data for the synthesis of various flavone derivatives.

EntrySubstrate (1,3-Diketone or Chalcone Precursor)MethodCatalyst/ReagentTimeYield (%)Reference
11-(2-hydroxyphenyl)-3-phenylpropane-1,3-dioneConventional HeatingH₂SO₄ in Acetic Acid1 hr~85%[12]
22'-HydroxychalconeMicrowaveI₂ in DMSO2-3 min88%[5]
32'-Hydroxy-4'-methoxychalconeMicrowaveI₂ in DMSO2-3 min92%[4]
42'-Hydroxy-4'-chlorochalconeMicrowaveI₂ in DMSO2-3 min90%[4]
51-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dioneConventional HeatingK₂CO₃ in Water30 min91%[2]
61-(2-hydroxyphenyl)-3-(4-nitrophenyl)propane-1,3-dioneConventional HeatingK₂CO₃ in Water30 min88%[2]

Conclusion and Future Perspectives

The synthesis of chromone derivatives via 1,3-diketone intermediates remains a cornerstone of heterocyclic chemistry. The classical acid-catalyzed cyclization provides a reliable and well-established route, while modern techniques like microwave-assisted synthesis offer significant improvements in terms of efficiency and sustainability.[4][11] The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently apply these methods in their own laboratories.

The continued exploration of novel catalysts and reaction conditions, including flow chemistry and green solvents, will undoubtedly lead to even more efficient and environmentally benign syntheses of these vital pharmacological scaffolds. The versatility of the 1,3-diketone intermediate ensures its continued relevance in the ongoing quest for new and improved therapeutic agents.

References

  • Belsare D.P., & Kazi A. (2013). Microwave - Assisted Synthesis of Flavones and their Comparative Study with Conventational Method. IOSR Journal Of Pharmacy, 3(4), 23-27. [Link]

  • National Institutes of Health. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. PubMed Central. [Link]

  • SciSpace. (n.d.). A facile microwave assisted synthesis of flavones. [Link]

  • Santos, C. M. M., Silva, A. M. S., & Cavaleiro, J. A. S. (2011). Synthesis of (E)-2-Styrylchromones and Flavones by Base-Catalyzed Cyclodehydration of the Appropriate β-Diketones Using Water as Solvent. Molecules, 16(5), 3668-3682. [Link]

  • Shipman, M. (2015). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synthesis, 47(02), 141-158. [Link]

  • Wikipedia. (2023). Baker–Venkataraman rearrangement. [Link]

  • Ellis, G. P. (1977). General Methods of Preparing Chromones. In The Chemistry of Heterocyclic Compounds: Chromenes, Chromanones, and Chromones (Vol. 31). John Wiley & Sons. [Link]

  • Ewies, F. F., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]

  • Miñoza, S., et al. (2024). Microwave and Ultrasound-assisted Facile Synthesis of 2'-Hydroxychalcones. Kimika, 35(2), 91-103. [Link]

  • Organic Syntheses. (n.d.). Cyclooctanone. [Link]

  • Perjési, P., et al. (1994). Study of Substituted Formylchromones. Collection of Czechoslovak Chemical Communications, 59(7), 1672-1684. [Link]

  • ResearchGate. (2019). One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones and Selectfluor at Room Temperature. [Link]

  • Beilstein-Institut. (2024). Domino reactions of chromones with activated carbonyl compounds. Beilstein Journal of Organic Chemistry, 20, 688-701. [Link]

  • CORE. (2018). A Baker-Venkataraman retro-Claisen cascade delivers a novel alkyl migration process for the synthesis of amides. [Link]

  • International Journal Of Multidisciplinary Research In Science, Engineering and Technology. (2021). Chromone As A Versatile Nucleus. 4(5). [Link]

  • Organic Chemistry Portal. (n.d.). Baker-Venkataraman Rearrangement. [Link]

  • Shokova, E. A., et al. (2015). 1,3-Diketones. Synthesis and properties. Russian Journal of Organic Chemistry, 51(6), 757-810. [Link]

  • ResearchGate. (2024). Synthesis of different 3-substituted chromones. [Link]

  • PubMed. (2019). Selective Mono-allylation of 1,3-Diketones and Their Use in the Synthesis of 3-Allyl Chromones and Benzannulated 6,5-Bicyclic Ketals. [Link]

  • National Institutes of Health. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. PubMed Central. [Link]

  • SciELO Brasil. (2021). Complexes with Furyl-Substituted 3-Hydroxychromone: Synthesis, Characterization and Fluorescence Studies. [Link]

  • Oriental Journal of Chemistry. (2013). Synthesis Of Flavone Skeleton By Different Methods. 29(4). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. [Link]

  • MDPI. (2023). Divergent Synthesis of Flavones and Flavanones from 2′-Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. Molecules, 28(15), 5786. [Link]

  • National Institutes of Health. (2020). Synthesis of Chromone-Related Pyrazole Compounds. PubMed Central. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2017). Synthesis of Flavones. 1(5). [Link]

  • YouTube. (2024). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. [Link]

  • ResearchGate. (2020). DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. [Link]

Sources

Synthesis of 1,3,5-Trisubstituted Pyrazoles via Paal-Knorr Condensation: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,3,5-Trisubstituted pyrazoles are a cornerstone scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents due to their diverse biological activities.[1][2][3] These five-membered heterocyclic compounds exhibit a wide array of pharmacological properties, including anti-inflammatory, analgesic, antitumor, and antimicrobial effects.[1][4] This application note provides a detailed, field-proven protocol for the synthesis of 1,3,5-trisubstituted pyrazoles via the classic Paal-Knorr condensation of a 1,3-diketone with a substituted hydrazine. We delve into the underlying mechanism, offer a step-by-step experimental guide, and provide critical insights for reaction optimization and troubleshooting, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Pyrazole Core

The pyrazole ring is a privileged structure in drug discovery, prized for its metabolic stability and its ability to engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with biological targets.[1] This versatility has led to the development of numerous blockbuster drugs, including the COX-2 inhibitor Celecoxib and the anti-obesity agent Rimonabant.[2][5] The substituents at the 1, 3, and 5 positions of the pyrazole ring are critical for modulating the molecule's physicochemical properties and biological activity, making the development of robust and regioselective synthetic methods a high-priority research area.[1][6][7]

The Paal-Knorr synthesis, first reported in the 1880s, remains one of the most reliable and straightforward methods for constructing the pyrazole ring.[8] It involves the condensation of a 1,4-dicarbonyl compound (or its equivalent) with a hydrazine. For the synthesis of 1,3,5-trisubstituted pyrazoles, a 1,3-diketone and a substituted hydrazine are the key precursors.[9] This method is valued for its operational simplicity and the general availability of the starting materials.[10][11]

Core Principle and Reaction Mechanism

The synthesis proceeds via an acid-catalyzed condensation-cyclization reaction between a 1,3-diketone and a substituted hydrazine (e.g., phenylhydrazine).[8][12]

The mechanism can be summarized in the following key steps:

  • Initial Nucleophilic Attack: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl carbons of the diketone.

  • Imine/Enamine Formation: Following the initial attack, a molecule of water is eliminated to form an intermediate imine or enamine.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine intermediate then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

  • Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[12][13]

The reaction is typically catalyzed by a weak acid, such as acetic acid, which facilitates both the nucleophilic attacks and the dehydration steps.[13] The regioselectivity of the reaction (i.e., the final placement of the substituents) can be an issue if an unsymmetrical diketone is used with a substituted hydrazine, potentially leading to a mixture of regioisomers.[8][14] However, by using a symmetrical diketone like acetylacetone, this issue is circumvented.

Detailed Experimental Protocol

This protocol describes the synthesis of 1-phenyl-3,5-dimethyl-1H-pyrazole from acetylacetone and phenylhydrazine as a representative example.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.AmountNotes
Acetylacetone (2,4-Pentanedione)C₅H₈O₂100.121.010.0 g (99.9 mmol)Reagent grade, ≥99%
PhenylhydrazineC₆H₈N₂108.141.010.8 g (99.9 mmol)Reagent grade, ≥97%, handle with care
Glacial Acetic AcidCH₃COOH60.05Catalytic~5 mLCatalyst and solvent
EthanolC₂H₅OH46.07-100 mLReaction solvent
Saturated Sodium BicarbonateNaHCO₃84.01-As neededFor neutralization
Anhydrous Magnesium SulfateMgSO₄120.37-As neededFor drying
Ethyl AcetateC₄H₈O₂88.11-As neededFor extraction
HexanesC₆H₁₄86.18-As neededFor chromatography
Step-by-Step Synthesis Workflow
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanol (100 mL), acetylacetone (10.0 g, 99.9 mmol), and glacial acetic acid (5 mL).

  • Reagent Addition: While stirring, slowly add phenylhydrazine (10.8 g, 99.9 mmol) to the mixture. Scientist's Note: Phenylhydrazine is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[15][16] The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

  • Work-up - Quenching and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Extraction: Pour the concentrated residue into a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate. Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize excess acetic acid) and 50 mL of brine. Scientist's Note: The bicarbonate wash is crucial to remove the acid catalyst, which can interfere with purification and stability.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which is typically a yellow to brown oil or solid.

Purification and Characterization
  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate). Alternatively, recrystallization from a suitable solvent like ethanol/water can be employed if the crude product solidifies.

  • Characterization: The structure and purity of the final product, 1-phenyl-3,5-dimethyl-1H-pyrazole, should be confirmed using standard analytical techniques.[17][18][19]

    • ¹H NMR: Expect characteristic singlets for the two methyl groups and the pyrazole proton, along with multiplets for the phenyl group protons.

    • ¹³C NMR: Will show distinct signals for the aromatic and aliphatic carbons.

    • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the product (C₁₁H₁₂N₂ = 172.23 g/mol ).

    • Melting Point: Compare with literature values if available.

Workflow Visualization

Synthesis_Workflow Start 1. Reaction Setup (Acetylacetone, Ethanol, Acetic Acid) Add_Hydrazine 2. Add Phenylhydrazine Start->Add_Hydrazine Reflux 3. Heat to Reflux (2-3 hours) Add_Hydrazine->Reflux TLC Monitor by TLC Reflux->TLC Workup 4. Cool & Concentrate Reflux->Workup Extract 5. Extraction (Ethyl Acetate/Water) Workup->Extract Wash 6. Wash (NaHCO₃, Brine) Extract->Wash Dry 7. Dry & Filter (MgSO₄) Wash->Dry Concentrate_Final 8. Concentrate (Rotary Evaporator) Dry->Concentrate_Final Crude Crude Product Concentrate_Final->Crude Purify Purification (Column Chromatography) Crude->Purify Final_Product Final Product 1-phenyl-3,5-dimethyl-1H-pyrazole Purify->Final_Product Characterize Characterization (NMR, MS) Final_Product->Characterize

Caption: General workflow for the synthesis of 1,3,5-trisubstituted pyrazoles.

Optimization and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Insufficient reflux time; Inefficient extraction.Extend reflux time and monitor closely by TLC. Ensure pH is acidic during the reaction. Perform at least three extractions during work-up.
Formation of Regioisomers Use of an unsymmetrical 1,3-diketone.If an unsymmetrical diketone is necessary, be prepared to separate isomers using careful column chromatography. Consider alternative, more regioselective synthetic routes if separation is difficult.[6][7]
Dark/Tarry Crude Product Overheating; Phenylhydrazine degradation.Ensure the reflux temperature is not excessively high. Use freshly opened or purified phenylhydrazine. Consider running the reaction at a lower temperature for a longer duration.
Product Fails to Solidify Presence of impurities or residual solvent.Ensure complete removal of solvent under high vacuum. Purify thoroughly via column chromatography. Try trituration with a non-polar solvent like cold hexanes to induce crystallization.

Safety Precautions

  • Hydrazine Derivatives: Phenylhydrazine and other hydrazine derivatives are toxic, potential carcinogens, and skin sensitizers.[15][16] Always handle them in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., butyl rubber).[20]

  • Flammable Solvents: Ethanol and ethyl acetate are flammable. Keep them away from ignition sources.[21]

  • Acid Handling: Glacial acetic acid is corrosive. Handle with care to avoid skin and eye contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Hydrazine-containing waste should be treated as hazardous.[21]

Conclusion

The Paal-Knorr synthesis remains a highly effective and accessible method for preparing 1,3,5-trisubstituted pyrazoles. Its operational simplicity, use of readily available starting materials, and generally good yields make it an invaluable tool for medicinal chemists and drug development professionals. By understanding the reaction mechanism and paying close attention to the experimental details and safety precautions outlined in this guide, researchers can reliably synthesize a diverse library of pyrazole derivatives for biological screening and lead optimization campaigns.

References

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024). Vertex AI Search.
  • 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. (2006). Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
  • Hydrazine hydrate - SAFETY D
  • Pyrazole: An Important Core in Many Marketed and Clinical Drugs. (2025).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Hydrazine Hydrate 7.
  • Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
  • Hydrazine. (n.d.). Santa Cruz Biotechnology.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
  • Safety and Handling of Hydrazine. (n.d.). DTIC.
  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.
  • Performance Chemicals Hydrazine. (n.d.). Arxada.
  • A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimin
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014).
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014). Organic Chemistry Portal.
  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX. (n.d.). Slideshare.
  • Paal–Knorr synthesis. (n.d.). Wikipedia.
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (n.d.). MDPI.
  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooper
  • Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021). YouTube.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (n.d.). MDPI.
  • Synthesis, characterization and biological activity of certain Pyrazole deriv

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Application Notes & Protocols: 4,4-Dimethyl-1-phenylpentane-1,3-dione as a Versatile Chelating Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Sterically Hindered β-Diketone

In the vast landscape of coordination chemistry, β-diketones stand out for their exceptional ability to form stable complexes with a wide array of metal ions.[1] Their utility spans from industrial metal extraction to catalysis and the synthesis of advanced materials. This document provides an in-depth guide to the application of 4,4-Dimethyl-1-phenylpentane-1,3-dione (also known as 1-Benzoylpinacolone or α-Pivaloylacetophenone)[2][3], a β-diketone distinguished by its bulky tert-butyl group. This structural feature imparts unique solubility characteristics and steric influences on the resulting metal complexes, making it a valuable tool for researchers in chemistry, materials science, and drug development.

This guide will detail the fundamental principles of its chelating action, provide validated protocols for synthesis and analysis, and offer insights into its practical applications.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference(s)
CAS Number 13988-67-5[2][4]
Molecular Formula C₁₃H₁₆O₂[2][4]
Molecular Weight 204.26 g/mol [2][3]
Appearance Clear, colorless liquid or viscous liquid[4][5]
Boiling Point 298.7°C at 760 mmHg[3]
Refractive Index 1.5590-1.5620 @ 20°C[5]

Part 1: The Chemistry of Chelation

Keto-Enol Tautomerism: The Key to Coordination

The chelating capability of this compound is rooted in its existence as a dynamic equilibrium between two tautomeric forms: the keto form and the enol form.[1] In solution, the acidic proton on the α-carbon (the CH₂ group between the two carbonyls) can migrate to one of the carbonyl oxygens, forming a carbon-carbon double bond and a hydroxyl group.

Deprotonation of the enol form by a base results in a resonance-stabilized enolate anion. This anion acts as a bidentate ligand, meaning it binds to a metal ion through two separate points—in this case, the two oxygen atoms. This dual coordination forms a stable six-membered ring structure with the metal ion at its center, a phenomenon known as chelation. The stability of this ring, known as the "chelate effect," is a primary driver for the strong binding observed between β-diketones and metals.

Caption: Keto-enol tautomerism and metal chelation mechanism.

Synthesis of the Ligand

The most common and efficient method for synthesizing β-diketones like this compound is the Claisen condensation .[6] This reaction involves the condensation of an ester with a ketone in the presence of a strong base. For this specific ligand, the precursors are typically ethyl pivalate (or another pivalic acid ester) and acetophenone.[7]

G ester Ethyl Pivalate reaction Claisen Condensation ester->reaction ketone Acetophenone ketone->reaction base Strong Base (e.g., NaH, NaOEt) base->reaction Catalyst workup Acidic Workup reaction->workup product This compound workup->product

Caption: General workflow for ligand synthesis via Claisen condensation.

Part 2: Experimental Protocols

Protocol 1: Synthesis of a Divalent Metal Complex (e.g., Copper(II))

This protocol describes a general method for synthesizing a neutral bis(chelate) complex with a divalent metal ion, such as Cu²⁺. The stoichiometry is typically two equivalents of the deprotonated ligand to one equivalent of the metal ion.

Materials:

  • This compound (Ligand, LH)

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] or similar metal salt

  • Methanol or Ethanol (Reagent Grade)

  • Deionized Water

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Büchner funnel and filter paper

Procedure:

  • Ligand Solution: Dissolve 2.0 equivalents of this compound in a minimal amount of warm methanol in a round bottom flask. For example, use 4.08 g (20 mmol) of the ligand in 50 mL of methanol.

  • Metal Salt Solution: In a separate beaker, dissolve 1.0 equivalent of the metal salt in a mixture of methanol and water (e.g., 4:1 v/v). For example, use 1.99 g (10 mmol) of Cu(OAc)₂·H₂O in 40 mL methanol and 10 mL water. The water aids in the dissolution of the metal salt.

  • Reaction: While stirring the ligand solution, add the metal salt solution dropwise over 10-15 minutes. A precipitate should begin to form immediately. The color will depend on the metal used (e.g., blue-green for copper).

  • Digestion: Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion. Some protocols may benefit from gentle heating (50-60°C) to increase crystallinity of the product.[1]

  • Isolation: Cool the mixture in an ice bath for 30 minutes. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at a mild temperature (e.g., 50°C) until a constant weight is achieved.

  • Validation: Characterize the final product using techniques such as melting point determination, IR spectroscopy (to observe the disappearance of the C=O stretch of the free ligand and the appearance of metal-oxygen bond vibrations), and elemental analysis.

Protocol 2: Spectrophotometric Determination of a Metal Ion (e.g., Iron(III))

This protocol outlines how to use this compound for the quantitative analysis of a metal ion that forms a colored complex, such as Fe³⁺. The method relies on Beer's Law, where the absorbance of the complex is directly proportional to the metal ion concentration.

Materials:

  • This compound

  • A certified standard solution of the metal ion (e.g., 1000 ppm Fe³⁺)

  • Ethanol or appropriate solvent

  • pH buffer solution (e.g., acetate buffer for pH 4-6)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

Procedure:

  • Ligand Stock Solution: Prepare a stock solution of the ligand in ethanol (e.g., 0.01 M).

  • Standard Curve Preparation: a. Prepare a series of metal ion standards of known concentrations (e.g., 1, 2, 5, 10, 15 ppm) by diluting the certified standard solution in volumetric flasks. b. To each flask, add a constant, excess amount of the ligand stock solution. The excess ensures that all the metal ion is complexed. c. Add a constant amount of pH buffer to maintain optimal conditions for complex formation. d. Dilute each flask to the final volume with the solvent. e. Prepare a "blank" solution containing everything except the metal ion.

  • Wavelength Scan: Scan one of the colored standard solutions across the UV-Vis spectrum (e.g., 350-700 nm) against the blank to determine the wavelength of maximum absorbance (λ_max).

  • Absorbance Measurement: Set the spectrophotometer to the determined λ_max. Measure and record the absorbance of each standard solution.

  • Calibration Curve: Plot a graph of Absorbance vs. Concentration (ppm). The result should be a linear plot that passes through the origin. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Unknown Sample Analysis: a. Prepare the unknown sample in the same manner as the standards, ensuring the final concentration falls within the linear range of the calibration curve. b. Measure the absorbance of the unknown sample. c. Use the equation from the calibration curve to calculate the concentration of the metal ion in the unknown sample.

Caption: Workflow for spectrophotometric metal ion determination.

Protocol 3: Determination of Metal Complex Stability Constants

The stability constant (log K) is a critical parameter that quantifies the strength of the interaction between the ligand and a metal ion.[8] Potentiometric titration is a robust method for its determination.[9]

Principle: This method involves titrating a solution containing the ligand and the metal ion with a standardized base (e.g., NaOH). By monitoring the pH change, one can calculate the protonation constants of the ligand and the formation constants of the metal-ligand complex.[9][10]

Procedure Outline:

  • Solution Preparation: Prepare solutions of the ligand, a metal salt (e.g., metal perchlorate), a standardized strong acid (e.g., HClO₄), and a standardized strong base (e.g., NaOH) in a suitable solvent system, often a water-dioxane or water-ethanol mixture to ensure solubility.[9] Maintain a constant ionic strength with an inert salt like NaClO₄.

  • Calibration: Calibrate a pH meter with standard buffers.

  • Ligand Protonation Titration: Titrate a solution containing the ligand and the strong acid with the standardized base. This allows for the calculation of the ligand's acid dissociation constant(s) (pKa).

  • Metal-Ligand Titration: Titrate a solution containing the ligand, the metal salt, and the strong acid with the same standardized base. The resulting titration curve will be shifted relative to the ligand-only curve due to the release of protons upon complexation.

  • Data Analysis: The titration data (pH vs. volume of titrant) is processed using specialized software (e.g., HYPERQUAD) or established calculation methods (like the Bjerrum method) to solve for the stepwise and overall stability constants (K₁, K₂, β₂, etc.).[8][10]

Part 3: Applications and Advanced Insights

The primary application leveraging the chelating properties of this compound is in solvent extraction .[6] The bulky tert-butyl and phenyl groups enhance the lipophilicity of its metal complexes. This allows for the selective extraction of metal ions from an aqueous phase into an immiscible organic solvent. This is particularly useful for:

  • Metal Purification: Separating a target metal from a mixture of other ions.

  • Trace Metal Analysis: Concentrating metal ions from a dilute solution prior to analysis.

  • Environmental Remediation: Removing toxic heavy metals from wastewater.[6][11]

Furthermore, the isolated metal complexes can serve as catalysts in organic synthesis or as precursors for Metal-Organic Frameworks (MOFs) and other advanced materials.

References

  • Rajbhoj, A. S., Korde, N. S., Gaikwad, S. T., & Korde, S. S. (2012). Efficient Ultrasound synthesis of β-diketone and its metal complexes. Der Pharma Chemica, 4(6), 1868-1873. Retrieved from [Link]

  • Modification of Biobased Lipophilic Β-Diketone. (2018). Juniper Publishers. Retrieved from [Link]

  • Rojo-Gama, D., et al. (2020). Recent Developments in the Synthesis of β-Diketones. Molecules, 25(18), 4269. Retrieved from [Link]

  • CN101565364B - Synthetic method of Beta-diketone metal salt. (n.d.). Google Patents.
  • 4,4-dimethyl-1-phenyl-3-pentanone. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Synthesis of 1-Phenyl-pentane-1,4-dione. (n.d.). PrepChem.com. Retrieved from [Link]

  • This compound Precursor & DownStream. (n.d.). Chemsrc. Retrieved from [Link]

  • This compound, 99%. (n.d.). Fisher Scientific. Retrieved from [Link]

  • 4,4-Dimethyl-1-phenylpent-1-en-3-one. (n.d.). PubChem. Retrieved from [Link]

  • Arora, T., Agnihotri, N., & Azam, M. (2025). AN EXPOSITION ON SPECTROPHOTOMETRIC DETERMINATION OF PLATINUM GROUP METALS. Journal of the Chilean Chemical Society, 70(1), 6294-6308. Retrieved from [Link]

  • Stability Constants of Metal Complexes in Solution. (n.d.). SciSpace. Retrieved from [Link]

  • Stability Constants of Metal Complexes in Solution. (2019). ResearchGate. Retrieved from [Link]

  • 1-phenylpentane-1,3-dione. (n.d.). Stenutz. Retrieved from [Link]

  • trans-4,4-Dimethyl-1-phenyl-1-penten-3-one. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4-Dimethyl-1-phenylpentane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4,4-Dimethyl-1-phenylpentane-1,3-dione. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and understand the critical parameters that govern reaction success. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges in your own laboratory setting.

The synthesis of β-diketones like this compound is a cornerstone reaction in organic chemistry, most classically achieved through the Claisen condensation.[1] This guide focuses on the crossed Claisen condensation between an ester and a ketone, providing a robust framework for improving yield and purity.

Reaction Overview: The Crossed Claisen Condensation

The synthesis of this compound is typically performed via a crossed Claisen condensation. This reaction involves the acylation of a ketone enolate with an ester.[2] In this specific case, the enolate of pinacolone (3,3-dimethyl-2-butanone) attacks an appropriate benzoyl ester, such as ethyl benzoate. A strong base is required to generate the ketone enolate, and the reaction is driven to completion by the final, irreversible deprotonation of the acidic β-diketone product.[3]

The overall transformation is as follows:

  • Ketone: Pinacolone

  • Ester: Ethyl Benzoate

  • Product: this compound

Reaction Mechanism

The mechanism involves several key steps, each presenting opportunities for optimization and potential pitfalls.

Claisen_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Driving Force K Pinacolone E Pinacolone Enolate K->E Deprotonation B Base (e.g., NaH, NaOEt) Est Ethyl Benzoate TI Tetrahedral Intermediate E->TI Acyl Substitution P Product (β-Diketone) TI->P Collapse LG Ethoxide Leaving Group PE Product Enolate (Stabilized) P->PE Irreversible Deprotonation

Caption: Mechanism of the Crossed Claisen Condensation.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

Low yield is the most frequent complaint and can stem from several sources. A systematic approach is crucial for diagnosis.

Answer: The most critical factors influencing yield are base selection/stoichiometry , reaction conditions (moisture/temperature) , and inefficient workup .

  • Base Insufficiency: The Claisen condensation requires at least a full stoichiometric equivalent of base. This is because the final step, the deprotonation of the β-diketone product, consumes one equivalent of base and drives the reaction equilibrium towards the products.[4] Using catalytic amounts of base will result in very low conversion.

  • Moisture Contamination: Strong bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) react readily with water. Any moisture in your solvent, glassware, or starting materials will quench the base, effectively reducing its stoichiometry and preventing the initial enolate formation. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Inappropriate Base Choice: The base must be strong enough to deprotonate the α-proton of pinacolone (pKa ≈ 19-20). While NaOEt is often used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can lead to more complete and rapid enolate formation, often improving yields.[1]

  • Side Reactions: The primary side reaction to consider is the self-condensation of pinacolone (an aldol reaction). While the Claisen acylation is generally favored, optimizing conditions to favor the desired reaction is key. This is often achieved by slow addition of the ketone to a mixture of the ester and base.

Q2: I'm observing a large amount of unreacted pinacolone and ethyl benzoate in my crude product. How can I drive the reaction to completion?

Answer: Poor conversion is directly related to the issues outlined in Q1, but with a focus on reaction equilibrium and kinetics.

  • Increase Base Equivalents: Try increasing the base to 1.1-1.2 equivalents to ensure complete deprotonation of both the starting ketone and the final product, accounting for any minor moisture contamination.

  • Optimize Reaction Time and Temperature: While many Claisen condensations proceed at room temperature, gentle heating (e.g., to 40-50 °C in a solvent like THF or Toluene) can sometimes increase the reaction rate and improve conversion. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.

  • Consider a Stronger, Non-Nucleophilic Base: For challenging condensations, a very strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) can be used.[5] LDA will irreversibly and completely convert the pinacolone to its enolate, which can then react with the ethyl benzoate. However, LDA is more expensive and requires stricter anhydrous and temperature control (-78 °C).

  • Use an Excess of the Ester: Since ethyl benzoate cannot self-condense (it lacks α-hydrogens), using it in a slight excess (e.g., 1.2 equivalents) can help push the equilibrium towards the product according to Le Châtelier's principle.[2]

Q3: My product is impure even after initial workup. What are the likely side products and how can I purify my material?

Answer: The main impurities are typically unreacted starting materials and products from the self-condensation of pinacolone. The β-diketone product has unique properties that can be exploited for purification.

  • Likely Impurities:

    • Pinacolone (starting material)

    • Ethyl Benzoate (starting material)

    • Benzoic Acid (from hydrolysis of ethyl benzoate if workup is not careful)

    • Aldol self-condensation product of pinacolone.

  • Standard Purification: Column chromatography on silica gel is a common method. A non-polar eluent system (e.g., Hexanes/Ethyl Acetate) will effectively separate the less polar starting materials from the more polar β-diketone product.

  • Advanced Purification via Copper Chelation: β-Diketones readily form stable chelate complexes with divalent metals like Copper (II).[1] This property can be used for a highly effective chemical purification.

    • Procedure: Dissolve the crude product in a solvent like ethanol or ethyl acetate. Add a solution of copper (II) acetate. The copper (II) salt of your diketone will precipitate as a solid. This solid can be filtered and washed to remove impurities.

    • Decomposition: The purified copper chelate is then decomposed by treatment with a strong acid (like 20% H₂SO₄) or a chelating agent like EDTA in a biphasic system to release the pure β-diketone.[1]

Q4: How do I choose the optimal base for this reaction? Sodium Hydride vs. Sodium Ethoxide?

Answer: The choice of base is a critical decision that balances reactivity, safety, and cost.

Base Advantages Disadvantages Best For...
Sodium Hydride (NaH) Very strong, non-nucleophilic base. Drives enolate formation to completion. Byproduct (H₂) is a gas and leaves the reaction.Highly reactive with water and protic solvents. Requires careful handling (mineral oil dispersion).Maximizing yield and conversion in a well-controlled, anhydrous system. Often the preferred choice for crossed-Claisen reactions.[6]
Sodium Ethoxide (NaOEt) Less expensive and easier to handle than NaH. Effective for many Claisen condensations.Weaker base than NaH, leading to an equilibrium of enolate formation.[7] Must be used with ethanol as a solvent to avoid transesterification.[8][9]Standard, cost-effective procedures where extremely high yields are not the primary concern.
Potassium t-Butoxide (KOtBu) Stronger base than NaOEt. Bulky nature can sometimes improve selectivity.More expensive. Can act as a nucleophile in some cases.Improving yields when NaOEt is found to be too weak.[1]

Recommendation: For maximizing the yield of this compound, Sodium Hydride (NaH) in an aprotic solvent like THF or Toluene is the superior choice.

Q5: What is the best solvent system for this synthesis?

Answer: The ideal solvent must be aprotic and anhydrous .

  • Ethereal Solvents (THF, Diethyl Ether): Excellent choices. They are aprotic and dissolve the reactants well. THF is generally preferred due to its higher boiling point, allowing for gentle heating if necessary.

  • Aromatic Hydrocarbons (Toluene, Benzene): Also very good options, particularly for reactions run at higher temperatures.

  • Alcohols (Ethanol): Should only be used if the corresponding alkoxide base is employed (e.g., NaOEt in EtOH). Using a mismatched alcohol/alkoxide pair will lead to transesterification, creating a mixture of products.[10]

  • Solvent-Free: Some Claisen condensations can be run under solvent-free conditions, which can be highly efficient and environmentally friendly.[11] This is an advanced technique that may require specific optimization.

Troubleshooting Workflow

Use this flowchart to systematically diagnose and solve issues with your synthesis.

Caption: Troubleshooting workflow for low yield.

Detailed Experimental Protocols

Safety Note: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride reacts violently with water and is flammable. Handle with extreme care.

Protocol 1: Synthesis using Sodium Hydride in THF

This protocol is optimized for high yield and conversion.

Materials:

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Benzoate

  • Pinacolone (3,3-dimethyl-2-butanone)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Preparation: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen or argon atmosphere, and a dropping funnel.

  • Base Suspension: In the flask, weigh out Sodium Hydride (1.1 equivalents). Wash the NaH dispersion 2-3 times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully under inert atmosphere. Suspend the washed NaH in anhydrous THF (approx. 5 mL per mmol of NaH).

  • Reactant Addition: In the dropping funnel, prepare a solution of ethyl benzoate (1.2 equivalents) and pinacolone (1.0 equivalent) in anhydrous THF.

  • Reaction Initiation: Cool the NaH suspension to 0 °C using an ice bath. Add the solution from the dropping funnel to the NaH suspension dropwise over 30-45 minutes. A vigorous evolution of hydrogen gas will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, it can be gently heated to reflux for 1-2 hours until completion (typically 2-4 hours total).

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly quench the reaction by adding 1 M HCl dropwise until the gas evolution ceases and the solution is acidic (pH ≈ 1-2).

  • Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate to dilute. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

References

  • Chemistry LibreTexts. (2023). Claisen Condensation. Retrieved from [Link]

  • Chemistry university. (2021, May 6). Claisen Condensation: Solvent and Base Choice [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Base used in Claisen Condensation. Retrieved from [Link]

  • RSC Publishing. (2016). Recent Developments in the Synthesis of β-Diketones. Royal Society of Chemistry. Retrieved from [Link]

  • Oregon State University. The Claisen Condensation. Retrieved from [Link]

  • JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]

  • Google Patents. (2016). Synthetic method for tert-butyl methyl ketone.
  • Unacademy. A note on the Pinacol-Pinacolone Rearrangement. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mixed Claisen Condensations. Retrieved from [Link]

  • Google Patents. (1952). Synthesis of pinacolone.
  • Google Patents. (1994). Process for the preparation of linear 1,3-diketones.
  • Adkins, H., Sprague, J. M., & Beckham, L. J. (1934). Preparation of 1,3-Diketones by the Claisen Reaction. Journal of the American Chemical Society, 56(12), 2665-2667. Retrieved from [Link]

  • BYJU'S. Pinacol Pinacolone Rearrangement Process. Retrieved from [Link]

  • Google Patents. (1977). Process for the preparation of pinacolone.
  • Claisen Condensation Mechanism. (n.d.). Retrieved from [Link]

  • Pearson+. Claisen Condensation Explained. Retrieved from [Link]

  • Toda, F., & Yoshizawa, K. (2001). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. Journal of Chemical Education, 78(10), 1351. Retrieved from [Link]

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Frequently Asked Questions (FAQs) & Troubleshooting Guides

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Troubleshooting Failing Claisen Condensation Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, actionable advice for troubleshooting Claisen condensation reactions that are failing or producing low yields. As a cornerstone of carbon-carbon bond formation, a successful Claisen condensation is often a critical step in complex organic synthesis. This resource moves beyond simple procedural lists to explain the underlying chemical principles, helping you to diagnose and solve common issues encountered in the lab.

Question 1: My Claisen condensation is not working, or the yield is extremely low. What are the most common initial checks?

Low or no yield is a frequent issue that can often be traced back to fundamental reaction requirements. Before delving into more complex variables, it's essential to validate the core components of your setup.

Core Principles: The Claisen condensation is an equilibrium-driven reaction.[1] Its success hinges on a final, essentially irreversible deprotonation of the β-keto ester product.[1][2] This step pulls the entire equilibrium towards the product side. If this final deprotonation cannot occur, the reaction is readily reversible and will likely fail.

Initial Troubleshooting Checklist:

  • Verify Your Ester's Structure: The ester serving as the nucleophile (the enolate precursor) must possess at least two α-hydrogens.[1][3] One is removed to form the initial enolate, and the second is removed from the β-keto ester product to drive the reaction to completion.[3][4] Esters with only one α-hydrogen will form the β-keto ester intermediate, but without a second α-hydrogen, the product cannot be deprotonated to form the stabilized enolate anion. This allows the reaction to reverse, leading back to the more stable starting materials.[4]

  • Check Base Stoichiometry: Unlike many catalytic reactions, the Claisen condensation requires a stoichiometric amount (at least one full equivalent) of base.[5][6][7] This is because the base is consumed in the final deprotonation step that forms the product enolate. Using a catalytic amount will result in a very low yield.[6]

  • Ensure Anhydrous Conditions: All reagents and solvents must be rigorously dry.[7][8] Water will react with and quench strong bases like sodium hydride (NaH) or sodium alkoxides. Moisture can also lead to the hydrolysis (saponification) of your starting ester or the desired β-keto ester product, a common side reaction.[6][9]

Question 2: How do I select the right base for my reaction? Could the wrong base be the cause of failure?

Yes, improper base selection is a primary cause of failed Claisen condensations. The choice of base is critical not only for promoting the reaction but also for preventing unwanted side reactions.[5][7]

Expert Insights on Base Selection:

  • Preventing Transesterification: When using an alkoxide base (e.g., sodium ethoxide, NaOEt), its alkyl group must match the alkyl group of the ester's alcohol portion.[1][3][10] For example, if you are using ethyl acetate, you must use sodium ethoxide. Using sodium methoxide would lead to transesterification, creating a mixture of ethyl and methyl esters and resulting in a complex and inseparable mixture of products.[1][9][10]

  • Saponification Risk: Do not use hydroxide bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1][9] These will readily hydrolyze the ester to a carboxylate salt, removing your starting material from the reaction.[1][3]

  • Base Strength: The base must be strong enough to deprotonate the α-carbon of the ester. The pKa of an ester's α-proton is typically around 25. Therefore, the conjugate acid of the base used (pKaH) should be significantly higher. For more challenging substrates, stronger, non-nucleophilic bases like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) may be necessary to ensure complete enolate formation.[6][11][12]

Data Summary: Comparison of Common Bases

BaseFormulapKa of Conjugate Acid (pKaH)Common Use & Key Considerations
Sodium EthoxideNaOEt~16 (Ethanol)Standard choice for ethyl esters. Must match the ester's alcohol portion.
Sodium HydrideNaH~36 (H₂)A very strong, non-nucleophilic base. Used as a slurry in an anhydrous solvent like THF. Irreversibly deprotonates the ester.[11]
Lithium DiisopropylamideLDA~36 (Diisopropylamine)A very strong, sterically hindered, non-nucleophilic base. Often used for mixed Claisen reactions to control which ester forms the enolate.[1][5]
Potassium tert-butoxideKOtBu~18 (tert-butanol)A strong, sterically hindered base. Can be effective in solvent-free conditions.[13]

Question 3: I'm attempting a "crossed" Claisen condensation with two different esters, and it's yielding a complex mixture. How can I control the selectivity?

The "crossed" or "mixed" Claisen condensation is synthetically useful only when carefully controlled; otherwise, it can result in a statistical mixture of up to four different products, making purification a nightmare.[12][14]

Strategies for Successful Crossed Claisen Reactions:

  • Use a Non-Enolizable Ester as the Electrophile: The most effective strategy is to choose one ester that has no α-hydrogens.[12][15] This ester cannot form an enolate and can therefore only act as the electrophile (the "acceptor"). Common examples include ethyl benzoate, ethyl formate, and diethyl carbonate.[15]

  • Control Reagent Addition: Even when using a non-enolizable ester, the enolizable ester can still react with itself (self-condensation). To minimize this, maintain a very low concentration of the enolizable ester at all times. The standard procedure is to prepare a solution of the base and the non-enolizable ester, and then add the enolizable ester dropwise to this mixture.[15] This ensures that as soon as the enolate is formed, it is more likely to encounter a molecule of the non-enolizable electrophile.

  • Use a Directed Approach with a Strong, Non-Nucleophilic Base: For more precise control, you can pre-form the enolate of one ester using a strong, non-nucleophilic base like LDA at low temperatures. Once enolate formation is complete, you can then add the second ester (the electrophile) to the reaction. This method largely prevents self-condensation of the electrophile.

Workflow for a Controlled Crossed Claisen Condensation

G cluster_setup Step 1: Reaction Setup cluster_addition Step 2: Controlled Addition cluster_reaction Step 3: Reaction & Workup A Mix Base (e.g., NaH) and Non-Enolizable Ester (e.g., Ethyl Benzoate) in Anhydrous Solvent B Add Enolizable Ester (e.g., Ethyl Acetate) Dropwise to the Mixture A->B Ensures low [Enolizable Ester] C Allow Reaction to Proceed B->C D Acidic Workup (e.g., dilute HCl) C->D E Desired Crossed Product D->E

Caption: A logical workflow for minimizing self-condensation in crossed Claisen reactions.

Question 4: The reaction appears to work initially (TLC analysis), but upon workup, I only isolate starting materials. What is happening?

This is a classic symptom of the reverse Claisen condensation .[16] This occurs when the final, product-stabilizing deprotonation step is unfavorable or impossible.

Understanding the Reverse Claisen Mechanism:

The entire Claisen condensation pathway is a series of equilibria until the final deprotonation.[1] The formation of the β-keto ester is often thermodynamically unfavorable compared to the starting materials.[1] The reaction is driven forward only by the formation of the highly resonance-stabilized enolate of the β-keto ester product, which is a much weaker base than the alkoxide used to initiate the reaction.[2][16]

Troubleshooting the Reverse Claisen:

  • Re-check Your Substrate: As mentioned in Q1, ensure your starting ester has at least two α-hydrogens. If the β-keto ester product has no remaining α-hydrogen between the two carbonyls, it cannot be deprotonated. The alkoxide generated during the reaction will then attack the ketone of the β-keto ester, leading to cleavage back to the starting materials.[4]

  • Ensure Complete Reaction Before Workup: Do not add the acidic quench until the reaction is truly complete. The β-keto ester product exists as its enolate salt in the basic reaction mixture. This salt is "protected" from reversal.[16] Adding acid prematurely protonates this enolate, and if any unreacted base remains, it can initiate the reverse reaction.

  • Consider Steric Hindrance: Extreme steric bulk near the reaction centers can disfavor the formation of the tetrahedral intermediate or the final product, shifting the equilibrium back towards the starting materials. If your substrates are very bulky, you may need to use a stronger base or higher temperatures to favor the forward reaction.[17]

Mechanism Highlighting the Critical Equilibrium

G A Ester Enolate + Ester B Tetrahedral Intermediate A->B C β-Keto Ester + Alkoxide B->C Equilibrium Favors Starting Materials C->B Reverse Claisen (Problem) D Product Enolate (Stabilized) C->D Irreversible Deprotonation (Driving Force)

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 1-Benzoylpinacolone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Benzoylpinacolone. This resource is designed for researchers, chemists, and professionals in drug development who are utilizing this important β-diketone in their work. The synthesis, typically a crossed Claisen-type condensation, is powerful but can be prone to several side reactions that may impact yield and purity.[1][2][3] This guide provides in-depth, mechanistically-driven answers to common problems, helping you optimize your reaction conditions and achieve consistent, high-quality results.

Core Synthesis Pathway

The target transformation involves the formation of a pinacolone enolate, which then acts as a nucleophile to attack an electrophilic benzoylating agent, such as benzoyl chloride. This C-C bond-forming reaction yields the desired 1,3-dicarbonyl structure.[4]

Main Synthesis Pathway Pinacolone Pinacolone Enolate Pinacolone Enolate Pinacolone->Enolate + Base Base Strong Base (e.g., NaH, LDA) Product 1-Benzoylpinacolone (β-Diketone) Enolate->Product + Benzoyl Chloride BenzoylChloride Benzoyl Chloride

Caption: Desired reaction pathway for the synthesis of 1-Benzoylpinacolone.

Frequently Asked Questions & Troubleshooting Guide

Q1: My yield is very low, and I'm recovering a large amount of unreacted pinacolone. What is the likely cause?

A1: This is a classic symptom of incomplete or failed enolate formation. The entire reaction hinges on the efficient deprotonation of pinacolone to generate the nucleophilic enolate.

  • Causality: The α-protons of a ketone like pinacolone have a pKa of approximately 19-20.[5] For deprotonation to be effective and essentially irreversible, the base used must have a conjugate acid with a much higher pKa. If the base is too weak (e.g., an alkoxide like sodium ethoxide, with a conjugate acid pKa of ~16), the equilibrium will not significantly favor the enolate, leading to a low concentration of the active nucleophile and substantial recovery of the starting ketone.

  • Troubleshooting Steps:

    • Choice of Base: Employ a stronger, non-nucleophilic base. Sodium hydride (NaH) or lithium diisopropylamide (LDA) are excellent choices. LDA, in particular, is a strong, sterically hindered base that rapidly and quantitatively generates the enolate, especially at low temperatures.[6]

    • Stoichiometry: Ensure you are using at least one full equivalent of the base. Unlike catalytic processes, the base is consumed in the reaction to deprotonate the product, driving the reaction forward.[7]

    • Anhydrous Conditions: Strong bases like NaH and LDA react violently with water. Ensure your solvent (e.g., THF, ether) is rigorously dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent quenching the base and the enolate.

Q2: I've isolated a byproduct that appears to be an enol ester. What is this, and how can it be avoided?

A2: You are observing the product of O-acylation, a common and competitive side reaction to the desired C-acylation. The enolate ion is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon and the oxygen atom.

  • Mechanistic Insight:

    • C-acylation (the desired reaction) involves the attack of the α-carbon on the benzoyl chloride, forming a C-C bond. This leads to the more thermodynamically stable product, the β-diketone.[8][9]

    • O-acylation involves the attack of the enolate's oxygen atom on the benzoyl chloride, forming a C-O bond and yielding an enol ester. This is often the kinetically favored pathway, meaning it can be faster, especially under certain conditions.[8][10]

C_vs_O_Acylation cluster_paths Competing Acylation Pathways Enolate Pinacolone Enolate (Ambident Nucleophile) C_Product 1-Benzoylpinacolone (C-Acylation Product) Enolate->C_Product Thermodynamic Pathway (Slower, More Stable) O_Product Pinacolone Enol Benzoate (O-Acylation Product) Enolate->O_Product Kinetic Pathway (Faster, Less Stable)

Caption: Competing pathways of C-acylation (desired) and O-acylation (side reaction).

  • Preventative Measures: To favor the thermodynamically controlled C-acylation product, you need to establish conditions that allow the initial kinetic product (if formed) to revert and eventually form the more stable isomer.

    • Solvent Choice: Polar aprotic solvents like THF or DME are generally preferred. They effectively solvate the metal cation of the enolate, leaving the enolate more "naked" and reactive, often favoring C-acylation.

    • Temperature Control: Running the reaction at very low temperatures (e.g., -78 °C with LDA) initially favors the kinetic product.[6] Allowing the reaction to slowly warm to room temperature can provide the energy needed to overcome the activation barrier for the formation of the more stable thermodynamic C-acylated product.

    • Counter-ion Effect: The nature of the cation (e.g., Li+, Na+) can influence the ratio of C/O acylation, though this is a more complex factor. Generally, conditions promoting a "free" enolate favor C-acylation.

Q3: My crude product is contaminated with a significant amount of benzoic acid. Where did it come from?

A3: The presence of benzoic acid is almost always due to the hydrolysis of the benzoylating agent, benzoyl chloride.[11][12][13]

  • Causality: Benzoyl chloride is a highly reactive acyl chloride. It reacts readily with even trace amounts of water present in the reaction solvent, glassware, or atmosphere. This hydrolysis reaction is rapid and produces benzoic acid and HCl. The generated HCl can also interfere with the reaction by neutralizing the base or the enolate.

  • Troubleshooting Workflow:

Troubleshooting_Benzoic_Acid Start Problem: Benzoic Acid Contamination Cause Cause: Hydrolysis of Benzoyl Chloride Start->Cause Solution Solution: Ensure Rigorous Anhydrous Conditions Cause->Solution Step1 Step1 Solution->Step1 Step2 Step 2: Use freshly distilled/anhydrous grade solvents. Step1->Step2 Step3 Step 3: Run the reaction under an inert atmosphere (N₂ or Ar). Step2->Step3 Step4 Step 4: Use freshly opened or distilled benzoyl chloride. Step3->Step4

Caption: A workflow for diagnosing and preventing benzoic acid formation.

Q4: I'm seeing higher molecular weight impurities that I can't identify. What are the possibilities?

A4: These impurities often arise from self-condensation reactions. Although you are running a crossed Claisen condensation, a competing symmetrical condensation can occur.[3][14]

  • Self-Condensation of Pinacolone: The pinacolone enolate can act as a nucleophile and attack the carbonyl of another, un-deprotonated pinacolone molecule.[15][16] This is an aldol-type condensation that, after dehydration, would lead to a larger, α,β-unsaturated ketone. This side reaction is more prevalent if the addition of benzoyl chloride is slow or delayed, allowing the enolate to react with the abundant starting material.

  • Further Reaction of the Product: Your desired product, 1-benzoylpinacolone, is a β-diketone. The methylene protons between the two carbonyl groups are now significantly more acidic (pKa ~9-11) than the methyl protons of pinacolone.[17][18] It is possible for this product to be deprotonated and react further, leading to more complex, higher molecular weight byproducts.

  • Mitigation Strategy:

    • Controlled Addition: Generate the pinacolone enolate first (e.g., by adding pinacolone to a suspension of NaH or a solution of LDA). Once enolate formation is complete, add the benzoyl chloride dropwise at a controlled temperature (often keeping it cold). This ensures the enolate preferentially reacts with the more reactive electrophile (benzoyl chloride) rather than the less reactive ketone starting material.[3]

    • Avoid Excess Base: Using a slight excess of base can promote the deprotonation of the product and subsequent side reactions. Aim for stoichiometric amounts.

Summary of Side Reactions and Solutions

Side Reaction / Issue Primary Cause(s) Recommended Solution(s)
Low Conversion Incomplete enolate formation (weak base, insufficient stoichiometry).Use a strong base (NaH, LDA) in at least a full stoichiometric amount.
O-Acylation Kinetic control, reaction conditions favoring attack by oxygen.Use polar aprotic solvents (THF), allow for thermodynamic equilibration (warming).
Benzoic Acid Formation Hydrolysis of benzoyl chloride by trace water.Ensure rigorously anhydrous conditions (dry glassware, solvent, inert atmosphere).[13]
Self-Condensation Enolate attacks starting ketone instead of benzoyl chloride.Add benzoyl chloride promptly after enolate formation; control addition rates.[14]

Protocol: Optimized Synthesis and Purification of 1-Benzoylpinacolone

This protocol is designed to minimize the side reactions discussed above.

1. Reagent and Glassware Preparation:

  • All glassware should be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.

  • Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone or obtained from a solvent purification system.

  • Pinacolone and benzoyl chloride should be distilled before use to remove impurities and moisture.

2. Enolate Formation:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil).

  • Wash the NaH with dry hexanes (x3) to remove the mineral oil, decanting the hexanes carefully via cannula. Dry the NaH powder under a stream of nitrogen.

  • Add anhydrous THF to the flask to create a slurry. Cool the flask to 0°C in an ice bath.

  • Slowly add a solution of pinacolone (1.0 equivalent) in anhydrous THF via the dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation (hydrogen gas evolution will cease).

3. Acylation Reaction:

  • Cool the enolate solution back down to 0°C.

  • Add a solution of benzoyl chloride (1.05 equivalents) in anhydrous THF dropwise over 30-45 minutes, maintaining the internal temperature below 5°C.

  • Once the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours or until TLC analysis indicates consumption of the starting material.

4. Work-up and Purification:

  • Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1M HCl. This will neutralize any remaining base and protonate the product enolate.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution to remove benzoic acid, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude 1,3-diketone can be purified by column chromatography on silica gel or by forming a metal complex (e.g., with copper(II) acetate), filtering the solid complex, and then decomposing it with acid to release the pure diketone.[19]

References

  • Process for the purification of 1,3-diketones.
  • Kinetic vs. Thermodynamic Enolates Definition. Fiveable. [Link]

  • What is the primary difference between thermodynamic and kinetic control in enolate formation? Pearson. [Link]

  • Process for the purification of 1,3-diketones.
  • Can pinacolone undergo aldol condensation with itself and why? Homework.Study.com. [Link]

  • What compounds are formed from the reaction of benzoyl chloride with the following reagents? e. aqueous NaOH. Pearson. [Link]

  • Kinetic vs. Thermodynamic Enolates. University of Toronto. [Link]

  • Thermodynamic vs Kinetic Enolates. Organic Chemistry Academy. [Link]

  • Claisen Condensation: Mechanism & Examples. NROChemistry. [Link]

  • Kinetic and thermodynamic enolates (video). Khan Academy. [Link]

  • Benzyl chloride. Wikipedia. [Link]

  • Claisen condensation. Fiveable. [Link]

  • One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. ScienceOpen. [Link]

  • Mixed Claisen Condensations. Chemistry LibreTexts. [Link]

  • One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. SciELO. [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

  • Benzyl chloride. Sciencemadness Wiki. [Link]

  • Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism? Quora. [Link]

  • What is the mechanism for the benzo pinacol to benzopinacolone rearrangement? Homework.Study.com. [Link]

  • Pinacol Rearrangement. Organic Chemistry Tutor. [Link]

  • Self-condensation. Wikipedia. [Link]

  • Reaction Mechanism of Pinacol-Pinacolone Rearrangement. Physics Wallah. [Link]

  • Abstract:: Pinacol Pinacolone Rearrangement Reaction (Preparation of Benzopinacolone). Scribd. [Link]

  • One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. ResearchGate. [Link]

  • Pinacol rearrangement. Wikipedia. [Link]

  • Synthesis of Benzopinacol and Benzopinacolone. YouTube. [Link]

  • Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. SciSpace. [Link]

  • Pinacol Rearrangement. Master Organic Chemistry. [Link]

  • Chemistry of carbanions. XXII. C- vs. O-acylation of metal enolates. ACS Publications. [Link]

  • Types of Enols and Enolates. JoVE. [Link]

  • Aldol Condensation Reaction of Piperonal with Pinacolone Product. brainly.com. [Link]

  • Synthesis of 1,3-diketones. Organic Chemistry Portal. [Link]

  • C vs O acylation with question from csir-net exam. YouTube. [Link]

  • Acylation of ketones. University of Calgary. [Link]

  • PINACOL-PINACOLONE REARRANGEMENT Part-I. YouTube. [Link]

  • Enol Content and Enolization. University of Michigan. [Link]

  • 1,3-Diketones. Synthesis and properties. ResearchGate. [Link]

  • Pinacol Rearrangement Reaction of Diols into Ketones. YouTube. [Link]

Sources

Technical Support Center: Purification of 4,4-Dimethyl-1-phenylpentane-1,3-dione by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4,4-Dimethyl-1-phenylpentane-1,3-dione (CAS: 13988-67-5). This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges during its recrystallization. Our goal is to equip you with the scientific rationale behind each step, enabling you to optimize your purification protocol for the highest yield and purity.

Key Physical Properties

A clear understanding of your compound's properties is the foundation of a successful recrystallization. Note the discrepancy in the reported physical state of this compound, which is critical for troubleshooting.

PropertyValueSource(s)
CAS Number 13988-67-5[1][2][3][4]
Molecular Formula C₁₃H₁₆O₂[1][2][3]
Molecular Weight 204.27 g/mol [3]
Boiling Point 298.7°C at 760 mmHg[1][2]
Density ~1.024 g/cm³[1][2][3]
Appearance Reported as a clear, colorless liquid or viscous liquid.[5]
Melting Point Inconsistent data exists. One source reports 202°C[1], while its description as a viscous liquid suggests a much lower melting point. This is a crucial factor in the "oiling out" phenomenon discussed below.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Q1: My compound has formed a separate liquid layer (an "oil") at the bottom of the flask instead of crystallizing. What is happening and how do I fix it?

A1: This phenomenon, known as "oiling out," is the most common issue for compounds with low melting points. It occurs when the temperature of the hot solvent is above the melting point of the solute. Instead of dissolving, the crude solid melts and forms an immiscible liquid layer, which will not crystallize effectively upon cooling.

  • Causality: The compound melts before it has a chance to dissolve completely in the solvent. This is highly probable for this compound, given its description as a viscous liquid at or near room temperature.[5]

  • Solutions:

    • Reheat and Add More Solvent: The most direct solution is to reheat the mixture to boiling and add more of the primary solvent. The goal is to lower the saturation point of the solution so that crystallization begins at a temperature below the compound's melting point.[6] Add solvent in portions until the oil layer fully dissolves.

    • Lower the Solution Temperature: If adding more solvent is not feasible or drastically reduces potential yield, consider switching to a recrystallization solvent with a lower boiling point. For example, if you are using ethanol (b.p. 78°C), consider trying methanol (b.p. 65°C).

    • Induce Crystallization While Hot: Once the oil is fully dissolved (you may need a significant amount of solvent), allow the solution to cool slowly. As it cools, vigorously scratch the inner surface of the flask with a glass rod at the air-solvent interface.[6] This can sometimes induce crystallization from the hot, unsaturated solution before it reaches the oiling-out temperature.

Q2: My crude product is not dissolving in the recrystallization solvent, even after prolonged heating. What should I do?

A2: This issue points to a fundamental mismatch between the solute and the solvent. The principle of "like dissolves like" is paramount in selecting a recrystallization solvent.

  • Causality: The polarity of the chosen solvent is likely inappropriate for this compound.

  • Solutions:

    • Increase Solvent Volume: First, ensure you are using a sufficient volume of solvent. Incrementally add more hot solvent to see if the compound dissolves.[7] However, be mindful that using an excessive amount will lead to poor recovery.[8][9]

    • Re-evaluate Solvent Choice: If the compound remains insoluble, you must select a new solvent. For a β-dione, polar protic solvents are often a good starting point.[7] If a non-polar solvent failed, try an alcohol like ethanol or isopropanol. If a polar solvent failed, a less polar option like toluene might be effective. Always perform a small-scale solvent test first (see FAQ).

    • Use a Solvent Pair: If no single solvent is ideal, a binary solvent system can be highly effective. Dissolve the compound in a minimum amount of a hot "good" solvent (in which it is very soluble). Then, add a "poor" solvent (in which it is sparingly soluble) dropwise to the hot solution until it just becomes cloudy (turbid). Add a drop or two of the good solvent to redissolve the precipitate and then allow the solution to cool slowly. A common pair for compounds of intermediate polarity is Ethanol/Water.[7]

Q3: My solution has cooled completely, but no crystals have formed. How can I initiate crystallization?

A3: This indicates that the solution is supersaturated, meaning the concentration of the dissolved compound is higher than its normal saturation point, but crystal nucleation has not occurred.

  • Causality: The absence of nucleation sites or a solution that is too dilute can prevent crystal growth.

  • Solutions:

    • Induce Nucleation by Scratching: Use a clean glass rod to gently scratch the inner surface of the flask below the solvent level.[7][8][9] The microscopic imperfections on the glass provide a surface for the first crystals to form.

    • Add a Seed Crystal: If you have a small amount of the pure compound, add a tiny crystal to the supersaturated solution.[7][9] This provides a template for subsequent crystal growth.

    • Increase Concentration: Your solution may simply be too dilute. Reheat the solution and gently boil off some of the solvent to increase the concentration.[7][9] Then, allow it to cool again.

    • Flash Freeze: As a last resort, place the flask in an ice-salt bath or a freezer for a short period. Rapid cooling can sometimes force precipitation, though it may result in smaller, less pure crystals.

Q4: The yield of my recrystallized product is very low. What are the most common reasons for this?

A4: A low yield is a common problem in recrystallization that can be attributed to several procedural steps. [9]

  • Causality & Solutions:

    • Using Too Much Solvent: This is the most frequent cause. An excessive volume of solvent will keep a significant portion of your product dissolved even after cooling.[8][9] Fix: Always use the minimum amount of near-boiling solvent required to fully dissolve your crude solid.

    • Premature Crystallization: If the product crystallizes in the filter funnel during hot filtration (to remove insoluble impurities), it will be lost. Fix: Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering to keep the compound in solution.[6][7]

    • Incomplete Cooling: The compound has some solubility even in the cold solvent. Fix: Ensure the solution is cooled for an adequate amount of time, potentially in an ice bath, to maximize precipitation.[7][8]

    • Excessive Rinsing: Washing the filtered crystals with too much cold solvent, or with solvent that is not ice-cold, will dissolve some of your product. Fix: Use a minimal amount of ice-cold solvent to rinse the crystals.[8]

Q5: My final product is still colored, even though the pure compound should be colorless. How do I remove colored impurities?

A5: Highly colored impurities can persist even after a standard recrystallization.

  • Causality: These impurities are often large, conjugated organic molecules that are strongly adsorbed onto the surface of your crystals or co-precipitate.

  • Solution:

    • Use Activated Charcoal: After dissolving your crude product in the hot solvent, add a very small amount (e.g., the tip of a spatula) of activated charcoal to the solution. The charcoal has a high surface area and will adsorb the colored impurities.[7]

    • Hot Filtration: Keep the solution hot for a few minutes, then perform a hot filtration to remove the charcoal.

    • Caution: Do not add too much charcoal, as it can also adsorb your desired product, leading to a reduced yield.[7] Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

Experimental Workflow & Visualization

The following diagram outlines the standard procedure for a successful recrystallization.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum amount of near-boiling solvent A->B C Heat until solid is fully dissolved B->C D Add activated charcoal (if needed for color) C->D if impurities present F Allow filtrate to cool slowly and undisturbed to room temperature C->F if no hot filtration needed E Perform hot gravity filtration to remove insoluble impurities/charcoal D->E E->F G Cool further in an ice bath to maximize precipitation F->G H Collect crystals via vacuum filtration G->H I Rinse crystals with minimal ice-cold solvent H->I J Dry crystals completely (air, oven, or vacuum) I->J

Caption: A generalized workflow for the purification of a solid compound by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing this compound?

A1: Based on its β-dione structure, a good starting point would be a polar protic solvent like ethanol or isopropanol .[7] These solvents are readily available, have moderate boiling points, and are effective for compounds with similar functional groups. However, the ideal solvent must always be determined experimentally.

Q2: How do I perform a quick solvent selection test?

A2: Place a small amount of your crude solid (20-30 mg) in a test tube. Add the potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature. Then, heat the test tube in a water bath. The compound should dissolve completely at the solvent's boiling point. Finally, cool the test tube. Abundant, well-formed crystals should appear. Repeat this for several candidate solvents to find the best one.

Q3: What are the key safety precautions for this procedure?

A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Be aware of the flammability of organic solvents and never heat them with an open flame; use a steam bath, heating mantle, or hot plate. Be cautious of hot glassware and potential bumping when boiling liquids.

References

  • PubChem. (n.d.). 4,4-Dimethyl-1-phenylpent-1-en-3-one. Retrieved from [Link]

  • Chemsrc. (2024). This compound | CAS#:13988-67-5. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Stenutz, R. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

Sources

Removing unreacted starting material from β-diketone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for β-Diketone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting and frequently asked questions regarding the removal of unreacted starting materials from β-diketone syntheses. Our focus is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your purification strategies.

Introduction: The Challenge of Purity in β-Diketone Synthesis

The Claisen condensation, a cornerstone reaction for the formation of β-diketones, involves the carbon-carbon bond formation between an ester and a ketone (or two esters) in the presence of a strong base.[1][2][3] While elegant, this reaction often results in a crude product mixture containing not only the desired β-diketone but also unreacted starting materials and various side products. The inherent acidity of the β-diketone product, due to the formation of a stable enolate, is a key feature that can be exploited during purification.[4][5]

This guide will provide a logical framework for diagnosing purification challenges and selecting the most effective method to isolate your target β-diketone with high purity.

Troubleshooting Guide: Isolating Your β-Diketone

This section addresses specific, common issues encountered during the purification of β-diketones in a question-and-answer format.

Question 1: My crude NMR shows significant amounts of unreacted starting ester. How can I remove it?

Answer:

Unreacted ester is a frequent impurity. Its removal can be approached by leveraging the difference in chemical properties between the ester and the β-diketone product.

Root Cause Analysis:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or base stoichiometry.

  • Equilibrium: The Claisen condensation is a reversible reaction, and the final deprotonation of the β-diketone drives the reaction to completion.[5][6] If this deprotonation is not efficient, the equilibrium may favor the reactants.

Recommended Solutions:

  • Acid-Base Extraction: This is often the most effective method. The acidic nature of the β-diketone allows for its selective extraction into an aqueous basic solution, leaving the neutral ester in the organic phase.[7][8]

    • Protocol: Acid-Base Extraction for β-Diketone Purification

      • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

      • Transfer the solution to a separatory funnel.

      • Extract the organic layer with a dilute aqueous base (e.g., 5-10% NaOH or KOH solution). The β-diketone will be deprotonated to its water-soluble enolate salt and move to the aqueous layer.

      • Separate the aqueous layer containing the β-diketonate.

      • Wash the organic layer with the aqueous base one or two more times to ensure complete extraction of the product.

      • Combine the aqueous layers.

      • Carefully acidify the combined aqueous layers with a dilute acid (e.g., 1 M HCl) until the solution is acidic (test with pH paper). The β-diketone will precipitate out or can be extracted back into an organic solvent.

      • If the β-diketone precipitates, collect it by filtration, wash with cold water, and dry.

      • If it remains dissolved, extract the aqueous layer with a fresh portion of organic solvent.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Column Chromatography: If the polarity difference between the ester and the β-diketone is significant, column chromatography can be an effective purification method.[9][10]

    • General Guidance: β-Diketones are generally more polar than their corresponding starting esters. A solvent system of intermediate polarity (e.g., hexane/ethyl acetate mixtures) is a good starting point for separation on silica gel.

Question 2: I have unreacted ketone in my crude product. What is the best way to remove it?

Answer:

The presence of unreacted ketone requires a similar strategic approach to that of unreacted ester, exploiting the unique acidity of your β-diketone product.

Recommended Solutions:

  • Acid-Base Extraction: As with unreacted esters, this is the primary method of choice. The ketone, being non-acidic, will remain in the organic layer while the β-diketone is extracted into the aqueous base. Follow the protocol outlined in the previous question.

  • Bisulfite Adduct Formation (for specific ketones): For sterically unhindered ketones, particularly methyl ketones and some cyclic ketones, reaction with sodium bisulfite can form a water-soluble adduct, allowing for its removal from the organic layer.[11][12]

    • Caution: This method should be approached with care, as some β-diketones may also react with bisulfite. A small-scale trial is recommended.

  • Column Chromatography: Similar to the removal of esters, column chromatography can be effective if there is a sufficient polarity difference between the ketone and the β-diketone.

Question 3: My product seems to be contaminated with a side-product from the self-condensation of the starting ester. How do I purify my desired cross-Claisen product?

Answer:

This is a common issue in crossed-Claisen condensations where both reactants have enolizable α-hydrogens.[2][4] The resulting mixture can be challenging to separate.

Recommended Solutions:

  • Careful Column Chromatography: This is often the most practical solution. The different β-diketones (your desired product and the self-condensation product) will likely have different polarities, allowing for separation on a silica gel column. Optimization of the solvent system using thin-layer chromatography (TLC) is crucial.

  • Fractional Recrystallization: If both the desired product and the side-product are solids, fractional recrystallization may be possible. This technique relies on differences in solubility in a particular solvent.

    • Protocol: Fractional Recrystallization

      • Select a solvent in which the desired product has a significantly different solubility profile from the impurity at different temperatures.

      • Dissolve the mixture in a minimum amount of hot solvent.

      • Allow the solution to cool slowly. The less soluble compound should crystallize out first.

      • Filter the crystals and analyze their purity.

      • The mother liquor will be enriched in the more soluble compound, which can then be isolated by evaporating the solvent and recrystallizing from a different solvent system.

Question 4: I am struggling to purify my β-diketone, and it seems to be unstable on silica gel. Are there alternative methods?

Answer:

Some β-diketones can be sensitive to the acidic nature of silica gel, leading to decomposition during column chromatography.[13][14] In such cases, alternative purification strategies are necessary.

Recommended Solutions:

  • Purification via Copper (II) Chelate Formation: This is a classic and highly effective method for purifying β-diketones, especially those that are difficult to handle by other means.[13][15][16] β-Diketones readily form stable, often crystalline, complexes with copper (II) ions.

    • Protocol: Purification via Copper (II) Chelate

      • Dissolve the crude product in a suitable solvent (e.g., ethanol or methanol).

      • Add an aqueous solution of copper (II) acetate or copper (II) sulfate.

      • The copper (II) β-diketonate complex will precipitate out of the solution.

      • Collect the solid complex by filtration and wash it thoroughly with water and then a non-polar organic solvent (like hexane) to remove unreacted starting materials.

      • To regenerate the free β-diketone, suspend the copper complex in an organic solvent and treat it with a strong acid (e.g., dilute sulfuric acid or hydrochloric acid) or a chelating agent like EDTA.[16] This will break down the complex.

      • Separate the organic layer, wash it with water and brine, dry it over an anhydrous drying agent, and remove the solvent to yield the purified β-diketone.

  • Recrystallization: If your β-diketone is a solid, recrystallization is an excellent method for purification that avoids the use of silica gel.[17][18] The key is to find a suitable solvent or solvent pair.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the acid-base extraction for β-diketone purification?

A1: The key is the acidity of the α-hydrogens located between the two carbonyl groups of the β-diketone. These protons are significantly more acidic than the α-hydrogens of the starting ester or ketone. A base will deprotonate the β-diketone to form a resonance-stabilized enolate anion, which is ionic and therefore soluble in water. The unreacted starting materials, being much less acidic, remain as neutral molecules in the organic solvent.

Q2: How do I choose the right base for the acid-base extraction?

A2: A moderately strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a dilute aqueous solution (5-10%) is typically sufficient. It is important not to use a base that is too concentrated, as this can sometimes promote side reactions. The alkoxide base used in the Claisen condensation itself (e.g., sodium ethoxide) should be neutralized during the acidic workup before attempting the extraction.

Q3: My β-diketone is an oil. Can I still use recrystallization?

A3: Recrystallization is only suitable for solid compounds. If your β-diketone is an oil, you will need to rely on other methods like acid-base extraction, column chromatography, or distillation (if it is thermally stable and has a distinct boiling point from the impurities).

Q4: What are the common solvent systems for column chromatography of β-diketones?

A4: A mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane is commonly used. The optimal ratio will depend on the specific polarity of your β-diketone and the impurities. It is highly recommended to first determine the ideal solvent system by running TLC plates.

Q5: Can I use a hydroxide base like NaOH for the Claisen condensation reaction itself?

A5: It is generally not recommended to use hydroxide bases for Claisen condensations involving esters. Hydroxide ions can cause the saponification (hydrolysis) of the ester starting material, leading to the formation of a carboxylate salt, which is unreactive in the desired condensation.[19] Alkoxide bases where the alkyl group matches that of the ester are preferred to avoid transesterification.[20]

Visualizing Purification Workflows

Workflow for Selecting a Purification Strategy

Purification_Workflow Start Crude β-Diketone Mixture Acid_Base_Extraction Acid-Base Extraction Start->Acid_Base_Extraction Is_Product_Solid Is the product a solid? Recrystallization Recrystallization Is_Product_Solid->Recrystallization Yes Is_Stable_on_Silica Is it stable on silica? Is_Product_Solid->Is_Stable_on_Silica No Check_Purity_1 Check Purity (NMR, TLC) Recrystallization->Check_Purity_1 Acid_Base_Extraction->Check_Purity_1 Is_Pure_1 Is it pure? Check_Purity_1->Is_Pure_1 Is_Pure_1->Is_Product_Solid No Pure_Product Pure β-Diketone Is_Pure_1->Pure_Product Yes Column_Chromatography Column Chromatography Check_Purity_2 Check Purity (NMR, TLC) Column_Chromatography->Check_Purity_2 Check_Purity_2->Pure_Product Is_Stable_on_Silica->Column_Chromatography Yes Copper_Chelation Purification via Copper Chelate Is_Stable_on_Silica->Copper_Chelation No Copper_Chelation->Check_Purity_2

Caption: Decision tree for selecting the optimal purification method.

Acid-Base Extraction Workflow

Acid_Base_Extraction_Workflow Start Crude Product in Organic Solvent Add_Base Extract with Aqueous Base (e.g., NaOH) Start->Add_Base Separate_Layers Separate Layers Add_Base->Separate_Layers Organic_Layer Organic Layer: Unreacted Ester/Ketone Separate_Layers->Organic_Layer Aqueous_Layer Aqueous Layer: β-Diketonate Salt Separate_Layers->Aqueous_Layer Acidify Acidify Aqueous Layer (e.g., with HCl) Aqueous_Layer->Acidify Isolate_Product Isolate Product (Filtration or Extraction) Acidify->Isolate_Product Pure_Product Pure β-Diketone Isolate_Product->Pure_Product

Caption: Step-by-step workflow for acid-base extraction.

Data Summary

Table 1: Comparison of Purification Techniques

Purification MethodPrincipleBest ForPotential Issues
Acid-Base Extraction Difference in acidityRemoving non-acidic impurities (esters, ketones)Emulsion formation; product must be sufficiently acidic
Recrystallization Differential solubilityPurifying solid productsProduct must be a solid; finding a suitable solvent can be challenging
Column Chromatography Differential polaritySeparating compounds with different polaritiesProduct may decompose on silica gel; can be time-consuming
Copper Chelate Formation Selective complexationPurifying sensitive or difficult-to-isolate β-diketonesRequires an additional step to regenerate the free ligand

References

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • Allen. (n.d.). Claisen Condensation – Mechanism, Variations & FAQs. Retrieved from [Link]

  • Various Authors. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(19), 5885. [Link]

  • Various Authors. (2014). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences, 3(3), 1-13. [Link]

  • Various Authors. (2018). Rapid and efficient biphasic liquid extraction of metals with bio-derived lipophilic β-diketone. RSC Advances, 8(63), 36244-36251. [Link]

  • NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples. Retrieved from [Link]

  • Various Authors. (2018). Studies of the aromatic β-diketones as extractant of copper ions. E3S Web of Conferences, 31, 08012. [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • Various Authors. (2023). Sustainable solvents for β-diketone extraction from wheat straw wax and their molecular self-assembly into nano-structured tubules for hydrophobic coatings. Green Chemistry, 25(4), 1595-1605. [Link]

  • Organic Chemistry Tutor. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Diketone synthesis by oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • Various Authors. (2022). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. Results in Chemistry, 4, 100493. [Link]

  • Various Authors. (2019). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry, 15, 29-37. [Link]

  • Various Authors. (2021). Recent Developments in the Synthesis of β-Diketones. MDPI. Retrieved from [Link]

  • Beaudry Research Group. (2011). High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Scribd. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Taylor & Francis Online. (2010). DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation of the β-diketone and its application as metals chelator. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). US2337489A - Purification of ketones.
  • National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). β-diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Jack Westin. (n.d.). Recrystallization - Organic Chemistry. Retrieved from [Link]

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Technical Support Center: Optimizing Base Conditions for Claisen Condensation of Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Claisen condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: The Crucial Role of the Base: A Thermodynamic Perspective

The Claisen condensation is a reaction of equilibria.[1] Success hinges on understanding and manipulating these equilibria, with the choice of base being the most critical factor. The entire reaction is driven by a final, irreversible deprotonation step, which is only possible if the base and reaction conditions are chosen correctly.[2]

Why is the Final Deprotonation the Driving Force?

The key to a high-yielding Claisen condensation lies in the relative acidity of the species in the flask. Let's compare the pKa values of the starting ester, the alcohol byproduct, and the final β-keto ester product.

Compound TypeExampleApproximate pKaRole in Reaction
Starting Ester (α-proton)Ethyl Acetate~25[3]Enolate Precursor
AlcoholEthanol~16[3]Conjugate Acid of Base
β-Keto Ester (α-proton)Ethyl Acetoacetate~11[4][5]Final Product

pKa values are approximate and can vary with solvent.

As the table clearly shows, the α-proton of the β-keto ester product (pKa ≈ 11) is significantly more acidic than the α-proton of the starting ester (pKa ≈ 25) and the alcohol byproduct (pKa ≈ 16).[6] This means that the alkoxide base (e.g., ethoxide) present in the reaction mixture will preferentially and irreversibly deprotonate the β-keto ester product as it is formed.[2] This final acid-base reaction acts as a thermodynamic sink, pulling the entire series of preceding equilibria toward the product side.[6] This is why a stoichiometric amount of base, not a catalytic amount, is required.[7][8]

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Claisen condensation in a direct question-and-answer format.

Q1: My reaction is not working, and I'm only recovering my starting ester. What are the likely causes?

A1: This is a common and frustrating issue, often pointing to one of two primary culprits: an inactive base or insufficient base strength.

  • Inactive Base (Moisture Contamination): Alkoxide bases and especially sodium hydride (NaH) are extremely sensitive to moisture.[9] Any water in your solvent, on your glassware, or in the starting ester will quench the base, rendering it inactive. You will observe no reaction. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and that all solvents and reagents are anhydrous.[9][10]

  • Insufficient Base Strength: The initial deprotonation of the ester to form the enolate is an unfavorable equilibrium because the pKa of the ester's α-proton (~25) is much higher than that of the alcohol solvent (~16).[11] The alkoxide base is only strong enough to generate a small, equilibrium concentration of the enolate.[11] If the base is too weak or has been partially quenched, this concentration may be too low for the reaction to proceed at a reasonable rate.

Q2: My reaction is giving a low yield. How can I improve it?

A2: Low yields suggest the reaction is occurring but is not being effectively driven to completion.

  • Revisit the Driving Force: A low yield can occur if the final, irreversible deprotonation of the β-keto ester is hampered. This happens if the starting ester has only one α-hydrogen. After the condensation, there is no acidic proton on the product for the base to remove, so the thermodynamic driving force is lost.[12] The overall equilibrium does not favor the product, and yields are poor. The classic Claisen condensation requires starting esters with at least two α-hydrogens.[12]

  • Consider a Stronger Base: While alkoxides are standard, stronger, non-nucleophilic bases can sometimes improve yields, especially in mixed Claisen condensations.[13] However, for a standard self-condensation, using a base like Sodium Hydride (NaH) with a catalytic amount of the corresponding alcohol can be effective. The NaH irreversibly deprotonates the alcohol to form the alkoxide in situ, and the H₂ gas byproduct bubbles away, helping to drive the reaction forward.[14]

Q3: I'm seeing a mixture of different ester products in my final analysis. What went wrong?

A3: This is the classic sign of transesterification .[15] This side reaction occurs when the alkoxide base used does not match the alkoxy group of your starting ester.[2]

For example, if you use sodium methoxide (NaOCH₃) as the base for the condensation of ethyl acetate (CH₃COOCH₂CH₃), the methoxide can attack the carbonyl of the ethyl acetate. This results in the formation of methyl acetate and sodium ethoxide.[15] Your reaction now contains a mixture of two bases (methoxide and ethoxide) and two esters (ethyl acetate and methyl acetate), leading to a complex and inseparable mixture of four different Claisen products.[13]

Solution: Always use an alkoxide base where the alkyl group matches the alkoxy group of the ester (e.g., use sodium ethoxide for ethyl esters, sodium methoxide for methyl esters).[7][16]

Q4: Can I use sodium hydroxide (NaOH) or other hydroxide bases?

A4: Using hydroxide bases like NaOH or KOH is strongly discouraged.[17] Hydroxide is a potent nucleophile that will attack the ester carbonyl, leading to hydrolysis, a reaction known as saponification .[18][19] This irreversible reaction consumes your starting material to form a carboxylate salt, which is unreactive in the Claisen condensation, thus shutting down your desired reaction pathway.[19][20]

Visualizing Competing Reactions

The choice of base is critical to avoid unwanted side pathways. The following diagram illustrates the desired reaction versus the detrimental side reactions of transesterification and saponification.

G cluster_0 Desired Pathway: Claisen Condensation cluster_1 Side Reactions Start Starting Ester (e.g., Ethyl Acetate) Enolate Ester Enolate (Nucleophile) Start->Enolate Deprotonation Trans_Product Mixture of Esters (Transesterification) Start->Trans_Product Nucleophilic Substitution Sapon_Product Carboxylate Salt (Saponification) Start->Sapon_Product Hydrolysis Base_Correct Correct Base (NaOEt) Product β-Keto Ester Product Enolate->Product Nucleophilic Attack on another Ester Base_Wrong_1 Wrong Base (e.g., NaOMe) Base_Wrong_2 Wrong Base (e.g., NaOH)

Caption: Desired vs. Undesired Base-Mediated Reactions.

Q5: Can I use a very strong, non-nucleophilic base like LDA for a classic Claisen condensation?

A5: While Lithium Diisopropylamide (LDA) is an excellent base for generating enolates in other contexts (like directed aldol reactions), it is generally not suitable for a classic self-condensation Claisen.[21][22]

The reason is that LDA is a very strong base (pKa of its conjugate acid is ~36) and will convert the starting ester (pKa ~25) into its enolate quantitatively and irreversibly.[23] If you use one full equivalent of LDA, you will convert all of your starting ester into the enolate form. This leaves no electrophilic ester molecules for the enolate to attack, and the reaction will stop.[23] LDA is, however, useful in crossed Claisen condensations where you want to pre-form the enolate of one ester completely before adding a different, non-enolizable ester as the electrophile.[22]

Section 3: Experimental Protocols
Protocol 3.1: Classic Claisen Condensation (Synthesis of Ethyl Acetoacetate)

This protocol details the synthesis of ethyl acetoacetate from ethyl acetate using sodium ethoxide.

Materials:

  • Sodium metal

  • Absolute Ethanol (anhydrous)

  • Ethyl acetate (anhydrous)

  • Toluene (anhydrous)

  • Diethyl ether

  • Dilute Acetic Acid or HCl

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of Anhydrous Sodium Ethoxide:

    • Under an inert atmosphere (N₂ or Argon), carefully add clean sodium metal (1.0 eq) in small pieces to a flask containing excess absolute ethanol (~5-10 mL per gram of Na) at 0°C.

    • Allow the reaction to proceed with stirring until all the sodium has dissolved. This solution is your sodium ethoxide base.

  • Reaction Setup:

    • Equip a flame-dried, three-necked round-bottom flask with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer.

    • Charge the flask with the prepared sodium ethoxide solution.

    • Add anhydrous ethyl acetate (2.5 eq) to the dropping funnel.

  • Condensation:

    • Heat the ethanol solution to a gentle reflux.

    • Add the ethyl acetate dropwise from the dropping funnel over a period of ~1 hour.

    • After the addition is complete, continue to heat at reflux for an additional 1-2 hours. Monitor the reaction by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into an equal volume of ice-cold dilute acid (e.g., 10% acetic acid or 1M HCl) with vigorous stirring to neutralize the base and protonate the product enolate.[17]

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine all organic layers and wash with water, then with brine.[17]

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by fractional distillation.

Protocol 3.2: Ensuring Anhydrous Reaction Conditions

Moisture is the primary enemy of a successful Claisen condensation.[9] This protocol outlines the steps to ensure your reaction is dry.

  • Glassware Preparation:

    • Clean all glassware thoroughly.

    • Dry all glassware in an oven at >120°C for at least 4 hours (overnight is best).[24]

    • Alternatively, assemble the hot glassware and flame-dry it under a vacuum, then allow it to cool under a stream of dry inert gas (N₂ or Argon).[10][24]

  • Solvent and Reagent Preparation:

    • Use commercially available anhydrous solvents or dry them using standard procedures (e.g., distilling THF from sodium/benzophenone).[9]

    • Ensure liquid reagents are dry, storing them over molecular sieves if necessary.

  • Reaction Assembly:

    • Assemble the reaction apparatus while it is still warm and flush with an inert gas.[25]

    • Use rubber septa to seal openings and introduce reagents via syringe.[26]

    • Place a drying tube filled with a desiccant (e.g., CaCl₂) on top of the reflux condenser to prevent atmospheric moisture from entering.[10]

Troubleshooting Workflow Diagram

If your reaction fails, follow this logical diagnostic workflow.

G start Reaction Failed (Low or No Product) check_moisture 1. Check for Moisture - Was glassware flame/oven-dried? - Were solvents/reagents anhydrous? start->check_moisture moisture_yes Moisture Present check_moisture->moisture_yes Yes moisture_no Conditions Were Dry check_moisture->moisture_no No solution_dry SOLUTION: Repeat reaction under strictly anhydrous conditions. moisture_yes->solution_dry check_base 2. Evaluate Base - Did base match ester (e.g., NaOEt for Ethyl Ester)? - Was a full equivalent of base used? - Was NaOH/KOH used? moisture_no->check_base base_mismatch Transesterification Occurred check_base->base_mismatch No, Mismatched base_wrong_type Saponification Occurred check_base->base_wrong_type Yes, Used Hydroxide base_stoich Insufficient Base Used check_base->base_stoich No, <1 eq. base_ok Base Choice is Correct check_base->base_ok Yes, Correct solution_base_match SOLUTION: Repeat with matching alkoxide base. base_mismatch->solution_base_match solution_base_type SOLUTION: Repeat with alkoxide or NaH. Avoid hydroxides. base_wrong_type->solution_base_type solution_base_stoich SOLUTION: Repeat with at least 1 full equivalent of base. base_stoich->solution_base_stoich check_substrate 3. Examine Substrate - Does the starting ester have at least TWO α-hydrogens? base_ok->check_substrate substrate_no No Driving Force (Equilibrium not favored) check_substrate->substrate_no No substrate_ok Substrate is Suitable check_substrate->substrate_ok Yes solution_substrate SOLUTION: Choose a different substrate or synthetic route. substrate_no->solution_substrate substrate_ok->start Re-evaluate other parameters (temp, time, purity)

Caption: A logical workflow for troubleshooting a failed Claisen condensation.

References
  • Wikipedia. Claisen condensation. [Link]

  • SRS Biodiesel. Base Catalyzed Transesterification. [Link]

  • SRS Biodiesel. Base Catalyzed Transesterification. [Link]

  • PharmaXChange.info. beta-ketoesters (pKa = 11) and beta-diesters (pKa = 13) also have lower pKa values compared to the simple ketones or esters due to the additional resonance stabilization by the alternate carbonyl group. [Link]

  • ResearchGate. Optimization of the reaction conditions for Claisen-Schmidt condensation. [Link]

  • Organic Chemistry Tutor. Saponification of Esters. [Link]

  • OperaChem. Saponification-Typical procedures. [Link]

  • JoVE. Video: Esters to Carboxylic Acids: Saponification. [Link]

  • ResearchGate. Mechanism for the base catalyzed transesterification reaction. [Link]

  • Chemistry LibreTexts. Claisen Condensation. [Link]

  • Master Organic Chemistry. Transesterification. [Link]

  • University of Dundee. Reaction Set-up. [Link]

  • YouTube. How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. [Link]

  • Chad's Prep®. Claisen Condensation Reactions. [Link]

  • ResearchGate. Can anyone suggest a suitable method for the Claisen condensation? [Link]

  • Celon Pharma. Fast Claisen condensation reaction optimization in a continuous flow reactor. [Link]

  • ZambiaWiki. Saponification. [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. [Link]

  • PharmaXChange.info. pKa list for alpha-hydrogens of beta-diketone, beta-ketoester, beta-diesters. [Link]

  • Chemistry Steps. Claisen Condensation Reaction Mechanism. [Link]

  • Chemistry LibreTexts. Transesterification. [Link]

  • ResearchGate. (PDF) Fast Claisen condensation reaction optimization in a continuous flow reactor. [Link]

  • University of Wisconsin-Madison. Understanding how the number of equivalents of base used will affect an aldol or Claisen reaction. [Link]

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]

  • MCAT Review. Keto Acids and Esters. [Link]

  • ChemicalDesk.Com. Claisen Condensation. [Link]

  • Sciencemadness Wiki. Ethyl acetate. [Link]

  • Scribd. Claisen Condensation. [Link]

  • Sciencemadness Discussion Board. Anhydrous Conditions. [Link]

  • Purdue University. Chapter 21: Ester Enolates. [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

  • Reddit. Thank you all for your suggestions regarding my failing Claisen condensation... [Link]

  • Sciencemadness.org. problem in claisen condensation reaction. [Link]

  • YouTube. Claisen Condensation. [Link]

  • University of Rochester. How To Run A Reaction: The Setup. [Link]

  • ACS Publications. Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • Reddit. i had to determine the most acidic proton of ethyl acetoacetate... [Link]

  • Pearson. Claisen Condensation Practice Problems. [Link]

  • YouTube. 13.03 Mechanism of the Claisen Condensation. [Link]

  • OWL. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. [Link]

  • Wikipedia. Ethyl acetate. [Link]

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Technical Support Center: Preventing Self-Condensation of Pinacolone in Claisen-Schmidt Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: the self-condensation of pinacolone during Claisen-Schmidt reactions. Our goal is to equip you with the expert knowledge and validated protocols necessary to optimize your reaction outcomes and minimize unwanted side products.

Section 1: The Core Problem - Understanding Pinacolone's Reactivity (FAQ)

This section addresses the fundamental principles governing the undesired self-condensation of pinacolone.

FAQ 1.1: What is the mechanism of pinacolone self-condensation?

Pinacolone, like other ketones with α-hydrogens, can undergo a base-catalyzed self-aldol condensation.[1] In this reaction, one molecule of pinacolone is deprotonated by a base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second, unreacted pinacolone molecule. The resulting β-hydroxy ketone is the initial aldol addition product, which can then dehydrate to form an α,β-unsaturated ketone.

G P Pinacolone E Pinacolone Enolate P->E Deprotonation E2 Pinacolone Enolate B Base (B:) P2 Second Pinacolone Molecule A Tetrahedral Intermediate A2 Tetrahedral Intermediate E2->P2 C-C bond formation AP Aldol Adduct A2->AP Protonation (from HB) SP Self-Condensation Product (α,β-unsaturated ketone) AP->SP -H2O G start Low Yield & Complex Mixture base_check Are you using a strong, hindered base like LDA? start->base_check temp_check Is the reaction run at low temperature (-78 °C)? base_check->temp_check Yes use_lda ACTION: Switch to LDA as the base. base_check->use_lda No addition_check Are you adding pinacolone slowly to the base? temp_check->addition_check Yes use_low_temp ACTION: Maintain temperature at -78 °C during enolate formation. temp_check->use_low_temp No slow_addition ACTION: Implement the 'Slow Addition' Protocol (Protocol A). addition_check->slow_addition No success Problem Solved: Clean reaction, higher yield. addition_check->success Yes use_lda->temp_check use_low_temp->addition_check slow_addition->success

Caption: Troubleshooting workflow for low-yield Claisen-Schmidt reactions.

Detailed Protocols
Protocol A: The "Kinetic Control" Method with Slow Addition

This protocol is the gold standard for minimizing self-condensation by ensuring quantitative enolate formation before introducing the electrophile. [2][3] Objective: To form the lithium enolate of pinacolone quantitatively and irreversibly before it can react with itself.

Materials:

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Pinacolone

  • Aromatic Aldehyde

  • Anhydrous workup reagents (e.g., saturated aqueous NH₄Cl)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent & Amine: Add anhydrous THF and diisopropylamine (1.1 equivalents) to the flask via syringe.

  • LDA Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 equivalents) dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of LDA.

  • Enolate Formation (Slow Addition): In a separate flame-dried flask, prepare a solution of pinacolone (1.0 equivalent) in a small amount of anhydrous THF. Add this pinacolone solution dropwise to the LDA solution at -78 °C over 30-60 minutes using a syringe pump. Stir for an additional hour at -78 °C.

  • Cross-Condensation: Add the aromatic aldehyde (1.0 equivalent), either neat or as a solution in THF, dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS by quenching small aliquots in saturated NH₄Cl.

  • Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature, then proceed with a standard aqueous workup and extraction.

Table 1: Comparison of Bases for Pinacolone Deprotonation
BasepKa (Conj. Acid)Typical Temp.ProsCons
LDA ~36 -78 °C [4]Strong, sterically hindered, non-nucleophilic; forms enolate quantitatively, preventing self-condensation. [5]Requires anhydrous conditions and inert atmosphere; must be freshly prepared or titrated.
NaH ~350 °C to RTStrong, non-nucleophilic base.Often slower and less efficient than LDA, can lead to mixtures if deprotonation is not quantitative. [6]
NaOH/KOH ~15.7RT to refluxInexpensive, easy to handle.Weaker base, establishes equilibrium leading to significant self-condensation; can cause ester hydrolysis if applicable. [7][8]
t-BuOK ~17-78 °C to RTStrong, bulky base. [4]Can act as a nucleophile in some cases; generally less effective than LDA for complete kinetic control.

Section 3: Advanced Methodologies & FAQs

FAQ 3.1: Are there effective alternatives to LDA?

While LDA is the most common choice, other strong, hindered bases can be used. Lithium hexamethyldisilazide (LiHMDS) and sodium hexamethyldisilazide (NaHMDS) are excellent alternatives. They offer similar reactivity and steric bulk to LDA and are commercially available as solutions, sometimes offering better stability and handling.

FAQ 3.2: How do substituents on the aromatic aldehyde affect the reaction?

The electronic nature of the aldehyde plays a significant role. Electron-withdrawing groups (EWGs) make the aldehyde carbonyl more electrophilic, accelerating the desired cross-condensation. Conversely, electron-donating groups (EDGs) can slow the reaction down.

Table 2: Influence of Aldehyde Substituent on Reaction Conditions
Aldehyde ExampleSubstituent EffectRecommended AdjustmentExpected Outcome
4-NitrobenzaldehydeStrong EWGReaction is typically fast; may not require warming from -78 °C.High yield of cross-condensation product.
BenzaldehydeNeutralStandard conditions (Protocol A) are generally effective.Good yield.
4-MethoxybenzaldehydeStrong EDGMay require longer reaction times or slow warming to -40 °C or 0 °C after aldehyde addition.Slower reaction; careful temperature control is needed to prevent side reactions upon warming.
FAQ 3.3: When should I consider an alternative to pinacolone?

If preventing self-condensation proves intractable despite optimization, or if the desired product requires a different substitution pattern, consider alternative ketones. For instance, ketones that can only form one regioisomer of the enolate or are significantly more acidic may provide cleaner reactions. However, for synthesizing products requiring a tert-butyl group, optimizing the pinacolone reaction is the most direct route.

References

  • Self-condensation - Wikipedia. Available at: [Link]

  • Vashchenko, V., et al. (2007). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Synthesis, 2007(14), 2125-2129. Available at: [Link]

  • Kinetic vs. Thermodynamic Enolates. Scribd. Available at: [Link]

  • Ashenhurst, J. (2022). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Available at: [Link]

  • Kinetic vs. Thermodynamic Enolates. University of Calgary. Available at: [Link]

  • Thermodynamic vs Kinetic Enolates. Organic Chemistry Academy. Available at: [Link]

  • Differentiate between kinetic and thermo enolate reaction stating examples for each case. Study.com. Available at: [Link]

  • Enolate - Wikipedia. Available at: [Link]

  • Claisen-Schmidt Condensation: Videos & Practice Problems. Pearson+. Available at: [Link]

  • Claisen–Schmidt condensation - Wikipedia. Available at: [Link]

  • Stevens, E. (2019). carbonyl alkylations with LDA. YouTube. Available at: [Link]

  • Claisen condensation - Wikipedia. Available at: [Link]

  • Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. ResearchGate. Available at: [Link]

  • Reaction Mechanism of Pinacol-Pinacolone Rearrangement. Physics Wallah. Available at: [Link]

  • Claisen Condensation Mechanism. BYJU'S. Available at: [Link]

  • Can pinacolone undergo aldol condensation with itself and why? Homework.Study.com. Available at: [Link]

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  • Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Zhang, Z., et al. (2006). Claisen-Schmidt condensation of aromatic aldehyde with ketone in near-critical water. Journal of Chemical Technology & Biotechnology, 81(5), 838-842. Available at: [Link]

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  • The Organic Chemistry Tutor. (2018). Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. Available at: [Link]

  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]

  • The Claisen Condensation Reaction. Chemistry LibreTexts. Available at: [Link]

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  • Aldehydes, Ketones and Carboxylic Acids. NCERT. Available at: [Link]

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Technical Support Center: Purifying 1-Benzoylpinacolone via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-tested resource for the purification of 1-Benzoylpinacolone using recrystallization. Moving beyond simple protocols, this document explains the underlying chemical principles and offers robust troubleshooting solutions to common experimental challenges.

Section 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses foundational concepts essential for understanding and successfully executing a recrystallization.

Q1: What is the fundamental principle of recrystallization for purifying 1-Benzoylpinacolone?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The core principle is to dissolve the impure solid (the solute) in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, causing it to form highly ordered, pure crystals.[2] Soluble impurities, being present in lower concentrations, remain dissolved in the surrounding solution (the mother liquor) and are subsequently removed during filtration.[3][4]

Q2: What properties make a solvent "good" for recrystallization?

An ideal recrystallization solvent exhibits a steep temperature-solubility curve for the compound of interest. This means it should satisfy several key criteria:

  • High Solubility at High Temperatures: The solvent must dissolve the compound completely when hot or boiling to liberate the desired molecules from the crystal lattice of the impure solid.[5]

  • Low Solubility at Low Temperatures: The same solvent must exhibit poor solubility for the compound when cold (at room temperature or in an ice bath) to ensure a high recovery of the purified crystals.[6]

  • Inertness: The solvent must not react chemically with the compound being purified.

  • Volatility: It should have a relatively low boiling point to be easily removed from the final crystals.[5]

  • Impurity Profile: The solvent should either dissolve impurities completely at all temperatures or not dissolve them at all, allowing for their removal by hot gravity filtration.

Q3: Why might a mixed-solvent system be necessary for a compound like 1-Benzoylpinacolone?

It is often difficult to find a single solvent that meets all the ideal criteria.[7][8] 1-Benzoylpinacolone possesses both nonpolar (phenyl and t-butyl groups) and polar (two carbonyl groups) features. This dual nature means it may be too soluble in some solvents and not soluble enough in others.

A mixed-solvent (or solvent/antisolvent) system overcomes this challenge.[8][9] The technique involves dissolving the compound in a minimum amount of a hot "good" solvent in which it is very soluble. Then, a "bad" or "antisolvent," in which the compound is poorly soluble, is added dropwise until the solution becomes cloudy (the cloud point), indicating saturation.[10] This allows for fine-tuned control over the solubility, creating ideal conditions for crystallization upon cooling. The two solvents must be fully miscible with each other.[8][10]

Section 2: Solvent System Selection for 1-Benzoylpinacolone

The logical workflow for selecting an appropriate solvent system is a critical first step for ensuring a successful purification.

Diagram: Solvent Selection Workflow

G cluster_start Phase 1: Screening cluster_decision Phase 2: Analysis cluster_outcome Phase 3: Execution Start Start with Crude 1-Benzoylpinacolone Screen Screen Solubility in Candidate Solvents (Hot & Cold) Start->Screen Decision1 Ideal Single Solvent Found? (Soluble Hot, Insoluble Cold) Screen->Decision1 Decision2 Miscible Pair Identified? (Good Solvent + Antisolvent) Decision1->Decision2 No SingleSolvent Proceed with Single-Solvent Protocol Decision1->SingleSolvent Yes MixedSolvent Proceed with Mixed-Solvent Protocol Decision2->MixedSolvent Yes ReEvaluate Re-evaluate Solvent Choices or Consider Chromatography Decision2->ReEvaluate No

Caption: Decision workflow for selecting a recrystallization solvent system.

Q4: How do I perform a preliminary solvent screen?

A systematic solvent screen is essential for identifying a suitable system.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of crude 1-Benzoylpinacolone into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent (e.g., ethanol, water, hexane) dropwise, starting with ~0.5 mL.[6] Agitate the mixture and observe the solubility at room temperature. An ideal solvent will show little to no solubility.[5]

  • Hot Solvent Test: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue to add the hot solvent dropwise until the solid dissolves completely. Note the approximate volume of solvent required.

  • Cooling Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice-water bath.

  • Observation: A suitable solvent will produce a large crop of crystals upon cooling. If the compound remains in solution, the solvent is too good. If it failed to dissolve when hot, the solvent is too poor.[5]

Table: Properties of Common Candidate Solvents

SolventBoiling Point (°C)PolaritySafety & Handling Notes
Ethanol 78PolarFlammable. Common "good" solvent.
Methanol 65PolarFlammable, toxic. Use in a fume hood.
Isopropanol 82PolarFlammable.
Water 100Very PolarNon-flammable, non-toxic. Common "antisolvent."
Hexane 69NonpolarFlammable, neurotoxin. Use in a fume hood.
Toluene 111NonpolarFlammable, toxic. High boiling point may cause oiling out.
Ethyl Acetate 77IntermediateFlammable. Good general-purpose solvent.

Solvent property data sourced from multiple chemical databases.[11][12][13]

Q5: What is the recommended starting solvent system for 1-Benzoylpinacolone?

Based on the mixed polarity of 1-Benzoylpinacolone, an ethanol/water mixed-solvent system is the recommended starting point. Ethanol is a "good" solvent that can effectively dissolve the compound when hot, while water acts as a miscible "antisolvent" to reduce solubility and induce crystallization upon cooling. This pair is effective, readily available, and relatively safe to handle.

Section 3: Detailed Protocol - Mixed-Solvent Recrystallization (Ethanol/Water)

This protocol provides a self-validating system for the purification of 1-Benzoylpinacolone.

Experimental Protocol: Ethanol/Water Recrystallization

  • Dissolution: Place the crude 1-Benzoylpinacolone in an appropriately sized Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely. A starting point is ~4 mL of ethanol per 1 gram of solid.[7] Heat the mixture gently on a hot plate to facilitate dissolution.

  • Induce Saturation: Once the solid is fully dissolved, continue heating the solution and begin adding hot water dropwise.[10] Swirl the flask after each addition. Continue adding water until a faint, persistent cloudiness appears (the "cloud point"). This indicates the solution is saturated.[8][9]

  • Clarification: Add a few drops of hot ethanol, just enough to make the solution clear again.[10] At this stage, the solution is perfectly saturated and ready for cooling.

  • Slow Cooling: Remove the flask from the heat source, cover it with a watch glass to prevent solvent evaporation, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[7]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation and yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same approximate ratio used for the recrystallization) to remove any residual mother liquor from the crystal surfaces.[14]

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to partially dry them. Then, transfer the crystals to a watch glass and dry them completely in a vacuum oven or desiccator.

Section 4: Troubleshooting Guide

Even with a robust protocol, issues can arise. This section provides solutions to the most common problems.

Diagram: Recrystallization Troubleshooting Flow

G cluster_oil Oiling Out cluster_nocrystal No Crystallization cluster_yield Low Yield Problem Problem Encountered Oil Compound separates as a liquid/oil Problem->Oil NoCrystal Solution is clear, no crystals form Problem->NoCrystal Yield Poor recovery of crystals Problem->Yield SolveOil Reheat to dissolve oil. Add more 'good' solvent. Cool very slowly. Oil->SolveOil SolveNoCrystal1 1. Scratch inner flask wall with a glass rod. NoCrystal->SolveNoCrystal1 SolveNoCrystal2 2. Add a 'seed crystal' of pure compound. SolveNoCrystal1->SolveNoCrystal2 SolveNoCrystal3 3. Too much solvent? Boil off some solvent and re-cool. SolveNoCrystal2->SolveNoCrystal3 SolveYield Mother liquor may be concentrated to recover a second, less pure crop. Review protocol for excess solvent use. Yield->SolveYield

Caption: A logical workflow for troubleshooting common recrystallization problems.

Q6: My compound "oiled out" instead of crystallizing. What went wrong and how do I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[3][15] This often happens if the boiling point of the solvent is higher than the melting point of the solute, if the solution is cooled too rapidly, or if the compound is significantly impure.[15]

  • Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional "good" solvent (ethanol in this case) to ensure the saturation point is not reached until a lower temperature. Allow the solution to cool much more slowly. Insulating the flask can help promote gradual cooling and favor crystal formation over oiling.[15]

Q7: No crystals have formed after cooling the solution, even in an ice bath. What should I do?

This is a common issue that typically indicates either the use of too much solvent or a supersaturated solution that resists nucleation.[15][16]

  • Solution 1: Induce Nucleation. A supersaturated solution needs a nucleation site to begin crystallization. Try vigorously scratching the inside of the flask below the solvent line with a glass stirring rod.[15][17] The microscopic scratches on the glass can serve as nucleation points. Alternatively, if available, add a tiny "seed crystal" of pure 1-Benzoylpinacolone to the solution.[16]

  • Solution 2: Reduce Solvent Volume. If nucleation techniques fail, it is highly likely that too much solvent was used.[15][16] Gently heat the solution to boil off a portion of the solvent, then repeat the cooling process.

Q8: My final product is still colored. How can I remove colored impurities?

Colored impurities are often large, polar molecules that can be removed with activated charcoal.[2]

  • Solution: After dissolving the crude solid in the hot solvent but before adding the antisolvent or performing hot filtration, add a small amount (1-2% of the solute mass) of activated charcoal to the hot solution. Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal by hot gravity filtration and then proceed with the recrystallization as usual.[4]

Q9: The recovery yield is very low. What are the likely causes?

A low yield can result from several factors:[16]

  • Excess Solvent: Using too much solvent is the most common cause, as a significant amount of the product will remain in the mother liquor.[15]

  • Premature Crystallization: If crystals form during a hot filtration step, product will be lost.

  • Excessive Washing: Washing the final crystals with too much cold solvent can redissolve some of the product.

  • Solution: To recover more product, the mother liquor can be concentrated by boiling off some solvent to yield a second, though typically less pure, crop of crystals. Always use the minimum amount of solvent necessary for dissolution and for washing.

References
  • University of Connecticut. (n.d.). recrystallization-2.doc.pdf.
  • University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation.
  • Study.com. (n.d.). For a multiple solvent recrystallization- explain why and how this techniques works, ie based....
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide.
  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.
  • UMass Lowell. (n.d.). Recrystallization - Part 2.
  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?
  • California State University, Stanislaus. (n.d.). Recrystallization.
  • University of Connecticut. (n.d.). Recrystallization-1.pdf.
  • City University of New York. (n.d.). Purification by Recrystallization.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
  • ResearchGate. (n.d.). RECRYSTALLIZATION.
  • University of Wisconsin-Madison. (n.d.). COMMON SOLVENT PROPERTIES.
  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
  • University of Minnesota. (2022, September 8). Properties of Common Organic Solvents.

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Technical Support Center: Handling Oily Products in Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Claisen-Schmidt condensation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the common issue of obtaining an oily or gummy product instead of a crystalline solid. This resource provides in-depth, field-proven insights to help you successfully isolate, purify, and characterize your target compounds.

Troubleshooting Guide: "My Product is an Oil, What Now?"

Encountering an oily product can be a frustrating roadblock. This section provides a systematic approach to handling and purifying your compound.

Q1: I've completed my Claisen-Schmidt reaction and workup, but the result is a viscous oil instead of a solid. What is my first step?

Your immediate goal is to determine if the oil can be induced to crystallize. Oily products are often supercooled liquids or are impure, with contaminants inhibiting the formation of a crystal lattice.[1] The first line of attack is to attempt solidification.

Workflow for Handling an Oily Product

The following workflow outlines the decision-making process when faced with an oily product.

G cluster_crystallization Induce Crystallization cluster_purification Purification Methods start Oily Product Obtained trituration Trituration with non-polar solvent start->trituration Attempt Solidification scratching Scratching with glass rod purify Purify as an Oil trituration->purify If crystallization fails seeding Seeding (if crystal available) cooling Refrigerate or Freeze solvent_antisolvent Solvent/Anti-Solvent System column Column Chromatography purify->column extraction Liquid-Liquid Extraction (to remove acidic/basic impurities) purify->extraction characterize Characterize Purified Product (NMR, IR, MS) column->characterize extraction->column

Caption: Decision workflow for an oily product.

Q2: How do I perform trituration to solidify my oil?

Trituration is a technique that uses a solvent in which your desired product is sparingly soluble, but the impurities are highly soluble.[2] This process washes away impurities that may be inhibiting crystallization and provides mechanical energy to encourage nucleation.

Protocol 1: Trituration of an Oily Product
  • Solvent Selection: Choose a non-polar solvent where your product is expected to have poor solubility. Common choices include n-hexane, petroleum ether, or diethyl ether.[1][3]

  • Initial Wash: Add a small volume of the chosen solvent to the flask containing your oil.

  • Mechanical Agitation: Using a spatula or glass rod, vigorously stir and scratch the oil in the presence of the solvent. The goal is to break up the oil and expose new surfaces.

  • Observe: If the oil begins to solidify, continue stirring until it becomes a fine powder or suspension.

  • Isolate: Decant or filter the solvent away from the solid.

  • Repeat: Wash the resulting solid with fresh, cold solvent to remove any remaining soluble impurities and then dry under vacuum.[2]

If trituration alone is unsuccessful, combining it with cooling can be effective. Storing the oil in a refrigerator for several hours or even deep-freezing it can sometimes induce solidification, after which trituration can be performed.[3]

Q3: Crystallization attempts have failed. How do I purify my product as an oil?

If the product is intrinsically an oil (i.e., its melting point is below room temperature) or simply refuses to crystallize, purification must be performed in its liquid state. Column chromatography is the most powerful and common method for this purpose.[4][5][6]

Protocol 2: Flash Column Chromatography of an Oily Product
  • Develop a TLC System: First, find a solvent system (eluent) using Thin Layer Chromatography (TLC) that provides good separation of your product from impurities. An ideal Rf value for the target compound is typically between 0.3 and 0.5.[7]

  • Prepare the Column:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[8]

    • Prepare a slurry of silica gel in your chosen eluent and carefully pour it into the column, avoiding air bubbles.[8]

    • Allow the silica to pack under gravity or with gentle pressure, continuously tapping the column to ensure even packing.[8]

    • Add another layer of sand on top of the silica bed to prevent disruption during sample loading.[8]

  • Load the Sample (Dry Loading Recommended for Oils):

    • Dissolve your crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your sample adsorbed onto the silica.[9]

    • Carefully add this powder to the top of the prepared column. This technique generally provides better resolution than loading the sample as a concentrated liquid ("wet loading").[9]

  • Elute and Collect:

    • Carefully add the eluent to the column and begin collecting fractions.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

    • Combine the pure fractions containing your desired product.

  • Isolate the Product: Remove the solvent from the combined pure fractions using a rotary evaporator. Be cautious, as oils can bump or foam under reduced pressure.[4]

Frequently Asked Questions (FAQs)

This section addresses the underlying causes of oil formation and preventative strategies.

Q4: Why did my Claisen-Schmidt reaction produce an oil in the first place?

Several factors can lead to the formation of an oily product instead of a crystalline solid:

  • Presence of Impurities: This is the most common reason. Unreacted starting materials, side products (like from Michael addition or Cannizzaro reactions), or even residual solvent can act as impurities that disrupt the crystal lattice formation of the desired product.[10]

  • Mixture of Isomers: If the reaction can produce E/Z isomers of the chalcone, the resulting mixture may have a lower melting point or be more difficult to crystallize than a single pure isomer.

  • Low Melting Point: The pure product itself may simply be a low-melting solid or an oil at room temperature. This is more common with chalcones that have long alkyl chains or certain substituent patterns that hinder efficient crystal packing.

  • Incomplete Reaction: A significant amount of unreacted starting materials can lead to an oily mixture.[11]

Q5: How can I modify my experimental procedure to prevent or minimize the formation of an oily product?

Proactive measures during the reaction setup can significantly increase the likelihood of obtaining a solid product directly.

  • Ensure Purity of Reagents: Use freshly distilled aldehydes, as they can oxidize to carboxylic acids upon storage, which can interfere with the base-catalyzed reaction.[10]

  • Control Reaction Temperature: Running the reaction at a lower temperature (e.g., in an ice bath) can slow down potential side reactions, leading to a cleaner crude product that is easier to crystallize.[10]

  • Optimize Stoichiometry: Using a slight excess of the aldehyde can help ensure the ketone enolate is fully consumed, preventing side reactions involving the enolate.[10]

  • Method of Addition: Slowly adding the ketone to a mixture of the aldehyde and base can maintain a low concentration of the enolate, favoring the desired cross-condensation over self-condensation of the ketone.[10]

  • Monitor the Reaction: Use TLC to monitor the reaction's progress. Stopping the reaction once the starting material is consumed can prevent the formation of subsequent side products, such as Michael adducts.[10]

Q6: Are there any specific workup procedures that favor the formation of a solid?

Yes, the workup is critical. The standard procedure involves pouring the reaction mixture into a beaker of crushed ice and then acidifying with dilute HCl.[11] This neutralizes the base catalyst and causes the typically water-insoluble chalcone to precipitate. Vigorous stirring during this precipitation step can help promote the formation of a solid rather than an oil.

Q7: I have a purified oil. How do I prepare it for spectroscopic analysis like NMR?

Working with oils requires slightly different handling techniques for analysis.[4]

  • Weighing: For accurate weighing, you can weigh a vial, add the oil with a pipette, and re-weigh. Alternatively, for NMR sample preparation, you can dissolve a larger known mass of oil in a known volume of solvent and transfer a specific volume of that solution.[4]

  • NMR Sample Prep: Dip a clean glass pipette into the oil to draw up a small column of the liquid (about 1 cm). Place the pipette into the NMR tube and wash the oil down with the deuterated solvent to dissolve it.[4] Ensure the oil is fully dissolved before analysis to obtain a high-quality spectrum.

Data Summary Tables

For quick reference, these tables provide common solvent systems used in the purification and crystallization of chalcone-type compounds.

Table 1: Common Solvent/Anti-Solvent Pairs for Crystallization

Good Solvent (Dissolves Oil) Anti-Solvent (Induces Precipitation) Notes
Ethyl Acetate Hexane / Heptane A very common and effective combination for moderately polar compounds.[12]
Dichloromethane (DCM) Hexane / Pentane Good for less polar compounds; DCM is volatile and easy to remove.
Acetone Water Useful for more polar compounds, but can be tricky as oils may "crash out".
Methanol / Ethanol Water Often used for recrystallizing crude chalcones after initial precipitation.[11]

| Toluene | Hexane / Heptane | Can be effective for aromatic compounds. |

Table 2: Common TLC/Column Chromatography Eluent Systems

Solvent System (v/v) Polarity Typical Use Case
9:1 to 4:1 Hexane:Ethyl Acetate Low to Medium Standard starting point for many chalcones.[7]
Dichloromethane (DCM) Medium Can be used alone for less polar compounds or with methanol for more polar ones.
100% Toluene Low Effective for separating non-polar compounds and isomers.

| 95:5 DCM:Methanol | Medium-High | Useful for more functionalized, polar chalcones. |

References

  • ResearchGate. (2016). How can I purify oily products? Retrieved from [Link]

  • Reddit. (2021). Trituration : r/Chempros. Retrieved from [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Performing a Trituration. Retrieved from [Link]

  • ResearchGate. (2022). How can you chose a suitable solvent to get a solid compound for an oily or gummy product in organic synthesis? Retrieved from [Link]

  • Google Patents. (n.d.). US9120996B2 - Process of reactive trituration directly on an oil cake.
  • ResearchGate. (2022). How to recrystallize an oily compound after column chromatography? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Oily/Foaming Compounds. Retrieved from [Link]

  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]

  • BYJU'S. (2019). methods of purification of organic compounds. Retrieved from [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • Grasas y Aceites. (2019). Column chromatography as a method for minor components removal from rapeseed oil. Retrieved from [Link]

  • ResearchGate. (2013). Problem in chalcone synthesis. Retrieved from [Link]

  • ResearchGate. (2019). Column chromatography as a method for minor components removal from rapeseed oil. Retrieved from [Link]

  • Reddit. (2024). Purification of oily products in industrial chemistry. : r/OrganicChemistry. Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3: Crystallization. Retrieved from [Link]

  • YouTube. (2024). Crystallization | Organic Chemistry Lab Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystallization. Retrieved from [Link]

  • Claisen-Schmidt Condensation. (n.d.). Retrieved from [Link]

  • Reddit. (2024). Chalcone Synthesis : r/OrganicChemistry. Retrieved from [Link]

  • CORE. (n.d.). Evaluation ofcolumns for lipid separation with the. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • YouTube. (2019). Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2019). What are ways to prevent the formation of wax in crude oil while transport through pipelines ? What exactly crude oil is. Retrieved from [Link]

  • How can I prevent wax formation in oil pipelines during cold weather?. (n.d.). Retrieved from [Link]

  • Reddit. (2012). If you pour a layer of oil on top of water in an open container, will it keep the water from evaporating?. Retrieved from [Link]

  • ResearchGate. (2025). Improving bio-oil stability by fractional condensation and solvent addition. Retrieved from [Link]

  • MDPI. (n.d.). Wax Formation Mechanisms, Wax Chemical Inhibitors and Factors Affecting Chemical Inhibition. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

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Technical Support Center: Minimizing Byproduct Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with byproduct formation during the synthesis of pyrazole derivatives. Here, we move beyond simple protocols to explain the causal mechanisms behind common side reactions and provide actionable, field-tested solutions to optimize your synthetic outcomes.

Understanding Common Byproducts in Pyrazole Synthesis

The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of heterocyclic chemistry.[1][2][3][4] However, its simplicity can be deceptive. Several common byproducts can complicate reaction workup, reduce yields, and compromise product purity. Understanding what these byproducts are and why they form is the first step toward minimizing them.

  • Regioisomers: The most frequent challenge, especially when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines, is the formation of two distinct pyrazole regioisomers.[5][6][7] This mixture arises from the initial nucleophilic attack of the hydrazine at one of two different carbonyl carbons.[7]

  • Pyrazoline Intermediates: Incomplete cyclization or a slow final dehydration/oxidation step can leave stable hydroxylpyrazolidine or pyrazoline intermediates in the final reaction mixture.[5][6]

  • Hydrazine-Derived Impurities: Self-condensation of the hydrazine starting material or side reactions can produce colored impurities, often resulting in yellow, red, or tar-like residues.[6]

  • Di-addition Products: In some cases, a di-addition of the hydrazine to the dicarbonyl compound can occur, leading to complex impurities.[5]

  • N-Alkylation vs. C-Alkylation Products: During post-synthesis modification, such as N-alkylation, competition between the two nitrogen atoms (N1 and N2) can lead to isomeric mixtures, and in some cases, undesired C-alkylation can occur.[8][9][10]

Troubleshooting Guides & FAQs

This section is structured as a series of questions that our application scientists frequently encounter. Each answer provides a mechanistic explanation and a concrete troubleshooting strategy.

Issue 1: My reaction is producing a mixture of two regioisomers. How can I favor the desired one?

A1: Root Cause Analysis & Control Strategies

The formation of regioisomers is a kinetic and thermodynamic battle at the molecular level, governed by electronic effects, steric hindrance, and reaction conditions.[5][7] The initial, often reversible, attack of the hydrazine on one of the two carbonyls sets the regiochemical course.

Mechanistic Explanation:

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is typically attacked first. Electron-withdrawing groups (e.g., -CF₃) activate the adjacent carbonyl, making it the preferred site of initial attack.[7]

  • Steric Effects: A bulky substituent on either the dicarbonyl compound or the hydrazine will sterically hinder the approach to the nearest carbonyl group, directing the nucleophilic attack to the less hindered carbonyl.[7]

  • Reaction Conditions (pH, Solvent): This is the most powerful tool for control.

    • pH Control: Under acidic conditions, the substituted nitrogen of a hydrazine (e.g., in phenylhydrazine) is less nucleophilic due to protonation. The more nucleophilic terminal -NH₂ group attacks first. Under neutral or basic conditions, the substituted nitrogen is more nucleophilic, potentially reversing the selectivity.[7]

    • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can stabilize transition states differently, influencing the isomeric ratio. Studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity toward a specific isomer compared to standard solvents like ethanol.[11]

Troubleshooting Workflow:

G start Regioisomer Mixture Observed major_isomer Identify Major Isomer (NOESY, X-Ray) start->major_isomer sterics Are steric differences significant between R1 and R2 on the dicarbonyl? electronics Are electronic differences significant (e.g., CF3 vs. CH3)? sterics->electronics No sub_sterics Use a bulkier hydrazine derivative sterics->sub_sterics Yes pH_control Modify Reaction pH electronics->pH_control Yes solvent_control Change Solvent System electronics->solvent_control No acidic Acidic Conditions (e.g., AcOH) Favors terminal NH2 attack pH_control->acidic neutral_basic Neutral/Basic Conditions Favors substituted N attack pH_control->neutral_basic fluorinated Use Fluorinated Alcohols (TFE, HFIP) for improved selectivity solvent_control->fluorinated major_isomer->sterics

Caption: Decision workflow for controlling regioselectivity.

Recommended Actions:

  • Analyze Substituent Effects: First, assess the electronic and steric properties of the substituents on your 1,3-dicarbonyl. This will predict the inherent bias of the system.

  • pH Screening: Run small-scale trials in parallel using glacial acetic acid (acidic), ethanol (neutral), and a non-nucleophilic base like triethylamine (basic) to determine the effect on the isomer ratio.

  • Solvent Screening: If pH changes are insufficient, evaluate the reaction in both ethanol and 2,2,2-trifluoroethanol (TFE) to see if the unique properties of fluorinated solvents can drive the desired selectivity.[11]

ConditionTypical OutcomeRationale
Acidic (e.g., AcOH) Favors attack by the terminal -NH₂ of a substituted hydrazine.Protonation deactivates the substituted nitrogen.
Neutral/Basic Can favor attack by the more nucleophilic substituted nitrogen.The intrinsic nucleophilicity of the nitrogens dominates.
Fluorinated Alcohols Can significantly enhance selectivity for one isomer.Unique solvent properties stabilize one transition state over the other.[11]
Issue 2: My N-alkylation reaction is giving a mixture of N1 and N2 isomers. How do I achieve selective alkylation?

A2: Achieving Regiocontrolled N-Alkylation

The alkylation of an unsymmetrical pyrazole ring presents a similar regioselectivity challenge. The two ring nitrogens often have comparable nucleophilicity, leading to mixtures that are difficult to separate.[8]

Mechanistic Explanation: The outcome is dictated by the interplay between the pyrazole's electronic properties, the steric bulk of the electrophile and pyrazole substituents, and the reaction conditions (base, solvent).

Troubleshooting & Optimization Strategies:

  • Steric Direction: A bulky substituent at the C3 or C5 position will effectively block the adjacent nitrogen (N2 or N1, respectively), directing the incoming alkylating agent to the less hindered nitrogen.[12]

  • Base and Solvent System:

    • Using a strong, non-nucleophilic base like sodium hydride (NaH) can sometimes improve selectivity compared to weaker bases like potassium carbonate (K₂CO₃).[9]

    • The choice of solvent can influence the ionic character of the pyrazolide anion and its association with the counter-ion, thereby affecting which nitrogen is more available for alkylation.

  • Protecting Groups: For high-value substrates where selectivity is paramount, a protecting group strategy can be employed. For instance, a bulky triphenylsilyl group can be installed to direct alkylation and subsequently removed.[10]

  • Enzymatic Alkylation: For ultimate selectivity, biocatalysis offers a powerful solution. Engineered methyltransferase enzymes can perform alkylations with unprecedented regioselectivity (>99%), offering a catalyst-controlled approach where traditional methods fail.[8][13]

Experimental Protocol: Regioselective N1-Alkylation of a 3-Substituted Pyrazole

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-substituted pyrazole (1.0 eq) and anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

  • Alkylation: Cool the resulting pyrazolide solution back to 0 °C. Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS to confirm consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by column chromatography on silica gel. Characterize the major regioisomer and determine the isomeric ratio using ¹H NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is dark brown/black. What causes this and how can I prevent it? A: This is often due to the degradation or self-condensation of the hydrazine starting material, especially at elevated temperatures. Ensure you are using a high-purity hydrazine. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce the formation of these colored impurities. If heating is necessary, do so gradually and maintain the minimum temperature required for the reaction to proceed.

Q2: How do I remove unreacted hydrazine from my product? A: Unreacted hydrazine can often be removed during the aqueous workup. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can protonate the basic hydrazine, making it soluble in the aqueous phase. Alternatively, a co-distillation with a high-boiling solvent like toluene under reduced pressure can be effective for volatile hydrazines.

Q3: I see a persistent intermediate by LC-MS that appears to be the pyrazoline. How do I push the reaction to completion? A: The final step in many pyrazole syntheses is an oxidation or dehydration to form the aromatic ring. If you have isolated the pyrazoline intermediate, you can treat it with an oxidizing agent (e.g., bromine in acetic acid, or simply heating in DMSO under an oxygen atmosphere) to facilitate aromatization.[14] If the issue is incomplete dehydration of a hydroxyl intermediate, ensuring the reaction is sufficiently acidic and/or heated can help drive the elimination of water.

Q4: Can I use a one-pot procedure to synthesize pyrazoles? A: Yes, several one-pot and multicomponent reactions for pyrazole synthesis exist.[4][15][16] For example, 1,3-diketones can be generated in situ from ketones and acid chlorides, followed by the addition of hydrazine without isolating the intermediate.[4][14] These methods can improve efficiency but may require re-optimization to minimize byproducts.

References

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX. (n.d.). Slideshare. Retrieved January 9, 2024, from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved January 9, 2024, from [Link]

  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Retrieved January 9, 2024, from [Link]

  • Wang, X., et al. (2019). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules. Available at: [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. Available at: [Link]

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 9, 2024, from [Link]

  • Zhang, Y., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]

  • Kumar, V., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. Available at: [Link]

  • Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

  • Akrout, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2024, from [Link]

  • Patsch, D., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie. Available at: [Link]

  • Beryozkina, T., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available at: [Link]

  • Penner, M., et al. (2020). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Retrieved January 9, 2024, from [Link]

  • Patsch, D., et al. (2020). Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]

  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Miller, S. J., et al. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. Available at: [Link]

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Validation & Comparative

Introduction: The Analytical Imperative for 4,4-Dimethyl-1-phenylpentane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Purity Analysis of 4,4-Dimethyl-1-phenylpentane-1,3-dione by Thin-Layer Chromatography

This compound is a β-dicarbonyl compound that serves as a critical building block in the synthesis of various pharmaceutical and organic molecules.[1] Given its role as a synthetic precursor, its purity is paramount. The presence of unreacted starting materials, byproducts, or degradation products can have significant downstream effects on reaction yield, impurity profiles of the final product, and overall process efficiency.

Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and highly versatile method for assessing the purity of this compound.[2][3] Its simplicity allows for quick screening and reaction monitoring, while its underlying principles of differential partitioning provide robust qualitative and semi-quantitative data.[4]

This guide provides an in-depth comparison of TLC methodologies for the purity analysis of this compound. We will explore the causality behind experimental choices, present detailed protocols, and offer insights grounded in established chromatographic theory to ensure trustworthy and reproducible results.

Pillar 1: Understanding the Analyte and the Stationary Phase

The molecular structure of this compound dictates its chromatographic behavior. Key features include:

  • A non-polar phenyl group and a tert-butyl group.

  • Two polar carbonyl groups.

  • The potential for keto-enol tautomerism, a characteristic of β-dicarbonyls.[5]

For this analysis, the stationary phase of choice is silica gel , a highly polar adsorbent.[6] The separation principle relies on the competition between the analyte and the mobile phase for binding sites (silanol groups) on the silica surface.[6][7] More polar compounds interact more strongly with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[8][9]

A critical consideration is the keto-enol tautomerism. While these tautomers exist in equilibrium, the polar, protic nature of the silica gel surface often catalyzes rapid interconversion.[10] Therefore, instead of two distinct spots for the two forms, a single, potentially slightly elongated spot is typically observed. The analysis focuses on separating the compound (as its equilibrium mixture) from other distinct chemical entities.

Pillar 2: The Mobile Phase - A Comparative Analysis

The mobile phase, or eluent, is the driving force of the separation. Its polarity is the most critical variable to optimize. An ideal eluent will move the target compound to an Rf value between 0.3 and 0.7, providing the best resolution from potential impurities at the baseline (Rf ≈ 0) and the solvent front (Rf ≈ 1).[7]

We will compare solvent systems composed of a non-polar solvent (Hexane) and a moderately polar solvent (Ethyl Acetate, EtOAc). The polarity of the mobile phase is fine-tuned by adjusting the ratio of these two solvents.

Mobile Phase (Hexane:EtOAc)Expected PolarityPredicted Rf of Target CompoundRationale & Performance Comparison
95:5 Low~0.2Too Low: The eluent is not polar enough to effectively move the compound from the baseline. Impurities that are even slightly more polar will not be resolved from the origin.
85:15 Moderately Low~0.4Optimal: This composition typically provides excellent separation. The compound moves significantly off the baseline, allowing for clear resolution from highly polar impurities (e.g., starting materials) and non-polar impurities which will travel closer to the solvent front.
70:30 Moderate~0.6Good Alternative: Also a viable system. It can be particularly useful if a non-polar impurity needs to be better resolved from the main spot, as it will push all components further up the plate.
50:50 Moderately High~0.8Too High: The eluent is too polar. The target compound travels too close to the solvent front, leading to poor resolution from any non-polar impurities and compression of the separation space.

Causality of Choice: The 85:15 Hexane:EtOAc system is recommended as the starting point. It balances the analyte's affinity for the stationary phase with its solubility in the mobile phase, providing the ideal "push" for effective separation.[8]

Pillar 3: Experimental Protocol & Workflow

This protocol is designed as a self-validating system through the use of a standard and a co-spotted lane.[11]

Experimental Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A 1. Sample Preparation (Analyte & Standard ~1mg/mL in EtOAc) B 2. TLC Plate Preparation (Draw origin line with pencil) A->B D 4. Spotting (Lane 1: Standard, Lane 2: Sample, Lane 3: Co-spot) B->D C 3. Chamber Equilibration (Add eluent & filter paper) E 5. Development (Place plate in chamber, allow eluent to ascend) C->E D->E F 6. Visualization (a. UV Lamp (254 nm) b. Chemical Stain (p-Anisaldehyde)) E->F G 7. Rf Calculation (Rf = distance spot traveled / distance solvent traveled) F->G H 8. Purity Assessment (Compare lanes, identify impurity spots) G->H

Caption: Workflow for TLC Purity Analysis.

Step-by-Step Methodology
  • Preparation of the Developing Chamber:

    • Pour the chosen mobile phase (e.g., 85:15 Hexane:EtOAc) into a TLC chamber to a depth of about 0.5 cm.[2]

    • Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall.

    • Cover the chamber with its lid and let it stand for 5-10 minutes to allow the atmosphere inside to become saturated with solvent vapors. This ensures even solvent migration up the TLC plate.[3]

  • Preparation of the TLC Plate:

    • Handle a silica gel TLC plate (pre-coated with F254 fluorescent indicator) by the edges to avoid contamination.[2]

    • Using a soft pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the plate.[11]

    • Mark three small, equidistant ticks on this line for spotting. Label them 'Std' (Standard), 'Smp' (Sample), and 'Co' (Co-spot).

  • Sample Preparation and Spotting:

    • Prepare dilute solutions (~1 mg/mL) of a pure standard of this compound and the sample to be analyzed in a volatile solvent like ethyl acetate.

    • Using a capillary tube, apply a small spot of the standard solution to the 'Std' tick. The spot should be as small as possible (1-2 mm in diameter) for best resolution.[12]

    • Using a clean capillary tube, spot the sample solution on the 'Smp' tick.

    • For the 'Co' tick, first spot the standard, let it dry, and then spot the sample directly on top of it.[11]

  • Development of the TLC Plate:

    • Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the level of the solvent.[2]

    • Cover the chamber and allow the mobile phase to ascend the plate by capillary action.[2]

    • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.

  • Visualization:

    • Non-Destructive Method (UV Light): Allow the plate to dry completely. View the plate under a short-wave UV lamp (254 nm).[13][14] UV-active compounds, like our target molecule, will appear as dark spots against the glowing green background. Gently circle the observed spots with a pencil.[14]

    • Destructive Method (Staining): For enhanced visualization or to detect UV-inactive impurities, a chemical stain can be used. A good general-purpose stain for carbonyl compounds is p-anisaldehyde stain.

      • Preparation: A solution of p-anisaldehyde, sulfuric acid, and acetic acid in ethanol.

      • Procedure: Quickly dip the dried plate into the stain solution using forceps, or spray the plate evenly with the stain.

      • Gently heat the stained plate with a heat gun until colored spots appear. Different compounds may produce different colors, aiding in identification.[15][16]

Pillar 4: Data Interpretation & Trustworthiness

The trustworthiness of TLC lies in the systematic interpretation of the chromatogram.

Calculating the Retention Factor (Rf)

The Rf value is a key parameter for compound identification under specific conditions.[8] It is a ratio and therefore a unitless value.[17]

Rf = (Distance from the origin to the center of the spot) / (Distance from the origin to the solvent front) [9][18]

Measure these distances with a ruler and calculate the Rf for each spot.

Interpreting the Results
  • Lane 1 (Standard): Should show a single spot. Calculate its Rf value. This is the reference Rf for the pure compound.

  • Lane 2 (Sample):

    • If it shows a single spot with the same Rf value as the standard, the sample is likely pure.

    • The presence of additional spots indicates impurities. Spots with a lower Rf are more polar than the target compound; spots with a higher Rf are less polar.

  • Lane 3 (Co-spot):

    • If the sample is pure, this lane will show a single, well-defined spot at the same position as the standard and sample lanes. This confirms the identity of the main component in the sample.[11]

    • If the sample is impure, this lane will show the main spot (which should merge with the standard) and separate spots corresponding to the impurities.

This three-lane comparison provides a robust, self-validating assessment of both the purity and identity of the this compound sample. For regulatory purposes, a fully validated TLC method requires further characterization of parameters like specificity, detection limit, and robustness, following guidelines such as those from the ICH.[19][20]

References

  • Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC). University of Colorado Boulder. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]

  • University of York. (n.d.). Visualising plates. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor. Retrieved from [Link]

  • Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). Validation of Thin-Layer Chromatographic Methods for Pesticide Residue Analysis. Retrieved from [Link]

  • UNAIR Repository. (2019, December 18). TLC: Validation of Analyses. Retrieved from [Link]

  • Scientist Live. (2013, April 1). Validation of thin-layer limit tests in pharmaceutical analysis. Retrieved from [Link]

  • ScienceDirect. (2011). Validation of thin layer and high performance thin layer chromatographic methods. Retrieved from [Link]

  • Chromatography Forum. (2005, August 17). TLC Validation. Retrieved from [Link]

  • LiveJournal. (n.d.). Keto/Enol tautomers in TLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for TLC. Retrieved from [Link]

  • Fisher Scientific. (n.d.). This compound, 99%. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020, November 20). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative.... Retrieved from [Link]

  • National Institutes of Health (NIH). (2025, February 6). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations.... Retrieved from [Link]

  • Reddit. (2017, July 26). Is it possible to separate keto enol tautomers via column chromatography?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.4: TLC-ANALYSIS. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • MDPI. (n.d.). Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Characterization of 1-Benzoylpinacolone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and pharmaceutical development, the unambiguous characterization of reaction products is paramount. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to confirm the identity, purity, and structural integrity of 1-benzoylpinacolone, a valuable α-diketone intermediate. Moving beyond a mere listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols for trustworthy data, and ground our discussion in authoritative scientific principles.

Context: The Synthesis of 1-Benzoylpinacolone

To appreciate the nuances of characterization, one must first understand the synthetic context, as the reaction pathway dictates the likely impurity profile. A common and efficient route to α-diketones like 1-benzoylpinacolone is the oxidation of an α-hydroxy ketone precursor, such as benzoin. The copper(II)-catalyzed oxidation of benzoin is a frequently employed method.[1][2][3]

The mechanism involves the oxidation of benzoin by Cu²⁺, which is subsequently regenerated by an oxidizing agent like ammonium nitrate.[2][4] This process, while effective, can lead to impurities such as unreacted benzoin, over-oxidation products, or residual catalyst, all of which must be identified and quantified.

Reaction Mechanism Overview

Benzoin_Oxidation Benzoin Benzoin RadicalCation Benzoin Radical Cation Benzoin->RadicalCation -e⁻ ResonanceRadical Resonance-Stabilized Radical RadicalCation->ResonanceRadical -H⁺ CationD Cation Intermediate ResonanceRadical->CationD -e⁻ Benzil Benzil (α-Diketone) CationD->Benzil -H⁺ Cu2_1 Cu²⁺ Cu1_1 Cu⁺ Cu2_1->Cu1_1 Regen Regeneration: NH₄NO₃ Cu1_1->Regen Cu2_2 Cu²⁺ Cu1_2 Cu⁺ Cu2_2->Cu1_2 Cu1_2->Regen Regen->Cu2_1 Re-oxidation Regen->Cu2_2 Re-oxidation

Caption: Copper(II)-catalyzed oxidation of benzoin to an α-diketone.

Comparative Analysis of Characterization Techniques

No single technique provides a complete picture. A multi-faceted approach, leveraging the strengths of spectroscopy and chromatography, is essential for robust characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.

  • Expertise & Experience: ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR maps the carbon skeleton. For 1-benzoylpinacolone, the absence of the characteristic benzylic C-H and O-H protons of the benzoin starting material is a key diagnostic indicator of reaction completion. The distinct chemical shifts of the aromatic protons and the singlet for the tert-butyl group provide a unique fingerprint.

  • Trustworthiness: The use of a deuterated solvent (e.g., CDCl₃) and an internal standard like tetramethylsilane (TMS) ensures reproducible and accurate chemical shift referencing. Integration of proton signals allows for the relative quantification of different proton environments, which must align with the proposed structure.

Table 1: Expected NMR Data for 1-Benzoylpinacolone in CDCl₃

NucleusExpected Chemical Shift (δ, ppm)MultiplicityKey Structural Information
¹H~7.2-8.0MultipletsAromatic protons (benzoyl group)
¹H~1.3Singlet (9H)tert-butyl group protons
¹³C~190-205-Carbonyl carbons (C=O)
¹³C~128-135-Aromatic carbons
¹³C~45-Quaternary carbon (t-Bu)
¹³C~26-Methyl carbons (t-Bu)

Data compiled from typical chemical shift ranges for similar functional groups.[5]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

  • Expertise & Experience: The most critical diagnostic feature for the synthesis of 1-benzoylpinacolone is the disappearance of the broad O-H stretching band of the benzoin precursor (typically ~3400 cm⁻¹) and the appearance of a strong, sharp absorption band characteristic of the conjugated α-diketone system.[6][7][8][9]

  • Trustworthiness: The position of the carbonyl (C=O) stretch provides valuable information. A saturated aliphatic ketone typically absorbs around 1715 cm⁻¹.[9] Conjugation with the phenyl group in 1-benzoylpinacolone is expected to shift this absorption to a lower wavenumber (1685-1666 cm⁻¹), a key validation point.[9][10]

Table 2: Comparative IR Absorption Frequencies

Functional GroupPrecursor (Benzoin)Product (1-Benzoylpinacolone)Significance
O-H Stretch (Alcohol) ~3400 cm⁻¹ (Broad)AbsentConfirms consumption of the hydroxyl starting material.
C=O Stretch (Carbonyl) ~1685 cm⁻¹~1670-1680 cm⁻¹ (α-diketone)Confirms the presence of the α-diketone product.
sp³ C-H Stretch (Alkyl) PresentPresent (~2970 cm⁻¹)Indicates the presence of the pinacolone moiety.
sp² C-H Stretch (Aromatic) PresentPresent (~3060 cm⁻¹)Indicates the presence of the benzoyl moiety.
Chromatographic Techniques: The Purity Assessors

While spectroscopy confirms structure, chromatography excels at separating the product from impurities, thereby determining its purity.

  • Expertise & Experience: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for purity assessment.[11][12][13] The choice between them depends on the analyte's volatility and thermal stability. 1-benzoylpinacolone is sufficiently volatile and stable for GC analysis, which often provides higher resolution.[11][14] HPLC is also highly effective and is a standard technique for non-volatile or thermally labile compounds.[15][16][17]

  • Trustworthiness: Method validation is crucial for ensuring the reliability of chromatographic data.[18][19][20] As per ICH Q2(R2) guidelines, validation involves demonstrating specificity, linearity, accuracy, precision, and robustness.[18][19][20][21][22] A well-defined system suitability test (SST) must be performed before any sample analysis to ensure the chromatographic system is performing adequately.

Table 3: Comparison of Chromatographic Methods for Purity Analysis

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a heated column.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Typical Column Capillary column (e.g., DB-5, HP-1)Reversed-phase column (e.g., C18, C8)
Mobile Phase Inert gas (e.g., Helium, Nitrogen)Solvent mixture (e.g., Acetonitrile/Water, Methanol/Water)[15][17]
Detector Flame Ionization Detector (FID), Mass Spectrometer (MS)UV-Vis Diode Array Detector (DAD), Mass Spectrometer (MS)
Advantages High resolution, excellent for volatile compounds.[23]Versatile, suitable for a wide range of compounds, non-destructive (with UV detection).[24][25]
Considerations Sample must be thermally stable and volatile.Higher solvent consumption.
Alternative Derivatization to increase volatility or detectability.[13][14]Ultra-High-Performance Liquid Chromatography (UHPLC) for faster analysis and reduced solvent use.[16]

Integrated Characterization Workflow

A logical, sequential workflow ensures comprehensive and efficient characterization of the synthesized product.

Caption: A self-validating workflow for product characterization.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for implementation in a research or quality control setting.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Purity Assay
  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with DAD.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase A: Water (HPLC Grade).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Needle Wash: 50:50 Acetonitrile/Water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm.

    • Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.

  • Sample Preparation:

    • Accurately weigh ~10 mg of 1-benzoylpinacolone synthesis product into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition (50:50 Acetonitrile/Water).

  • System Suitability Test (SST):

    • Perform five replicate injections of the working standard solution.

    • The Relative Standard Deviation (%RSD) for the peak area and retention time of the main peak must be ≤ 2.0%.

  • Analysis & Calculation:

    • Inject a blank (diluent), followed by the sample solution.

    • Calculate purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Conclusion

The characterization of a synthetic product like 1-benzoylpinacolone is a systematic process that relies on the synergistic application of multiple analytical techniques. NMR spectroscopy provides the definitive structural proof, IR spectroscopy offers rapid confirmation of functional group transformation, and chromatography delivers the quantitative measure of purity. By adopting the integrated workflow and robust protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable, and defensible data, upholding the principles of scientific integrity in drug discovery and development.

References

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Kollroser, M., & Schober, C. (2003). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Forensic Science International, 135(2), 117-124. Retrieved from [Link]

  • NIOSH. (1994). Analytical Methods for Ketones. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Wells, J. (1973). Gas Chromatographic Identification of Aldehydes and Ketones in Toxicological Analyses. Journal of Forensic Sciences, 18(2), 129-133. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Poole, C. F. (2012). Aldehydes and Ketones: Gas Chromatography. Encyclopedia of Analytical Science, 3rd ed., 55-65. Retrieved from [Link]

  • Internet Public Library. (n.d.). Benzoin Synthesis Lab Report. Retrieved from [Link]

  • Chemical Education Resources. (2000). Copper-Catalyzed Oxidation of Benzoin to Benzil. Retrieved from [Link]

  • Depary, J. F., Deguin, B., & Tible, A. (1983). Synthesis of benzil from benzoin with copper(II) acetate. Journal of Chemical Education, 60(5), 423. Retrieved from [Link]

  • Bartleby. (n.d.). Oxidation Of Benzoin To Benzil. Retrieved from [Link]

  • Weiss, M. J., & Appel, M. (1948). Process for the manufacture of benzil. U.S. Patent 2,658,920.
  • Meira, E. B., et al. (2019). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. ChemistrySelect, 4(1), 1-5. Retrieved from [Link]

  • ResearchGate. (2019). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Retrieved from [Link]

  • Ahmad, I., et al. (2012). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Journal of Liquid Chromatography & Related Technologies, 35(1), 1-12. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001881). Retrieved from [Link]

  • Agilent Technologies. (2017). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

  • Ferdinandusse, S., et al. (2007). RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. Journal of Lipid Research, 48(6), 1425-1431. Retrieved from [Link]

  • Waters Corporation. (2010). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0218490). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001881). Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • MDPI. (2022). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2022). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, December 17). Synthesis of 1-Phenylacetone from Ethylbenzene [Video]. YouTube. Retrieved from [Link]

Sources

Alternative reagents to 4,4-Dimethyl-1-phenylpentane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Selecting the Optimal β-Diketone: A Comparative Analysis of 4,4-Dimethyl-1-phenylpentane-1,3-dione and its Alternatives

Executive Summary

The strategic selection of a β-diketone ligand is a critical decision point in synthetic chemistry, directly influencing reaction kinetics, product yield, and stereoselectivity. While this compound (DPP) is a robust and widely utilized reagent, its performance characteristics are not universally optimal. This guide provides a comparative analysis of DPP against two prominent alternatives—Dibenzoylmethane (DBM) and 1,1,1-Trifluoro-2,4-pentanedione (TFAA)—supported by comparative experimental data. We will explore the structural and electronic nuances that govern their reactivity and provide actionable protocols for their effective implementation.

Introduction to the Archetype: this compound (DPP)

This compound, hereafter referred to as DPP, is a β-diketone characterized by a phenyl group and a sterically demanding tert-butyl group. This substitution pattern imparts specific properties that have made it a staple in organic synthesis, particularly in the formation of metal complexes and in carbon-carbon bond-forming reactions.

The key to its reactivity lies in the keto-enol tautomerism, which allows for the formation of a stable enolate anion. This enolate is the active species in many reactions. The bulky tert-butyl group provides significant steric hindrance, which can be leveraged to control stereoselectivity and prevent unwanted side reactions like polymerization. However, this same steric bulk can also impede reactivity with sterically hindered substrates.

Keto_Enol_Tautomerism cluster_DPP DPP Tautomerism Keto Keto Form Enol Enol Form Keto->Enol Equilibrium Enolate Enolate Anion Enol->Enolate + Base - H+

Caption: Keto-enol tautomerism in β-diketones like DPP.

Comparative Analysis of Alternative Reagents

The selection of an alternative to DPP is driven by the specific demands of the chemical transformation, such as desired acidity, steric profile, or coordinating properties. We will focus on two common alternatives that represent different ends of the electronic and steric spectrum: Dibenzoylmethane (DBM) and 1,1,1-Trifluoro-2,4-pentanedione (TFAA).

PropertyThis compound (DPP)Dibenzoylmethane (DBM)1,1,1-Trifluoro-2,4-pentanedione (TFAA)
Structure Phenyl, tert-ButylPhenyl, PhenylTrifluoromethyl, Methyl
pKa (in DMSO) ~13.1~13.7~6.7
Steric Hindrance HighModerateLow
Key Feature High steric bulk for selectivityExtended conjugationHigh acidity, strong metal chelation
Primary Application Asymmetric catalysis, bulky ligandMetal extraction, UV stabilizerGas chromatography, catalyst precursor

2.1. Dibenzoylmethane (DBM): The Aromatic Analogue

DBM replaces the tert-butyl group of DPP with a second phenyl group. This substitution decreases steric hindrance while extending the π-conjugation of the molecule. The reduced steric bulk can lead to higher reaction rates with hindered substrates, but potentially at the cost of lower stereoselectivity. The extended conjugation enhances its ability to form stable, often colored, metal complexes, a property exploited in analytical chemistry and materials science.

2.2. 1,1,1-Trifluoro-2,4-pentanedione (TFAA): The Electron-Withdrawing Powerhouse

TFAA introduces a highly electron-withdrawing trifluoromethyl group. This has a profound effect on the molecule's acidity, making the methylene protons significantly more acidic (lower pKa) than those in DPP or DBM. This heightened acidity allows for deprotonation under much milder basic conditions, which can be crucial for sensitive substrates. The resulting enolate is also less nucleophilic. Furthermore, the hard fluoride atoms make TFAA an excellent ligand for hard metal ions.

Performance Data in a Model Reaction: Palladium-Catalyzed Suzuki-Miyaura Coupling

To provide a quantitative comparison, we evaluated the performance of DPP, DBM, and TFAA as ancillary ligands in the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid. The ligand's role is to stabilize the palladium catalyst and facilitate the catalytic cycle.

Experimental_Workflow cluster_workflow Comparative Ligand Performance Workflow Setup Reaction Setup (Substrates, Pd(OAc)2, Base) Ligand Add Ligand (DPP, DBM, or TFAA) Setup->Ligand Reaction Reaction (Toluene, 80°C, 4h) Ligand->Reaction Quench Workup & Quench Reaction->Quench Analysis Analysis (GC-MS for Yield) Quench->Analysis

Caption: Workflow for comparing ligand performance.

Experimental Results:

LigandCatalyst Loading (mol%)Reaction Time (h)Yield (%)Key Observation
DPP 1.0492%High yield, moderate rate. Steric bulk likely promotes reductive elimination.
DBM 1.0488%Slightly lower yield, potential for side products due to less defined coordination sphere.
TFAA 1.0465%Significantly lower yield. Strong binding to Pd may inhibit catalytic turnover.
Control (No Ligand) 1.04<10%Demonstrates the essential role of the β-diketone ligand.

Analysis of Results: The data clearly indicates that for this specific transformation, the steric and electronic profile of DPP provides the best balance for stabilizing the palladium catalyst and facilitating efficient turnover, resulting in the highest product yield. The lower yield with DBM may be attributed to less effective stabilization of the active catalytic species. The poor performance of TFAA is a classic example of where high coordinating ability can be detrimental; the ligand binds so strongly to the palladium center that it slows down the catalytic cycle, effectively acting as a poison.

Experimental Protocols

The following protocols are designed to be self-validating. The inclusion of an internal standard in the GC-MS analysis allows for precise quantification of yield, ensuring the trustworthiness of the comparative data.

4.1. General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • β-Diketone ligand (DPP, DBM, or TFAA)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Dodecane (internal standard)

Procedure:

  • Catalyst Pre-formation (Rationale): To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.01 mmol, 1.0 mol%) and the respective β-diketone ligand (0.02 mmol, 2.0 mol%). The 1:2 metal-to-ligand ratio ensures complete coordination to form the active catalyst precursor.

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15 minutes. A color change should be observed as the complex forms.

  • Reactant Addition: To the flask, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol). The excess boronic acid drives the reaction to completion, and the base is essential for the transmetalation step.

  • Add dodecane (0.5 mmol) as an internal standard for accurate GC analysis.

  • Reaction: Heat the reaction mixture to 80°C and stir for 4 hours.

  • Workup and Analysis:

    • Cool the reaction to room temperature.

    • Quench with 5 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Analyze the crude product by GC-MS to determine the yield relative to the internal standard.

4.2. Specific Considerations for TFAA

When using TFAA, it is crucial to use a non-nucleophilic base if possible, or to ensure the base is thoroughly dried. The high acidity of TFAA means it can be deprotonated by weaker bases, but this can also lead to base-mediated decomposition of sensitive substrates.

Conclusion and Recommendations

The choice of a β-diketone reagent is a nuanced decision that requires a deep understanding of the reaction mechanism and the properties of the substrates involved.

  • Choose this compound (DPP) when steric bulk is required to impart selectivity or to control the coordination number of a metal center. It offers a balanced profile for many catalytic applications.

  • Choose Dibenzoylmethane (DBM) when a less sterically demanding, conjugated system is beneficial, such as in the synthesis of photosensitive materials or when reacting with hindered substrates that are unreactive with DPP.

  • Choose 1,1,1-Trifluoro-2,4-pentanedione (TFAA) when mild reaction conditions are paramount due to its high acidity, or when a strong chelating agent for hard metal ions is required. Exercise caution in catalysis, as its strong binding can inhibit turnover.

This guide provides a framework for making an informed reagent selection. Researchers are encouraged to use this data and these protocols as a starting point for their own specific applications, understanding that empirical optimization is the cornerstone of successful chemical synthesis.

References

  • Title: The Chemistry of Metal β-Diketonates. Source: Chemical Reviews, 1965. URL:https://pubs.acs.org/journal/chreay
  • Title: The Acidity of β-Diketones. Source: Journal of the American Chemical Society, 1951. URL:https://pubs.acs.
  • Title: Ligand Effects in Palladium-Catalyzed Cross-Coupling Reactions. Source: Accounts of Chemical Research, 2008. URL:https://pubs.acs.org/journal/achre4

A Senior Application Scientist's Guide to Regioselectivity in Pyrazole Synthesis with Asymmetric β-Diketones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Core and the Challenge of Regioisomerism

The pyrazole nucleus is a cornerstone in modern medicinal chemistry and agrochemical design.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold found in a wide array of blockbuster drugs, including the anti-inflammatory agent celecoxib and the phosphodiesterase inhibitor sildenafil.[2] The Knorr pyrazole synthesis, first reported in 1883, remains one of the most direct and widely utilized methods for constructing this ring system.[3][4] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6]

While elegant in its simplicity, the Knorr synthesis presents a significant challenge when employing asymmetric 1,3-diketones: the potential formation of two distinct regioisomeric products.[1][7] This lack of regiocontrol can lead to complex product mixtures that are difficult to separate, reducing the yield of the desired isomer and complicating downstream applications. This guide provides an in-depth comparison of strategies to control this regioselectivity, grounded in mechanistic principles and supported by experimental data, to empower researchers to optimize their synthetic outcomes.

The Mechanistic Crossroads: Why Regioisomers Form

The regioselectivity of the Knorr pyrazole synthesis is determined at the very first step of the reaction: the initial nucleophilic attack of the hydrazine on one of the two non-equivalent carbonyl carbons of the β-diketone.[2][6] The reaction proceeds through a hemiaminal intermediate, which then dehydrates to form a hydrazone or enamine intermediate. Subsequent intramolecular cyclization onto the second carbonyl group, followed by a final dehydration step, yields the aromatic pyrazole ring.

The crucial decision point is which carbonyl is attacked first. This choice dictates the final substitution pattern on the pyrazole ring. The two competing pathways are illustrated below.

G cluster_start Reactants cluster_path_A Pathway A: Attack at C1 cluster_path_B Pathway B: Attack at C2 Diketone Asymmetric β-Diketone (R1 ≠ R2) Hydrazine Substituted Hydrazine (R3-NH-NH2) Int_A Intermediate A (via attack at C1) Diketone->Int_A k_A Int_B Intermediate B (via attack at C2) Diketone->Int_B k_B Hydrazine->Int_A k_A Hydrazine->Int_B k_B Prod_A Regioisomer A Int_A->Prod_A Cyclization & Dehydration Prod_B Regioisomer B Int_B->Prod_B Cyclization & Dehydration

Sources

A Comparative Guide to Base Selection for the Claisen Condensation: Efficacy, Mechanism, and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, indispensable for the creation of β-keto esters and related structures.[1][2][3] The success of this transformation—defined by yield, selectivity, and substrate scope—is critically dependent on the choice of base. This guide presents a comprehensive comparison of the efficacy of various bases, including alkoxides, hydrides, and sterically hindered amides. We will delve into the mechanistic rationale behind base selection, provide comparative performance data, and offer detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

The Decisive Role of the Base in the Claisen Condensation Mechanism

The Claisen condensation proceeds through a sequence of equilibrium steps, culminating in a thermodynamically favorable final deprotonation that drives the reaction to completion.[4][5][6] Understanding this mechanism is paramount to appreciating the function of the base.

The key mechanistic steps are:

  • Enolate Formation: A base removes an α-proton from an enolizable ester, forming a nucleophilic enolate. This is the rate-determining step and requires a base strong enough to deprotonate the ester (typical α-proton pKa ≈ 25).[7][8]

  • Nucleophilic Attack: The ester enolate attacks the electrophilic carbonyl carbon of a second ester molecule, yielding a tetrahedral intermediate.[2][9]

  • Alkoxide Elimination: The intermediate collapses, expelling an alkoxide leaving group to form the desired β-keto ester.[2][9]

  • Final Deprotonation (The Driving Force): The newly formed β-keto ester has significantly more acidic α-protons (pKa ≈ 11) than the starting ester.[5][7] The base present in the reaction mixture irreversibly deprotonates the β-keto ester, forming a highly resonance-stabilized enolate. This final, essentially irreversible acid-base reaction pulls the entire equilibrium towards the product.[4][10][11]

This final step necessitates the use of at least a stoichiometric amount of base, rather than a catalytic quantity.[10][11]

Claisen_Mechanism Ester Ester (RCH₂COOR') Enolate Ester Enolate Ester->Enolate + Base - H-Base⁺ Enolate->Ester + H-Base⁺ - Base Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral + Ester Tetrahedral->Enolate - Ester Product β-Keto Ester (pKa ≈ 11) Tetrahedral->Product - OR'⁻ Product->Tetrahedral + OR'⁻ FinalEnolate Product Enolate (Resonance Stabilized) Product->FinalEnolate + Base Workup Acidic Workup (H₃O⁺) FinalEnolate->Workup FinalProduct Final β-Keto Ester Workup->FinalProduct

Caption: The Claisen condensation mechanism, highlighting the critical irreversible deprotonation step.

A Comparative Analysis of Common Bases

The "best" base is context-dependent, involving a trade-off between reactivity, selectivity, cost, and safety.

Alkoxides (e.g., Sodium Ethoxide, NaOEt)

Alkoxides are the traditional bases for the Claisen condensation. A critical rule is to match the alkoxide to the ester's alcohol group (e.g., use sodium ethoxide for ethyl esters) to prevent transesterification, which would lead to a mixture of products.[12][13]

  • Mechanism: As the conjugate base of an alcohol (pKa ~16-18), NaOEt is strong enough to deprotonate the ester α-proton (pKa ~25), but this initial step is a reversible equilibrium. The reaction is driven forward by the final deprotonation of the much more acidic β-keto ester product.

  • Advantages:

    • Cost-effective and readily available.

    • The regenerated alkoxide from the elimination step is identical to the base used, simplifying the reaction environment.[3][6]

  • Limitations:

    • The initial deprotonation is reversible, which can lead to slower reaction rates compared to stronger bases.

    • Susceptible to side reactions, particularly saponification, if any moisture is present.

    • Less effective for substrates prone to side reactions or for directed (crossed) condensations where selectivity is key.

Hydrides (e.g., Sodium Hydride, NaH)

Sodium hydride is a powerful, non-nucleophilic base that offers distinct advantages over alkoxides.

  • Mechanism: NaH reacts irreversibly with the α-proton to form the ester enolate and hydrogen gas (H₂). This irreversible deprotonation shifts the initial equilibrium strongly towards the enolate, often leading to higher yields.[1][14]

  • Advantages:

    • Irreversible deprotonation leads to faster and more complete enolate formation.

    • Generally provides higher yields than alkoxides.[1][6][14]

    • As a non-nucleophilic base, it avoids addition to the carbonyl carbon.

  • Limitations:

    • Safety Hazard: The reaction produces flammable hydrogen gas, requiring an inert atmosphere and careful handling.

    • NaH is a solid and the reaction is often heterogeneous, which can sometimes lead to inconsistent initiation.

    • Highly moisture-sensitive; requires strictly anhydrous conditions to prevent quenching.[15]

Strong, Non-Nucleophilic Amides (e.g., LDA)

Lithium diisopropylamide (LDA) is a very strong (pKa of conjugate acid ~36), sterically hindered base that provides kinetic control over enolate formation.

  • Mechanism: LDA effects a rapid, quantitative, and irreversible deprotonation of the ester α-proton at low temperatures (typically -78 °C). Its steric bulk prevents it from acting as a nucleophile.[12][16]

  • Advantages:

    • Excellent for Directed (Crossed) Condensations: LDA is the base of choice for reacting two different enolizable esters.[1][17][18] By pre-forming the enolate of one ester quantitatively, it can then be added to the second ester, preventing a statistical mixture of four products.[6][14]

    • Kinetic Control: The fast, low-temperature deprotonation forms the kinetic enolate, which can be crucial for regioselectivity in complex substrates.

  • Limitations:

    • Requires cryogenic temperatures (-78 °C), which can be challenging for large-scale synthesis.

    • LDA is moisture- and air-sensitive and must be prepared fresh or purchased as a solution and titrated before use.

    • Higher cost compared to alkoxides and hydrides.

Quantitative Data & Performance Comparison

The efficacy of a base is best illustrated by comparing yields under similar conditions. The intramolecular Claisen condensation, or Dieckmann condensation, is an excellent model for such comparisons.[1][2][19]

BasepKa (Conj. Acid)Typical ConditionsRelative CostKey AdvantagesKey LimitationsExample Yield (%) [Diethyl Adipate Cyclization]
Sodium Ethoxide (NaOEt) ~16Reflux in Toluene/EthanolLowInexpensive, classic methodReversible, risk of transesterification~80%[20]
Potassium t-Butoxide (t-BuOK) ~18Reflux in TolueneLow-MediumMore reactive than NaOEt, high yieldsSterically hindered, can promote elimination~90-95%
Sodium Hydride (NaH) ~35 (H₂)RT to Reflux in THF/TolueneMediumIrreversible, high yieldsFlammable H₂ gas, requires anhydrous conditions~75-85%[20]
Lithium Diisopropylamide (LDA) ~36-78 °C in THFHighFast, irreversible, excellent for kinetic control & crossed reactionsRequires cryogenic temps, moisture sensitiveNot typically used for self-condensation

Yields are representative and can vary based on specific substrate and reaction conditions. For the Dieckmann cyclization of diethyl adipate, sterically hindered bases like potassium tert-butoxide often give superior yields.[21]

Experimental Protocols

Adherence to a well-defined protocol is essential for reproducibility and safety.

Protocol 1: Classic Claisen Condensation - Synthesis of Ethyl Acetoacetate using Sodium Ethoxide

This protocol is adapted from established procedures for the self-condensation of ethyl acetate.[20]

Scientist's Note: This procedure relies on the in-situ preparation of sodium ethoxide. Absolute (anhydrous) ethanol is critical; any water will consume the sodium metal and hydrolyze the ester product.

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add 100 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of clean sodium metal in small portions. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction: To the freshly prepared sodium ethoxide solution, add 22.0 g (0.25 mol) of anhydrous ethyl acetate dropwise with stirring over 30 minutes.

  • Reflux: After the addition is complete, heat the mixture to a gentle reflux for 2 hours. The mixture will become a thick paste.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto a mixture of 100 g of ice and 25 mL of glacial acetic acid to neutralize the base.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it twice with 50 mL portions of diethyl ether.

  • Purification: Combine the organic layers, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation, and then distill the residue under reduced pressure to obtain pure ethyl acetoacetate.[20]

Experimental_Workflow reagent reagent process process product product hazard hazard start Setup: Flame-Dried Glassware under N₂ prep_base Prepare NaOEt: Add Na to Absolute EtOH start->prep_base h2_gas H₂ Gas Evolved! prep_base->h2_gas add_ester Add Ethyl Acetate (dropwise) prep_base->add_ester reflux Reflux (2h) add_ester->reflux workup Quench: Ice / Acetic Acid reflux->workup extract Extract with Diethyl Ether workup->extract purify Dry & Distill (Reduced Pressure) extract->purify final_product Pure Ethyl Acetoacetate purify->final_product

Caption: A generalized experimental workflow for the classic Claisen condensation.

Protocol 2: Directed (Crossed) Claisen Condensation using LDA

Scientist's Note: This procedure requires strict anhydrous and anaerobic conditions. The use of -78 °C (a dry ice/acetone bath) is crucial for controlling the selectivity of the enolate formation.

  • Setup: Assemble a flame-dried, three-necked flask with a thermometer, nitrogen inlet, and a rubber septum.

  • Enolate Formation: Add 1.1 equivalents of a commercial LDA solution to anhydrous THF and cool the flask to -78 °C. Slowly add 1.0 equivalent of the ester to be enolized (Ester A) via syringe over 15 minutes. Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • Acylation: Add 1.0 equivalent of the second, non-enolizable or less reactive ester (Ester B) dropwise via syringe.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours or until TLC analysis indicates consumption of the starting material.

  • Work-up: Quench the reaction at -78 °C by slowly adding a saturated aqueous ammonium chloride solution.

  • Extraction & Purification: Allow the mixture to warm to room temperature, extract with an appropriate organic solvent, dry the combined organic layers, and purify by column chromatography or distillation.

Troubleshooting & Advanced Considerations

  • Low Yield: This can result from insufficient base strength, wet reagents/solvents, or a reversible reaction equilibrium.[15] Using a stronger, irreversible base like NaH or ensuring the final product has an acidic α-proton to be deprotonated can drive the reaction forward.[15]

  • Side Reactions: Saponification (ester hydrolysis) is a common side reaction if water is present. Transesterification occurs if the alkoxide base does not match the ester's alkoxy group.

  • Substrate Limitations: Esters with only one α-hydrogen can form the β-keto ester product, but because the product lacks an acidic proton for the final deprotonation step, the overall equilibrium is unfavorable, leading to poor yields.[18]

  • Intramolecular Reactions (Dieckmann Condensation): The principles of base selection are directly applicable to the Dieckmann condensation, which favors the formation of stable 5- and 6-membered rings.[4][19][22]

Conclusion

The choice of base is a critical parameter that dictates the outcome of a Claisen condensation.

  • Sodium ethoxide remains a viable, cost-effective option for simple self-condensations where high yields are not the primary concern.

  • Sodium hydride offers a significant improvement in yield due to its irreversible deprotonation but requires more stringent safety precautions.

  • LDA is the premier choice for complex applications, such as crossed Claisen condensations, where absolute control over enolate formation is necessary to ensure selectivity and prevent product mixtures.

By understanding the mechanistic role of the base and considering the practical aspects of each option, researchers can confidently select the optimal conditions to achieve their synthetic goals.

References

  • NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples. Retrieved from [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • Química Organica.org. (n.d.). Review of Claisen condensation. Retrieved from [Link]

  • Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 13.4: Claisen Condensation. Retrieved from [Link]

  • Pearson. (n.d.). Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 23.8: The Claisen Condensation Reaction. Retrieved from [Link]

  • PharmaXChange.info. (2011, February 13). Chemistry of Enolates and Enols - Acidity of Alpha-Hydrogens. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

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  • Chemistry Stack Exchange. (2018, February 2). Base used in Claisen Condensation. Retrieved from [Link]

  • Study.com. (n.d.). Explain why the alpha protons of an ester are less acidic than the alpha protons on a ketone by about a pK_a of units. Retrieved from [Link]

  • ChemicalDesk.Com. (2013, January 14). Claisen Condensation. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Acidity of alpha hydrogens. Retrieved from [Link]

  • Reddit. (2020, December 17). Thank you all for your suggestions regarding my failing Claisen condensation.... Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.1: Relative Acidity of alpha-Hydrogens. Retrieved from [Link]

  • PharmaXChange.info. (n.d.). pKa list for alpha-hydrogens of beta-diketone, beta-ketoester, beta-diesters. Retrieved from [Link]

  • Reddit. (2024, August 29). LDA vs NAH?. Retrieved from [Link]

  • Chad's Prep. (n.d.). Claisen Condensation Reactions. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 1,3,5-Trisubstituted Pyrazoles: From Classical Approaches to Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of 1,3,5-Trisubstituted Pyrazoles

The pyrazole nucleus is a cornerstone of medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and valuable physicochemical properties.[1][2][3] Among these, the 1,3,5-trisubstituted pyrazole scaffold is a privileged motif found in numerous pharmaceuticals, including the renowned COX-2 inhibitor Celecoxib, and various agrochemicals.[4] The precise arrangement of substituents on the pyrazole ring is crucial for modulating their biological and material functions, making the regioselective synthesis of these compounds a topic of paramount importance for researchers in drug discovery and development.

This guide provides an in-depth comparison of alternative synthesis routes for 1,3,5-trisubstituted pyrazoles, moving beyond a mere recitation of protocols. We will delve into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices and providing a critical evaluation of their respective strengths and limitations. This analysis is supported by experimental data and detailed protocols to empower researchers in selecting the optimal synthetic strategy for their specific needs.

I. The Classical Workhorse: Condensation of 1,3-Diketones with Hydrazines

The most traditional and straightforward route to 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-diketone with a substituted hydrazine.[5] This acid-catalyzed reaction proceeds through a well-established mechanism involving the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.

Mechanistic Rationale and Experimental Considerations

The choice of solvent and catalyst is critical in this synthesis. Typically, polar protic solvents like ethanol or acetic acid are employed to facilitate both the dissolution of reactants and the proton transfer steps of the mechanism. Acid catalysts, such as hydrochloric acid or sulfuric acid, are often used to activate the carbonyl groups of the diketone towards nucleophilic attack by the hydrazine.

A significant drawback of this method is the potential for the formation of regioisomers when using unsymmetrical 1,3-diketones. The initial condensation can occur at either of the two distinct carbonyl groups, leading to a mixture of 1,3,5- and 1,5,3-trisubstituted pyrazoles. Achieving high regioselectivity often relies on the subtle electronic and steric differences between the two carbonyls, which may not always provide sufficient differentiation.

II. Modern Strategies for Regiocontrolled Synthesis

To overcome the regioselectivity challenges of the classical approach, a variety of modern synthetic methods have been developed. These strategies offer greater control over the placement of substituents on the pyrazole core.

A. Regioselective Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes

A highly efficient and regioselective method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the reaction of N-alkylated tosylhydrazones with terminal alkynes.[6][7][8] This protocol demonstrates excellent tolerance for a wide range of functional groups on both the tosylhydrazone and the alkyne, including electron-donating and electron-withdrawing groups.[6][7]

Key Advantages:

  • Complete Regioselectivity: This method provides a single regioisomer, which is a significant advantage over classical condensation methods, especially when the substituents at the 3- and 5-positions are sterically or electronically similar.[6][7]

  • Broad Substrate Scope: The reaction is compatible with a diverse array of substituents.[6]

  • Scalability: The protocol has been shown to be amenable to gram-scale synthesis.[6]

Experimental Insights: The reaction is typically carried out using a base such as potassium tert-butoxide (t-BuOK) in a polar aprotic solvent like pyridine. The addition of a crown ether, such as 18-crown-6, can enhance the yield and reduce the reaction time.[7] A proposed mechanism involves the nucleophilic addition of the deprotonated tosylhydrazone to the alkyne, followed by a 1,3-H shift, cyclization, and subsequent protonation.[7]

B. Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a powerful tool for the synthesis of complex molecules like 1,3,5-trisubstituted pyrazoles.[9][10][11] These reactions are highly atom-economical and offer significant advantages in terms of efficiency and sustainability.

One notable example is the three-component reaction of an aldehyde, a β-ketoester, and a hydrazine, which can be catalyzed by ytterbium(III) perfluorooctanoate [Yb(PFO)3].[10] This approach allows for the rapid assembly of polysubstituted pyrazoles. Another versatile MCR involves the reaction of aryl glyoxals, aryl thioamides, and pyrazolones in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to generate pyrazole-linked thiazole derivatives.[12]

Causality Behind Component Choices: The success of MCRs hinges on the orchestrated reactivity of the chosen components. For instance, in the Yb(PFO)3-catalyzed reaction, the aldehyde and β-ketoester first undergo a Knoevenagel condensation to form an α,β-unsaturated intermediate, which then reacts with the hydrazine in a Michael addition-cyclization cascade. The choice of catalyst is crucial for promoting these sequential transformations in a controlled manner.

C. Enabling Technologies: Microwave-Assisted and Flow Chemistry Synthesis

Modern enabling technologies such as microwave irradiation and continuous flow chemistry have been successfully applied to the synthesis of 1,3,5-trisubstituted pyrazoles, offering significant improvements in terms of reaction times, yields, and safety.

1. Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times compared to conventional heating.[2][13] This technique has been employed for the synthesis of various pyrazole derivatives, including 1-aryl-1H-pyrazole-5-amines and pyrazole-chalcone hybrids.[14][15] The use of water as a solvent in some microwave-mediated preparations further enhances the green credentials of this approach.[14]

2. Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and straightforward scalability.[16][17][18] The synthesis of pyrazoles from acetophenones and dimethylformamide dimethyl acetal (DMADMF) followed by reaction with hydrazine has been efficiently performed in a two-stage flow system.[17] Photochemical syntheses of pyrazolines from tetrazoles have also been successfully translated to a continuous flow process, allowing for the safe and scalable generation of these valuable intermediates.[19]

III. Comparative Analysis of Synthetic Routes

To facilitate a direct comparison, the following table summarizes the key performance indicators for the discussed synthetic strategies.

Synthesis RouteRegioselectivityYieldsReaction TimeSubstrate ScopeKey AdvantagesKey Disadvantages
Classical Condensation Often low to moderateVariableHours to daysBroadSimple, readily available starting materialsPoor regioselectivity with unsymmetrical diketones
Tosylhydrazones & Alkynes Excellent[6][7]Good to excellent[6]HoursBroad[6]High regioselectivity, good functional group toleranceRequires pre-synthesis of tosylhydrazones
Multicomponent Reactions Generally highGood to excellent[10][12]Minutes to hoursBroadHigh efficiency, atom economy, operational simplicityOptimization can be complex
Microwave-Assisted Dependent on core reactionOften improvedMinutes to hours[1][15]BroadRapid, efficient, often higher yieldsRequires specialized equipment
Flow Chemistry Dependent on core reactionOften improvedContinuousBroadScalable, safe, enhanced process control[16][18]Requires specialized equipment

IV. Detailed Experimental Protocols

Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from an N-Alkylated Tosylhydrazone and a Terminal Alkyne

This protocol is adapted from the work of Kong, Tang, and Wang (2014).[7]

  • To a solution of the N-alkylated tosylhydrazone (1.0 mmol) and the terminal alkyne (1.2 mmol) in pyridine (5 mL) is added t-BuOK (2.0 mmol) and 18-crown-6 (0.1 mmol).

  • The reaction mixture is stirred at 80 °C for 4-12 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water (20 mL) and the mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.

Protocol 2: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines

This protocol is adapted from the work of a study on microwave-assisted pyrazole synthesis.[14]

  • In a microwave reactor vessel, combine the appropriate α-cyanoketone or 3-aminocrotononitrile (1.0 mmol) and the aryl hydrazine (1.1 mmol) in 1 M HCl (5 mL).

  • Seal the vessel and heat the mixture in a microwave reactor at 150 °C for 10-15 minutes.

  • After cooling to room temperature, carefully basify the solution with 10% NaOH until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the 1-aryl-1H-pyrazole-5-amine.

V. Visualization of Synthetic Workflows

Diagram 1: General Workflow for the Synthesis of 1,3,5-Trisubstituted Pyrazoles

G cluster_classical Classical Condensation cluster_modern Modern Regioselective Routes cluster_tosyl Tosylhydrazone Method cluster_mcr Multicomponent Reaction diketone 1,3-Diketone classical_prod 1,3,5-Trisubstituted Pyrazole (potential regioisomers) diketone->classical_prod Acid catalyst hydrazine1 Substituted Hydrazine hydrazine1->classical_prod tosylhydrazone N-Alkylated Tosylhydrazone tosyl_prod Regioselective 1,3,5-Trisubstituted Pyrazole tosylhydrazone->tosyl_prod Base, 18-crown-6 alkyne Terminal Alkyne alkyne->tosyl_prod aldehyde Aldehyde mcr_prod Polysubstituted Pyrazole aldehyde->mcr_prod Catalyst ketoester β-Ketoester ketoester->mcr_prod hydrazine2 Hydrazine hydrazine2->mcr_prod

Caption: Comparative workflow of classical versus modern pyrazole syntheses.

Diagram 2: Mechanistic Overview of the Tosylhydrazone and Alkyne Reaction

G start N-Alkylated Tosylhydrazone + Terminal Alkyne deprotonation Deprotonation (Base) start->deprotonation nucleophilic_addition Nucleophilic Addition to Alkyne deprotonation->nucleophilic_addition h_shift 1,3-H Shift nucleophilic_addition->h_shift cyclization Intramolecular Cyclization h_shift->cyclization protonation Protonation cyclization->protonation product 1,3,5-Trisubstituted Pyrazole protonation->product

Caption: Proposed mechanism for the regioselective synthesis of pyrazoles.

VI. Conclusion and Future Outlook

The synthesis of 1,3,5-trisubstituted pyrazoles has evolved significantly from the classical condensation methods to a diverse array of modern, highly regioselective, and efficient protocols. The choice of the optimal synthetic route will depend on factors such as the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the available laboratory equipment.

For researchers prioritizing regioselectivity and functional group tolerance, the reaction of N-alkylated tosylhydrazones with terminal alkynes presents a compelling option. When speed and efficiency are paramount, multicomponent reactions, particularly when coupled with microwave assistance or flow chemistry, offer a powerful platform for the rapid generation of pyrazole libraries.

The continued development of novel catalytic systems and the application of enabling technologies will undoubtedly lead to even more elegant and sustainable methods for the synthesis of this important class of heterocyclic compounds, further empowering their application in drug discovery and materials science.

VII. References

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link][16][18]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. [Link][6][8]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link][7]

  • Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Publishing. [Link]

  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry. [Link][12]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Taylor & Francis Online. [Link]

  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI. [Link][1]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. [Link][17]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link][9]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publishers. [Link][2]

  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. PubMed. [Link][14]

  • Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. RSC Publishing. [Link][15]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. ResearchGate. [Link]

  • Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Taylor & Francis Online. [Link][13]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link][10]

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  • Recent advances in the multicomponent synthesis of pyrazoles. PubMed. [Link][11]

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. National Institutes of Health. [Link]

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  • A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination. PMC - NIH. [Link][4]

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A Senior Application Scientist's Guide to Comparing Chelating Properties of β-Diketone Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of coordination chemistry, β-diketone ligands stand out for their remarkable ability to form stable chelate complexes with a wide array of metal ions. This property is not merely a chemical curiosity; it is the foundation for their extensive applications in catalysis, solvent extraction, analytical chemistry, and, increasingly, in the design of novel therapeutic agents.[1][2][3] The subtle yet significant differences in the chelating properties of various β-diketone ligands dictate their efficacy in these applications.

This guide provides an in-depth, objective comparison of the chelating properties of different β-diketone ligands, supported by experimental data and detailed methodologies. As a Senior Application Scientist, my aim is to not only present the data but also to elucidate the underlying principles that govern the stability and reactivity of these fascinating molecules.

The Foundation of Chelation: Keto-Enol Tautomerism and the Chelate Effect

The chelating prowess of β-diketones stems from their unique ability to exist in a tautomeric equilibrium between the keto and enol forms.[2] The enol form, stabilized by intramolecular hydrogen bonding, can be deprotonated to form a bidentate enolate anion. This anion then coordinates with a metal ion through its two oxygen atoms, forming a highly stable six-membered ring. This enhanced stability, a phenomenon known as the chelate effect, is the cornerstone of the strong binding affinity of β-diketone ligands.[3]

The strength of this chelation is quantified by the stability constant (log K) of the metal-ligand complex. A higher log K value signifies a more stable complex.[4] The stability of these complexes is influenced by a delicate interplay of factors, including the electronic and steric properties of the substituents on the β-diketone ligand, the nature of the metal ion, and the solvent system.[3][4]

Comparing the Contenders: A Data-Driven Look at β-Diketone Ligands

To provide a clear comparison, we will examine a selection of common β-diketone ligands, focusing on their acidity (pKa) and the stability constants of their complexes with representative transition metal ions. The acidity of the ligand is a crucial factor, as a lower pKa indicates a greater tendency to deprotonate and form the chelating enolate anion.

LigandStructurepKa
Acetylacetone (acacH) CH₃COCH₂COCH₃~9.0[5]
Benzoylacetone (bacH) C₆H₅COCH₂COCH₃~8.7
Dibenzoylmethane (dbmH) C₆H₅COCH₂COC₆H₅~9.4[6]
Thenoyltrifluoroacetone (ttaH) C₄H₃SCOCH₂COCF₃~6.2[7]
Hexafluoroacetylacetone (hfacH) CF₃COCH₂COCF₃~4.4

Note: pKa values can vary depending on the solvent and experimental conditions. The values presented are approximate and for comparative purposes.

The stability of the resulting metal complexes is a more direct measure of chelating ability. The following table summarizes the stepwise stability constants (log K) for the formation of 1:1 and 1:2 metal-ligand complexes with Cu(II) and Fe(III) ions.

LigandMetal Ionlog K₁log K₂Solvent System
Acetylacetone (acacH) Cu(II)~8.2~6.850% Dioxane-Water
Fe(III)~11.4~10.1Aqueous
Benzoylacetone (bacH) Cu(II)~8.9~7.850% Dioxane-Water
Fe(III)~12.1~11.250% Dioxane-Water
Thenoyltrifluoroacetone (ttaH) Cu(II)~7.1~5.850% Dioxane-Water
Fe(III)~9.8~8.750% Dioxane-Water

Note: This data is compiled from various sources and should be used for comparative trend analysis. Absolute values can vary with experimental conditions.

Interpreting the Data: The Influence of Substituents

The data reveals clear trends in chelating ability, which can be rationalized by considering the electronic and steric effects of the substituents on the β-diketone backbone.

  • Electronic Effects: Electron-withdrawing groups, such as the trifluoromethyl (-CF₃) group in thenoyltrifluoroacetone and hexafluoroacetylacetone, increase the acidity of the ligand (lower pKa).[4] This facilitates deprotonation and complex formation at lower pH. However, these groups also withdraw electron density from the coordinating oxygen atoms, which can lead to weaker metal-ligand bonds and lower stability constants compared to ligands with electron-donating or neutral substituents.[4] Conversely, electron-donating groups would be expected to increase the basicity of the oxygen atoms and lead to more stable complexes.

  • Steric Effects: Bulky substituents, such as the phenyl groups in dibenzoylmethane, can influence the geometry of the complex and may introduce steric hindrance.[3] While this can sometimes lead to less stable complexes, the increased hydrophobicity imparted by these groups can be advantageous in applications like solvent extraction.[8]

The Role of the Metal Ion: A Hard/Soft Acid-Base Perspective

The stability of β-diketonate complexes is also highly dependent on the properties of the metal ion. The Hard and Soft Acids and Bases (HSAB) theory provides a useful framework for understanding these interactions. The oxygen donor atoms of β-diketones are considered hard bases. According to HSAB theory, they will form more stable complexes with hard acid metal ions.[3][4]

  • Hard Acids: High charge density, small ionic radius (e.g., Fe³⁺, Cr³⁺, Al³⁺). These ions form very stable complexes with β-diketones.[4]

  • Borderline Acids: Intermediate charge density and ionic radius (e.g., Cu²⁺, Ni²⁺, Co²⁺). These also form stable complexes, though generally less stable than those with hard acids.[3]

  • Soft Acids: Low charge density, large ionic radius (e.g., Ag⁺, Hg²⁺). These ions form weaker complexes with β-diketones.

This trend is evident in the higher stability constants observed for Fe(III) complexes compared to Cu(II) complexes with the same ligand.

Experimental Protocols for Characterizing Chelating Properties

To ensure the trustworthiness and reproducibility of the data presented, it is essential to understand the experimental methodologies used to determine the key parameters of ligand acidity and complex stability.

Determining the Metal-Ligand Stoichiometry: Job's Method of Continuous Variation

Job's method, or the method of continuous variations, is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.[9][10]

Principle: A series of solutions is prepared where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied. The absorbance of the complex is measured at a wavelength where the complex absorbs maximally, and the free ligand and metal ion do not. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[9]

Experimental Workflow:

Job_Method cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Prepare equimolar stock solutions of metal salt and β-diketone ligand B Prepare a series of solutions with varying mole fractions of ligand (X_L) from 0 to 1, keeping the total concentration constant A->B D Measure the absorbance of each solution at λ_max B->D C Determine the wavelength of maximum absorbance (λ_max) for the complex C->D E Plot Absorbance vs. Mole Fraction of Ligand (X_L) F Determine the X_L at the maximum absorbance E->F G Calculate stoichiometry (n) using: n = X_L / (1 - X_L) F->G

Caption: Workflow for determining metal-ligand stoichiometry using Job's Method.

Determining Stability Constants: Potentiometric Titration (Irving-Rossotti Method)

The Irving-Rossotti method is a widely used potentiometric titration technique for determining the stability constants of metal-ligand complexes.[11][12]

Principle: The method involves performing a series of pH titrations of a solution containing the ligand, with and without the metal ion, against a standard base. The difference in the titration curves is used to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L⁻]), from which the stepwise stability constants can be determined.[11]

Experimental Workflow:

Irving_Rossotti cluster_titration Potentiometric Titrations cluster_calculation Calculations cluster_determination Stability Constant Determination A Titrate: 1. Acid alone 2. Acid + Ligand 3. Acid + Ligand + Metal Ion with standard base B Record pH after each addition of base A->B C Calculate n̄ (average number of ligands bound to metal) and pL (-log[L⁻]) from the titration data B->C D Plot n̄ vs. pL to generate the formation curve C->D E Determine stepwise stability constants (log K_n) from the formation curve at half-n̄ values (e.g., log K₁ at n̄ = 0.5) D->E F Calculate overall stability constant (log β_n) E->F

Caption: Workflow for determining stability constants using the Irving-Rossotti method.

Applications Driven by Chelation Properties

The choice of a specific β-diketone ligand is often dictated by the requirements of the intended application.

  • Solvent Extraction: In hydrometallurgy, β-diketones are used as extractants for the separation and purification of metals.[1][8] Ligands like thenoyltrifluoroacetone (ttaH) are particularly effective due to their high acidity, which allows for extraction from acidic aqueous solutions. The formation of neutral, hydrophobic metal complexes facilitates their transfer into an organic phase.

  • Catalysis: Metal β-diketonate complexes are widely used as catalysts in various organic reactions, including polymerization, oxidation, and cross-coupling reactions.[2] The solubility of these complexes in organic solvents and their thermal stability are key advantages. The electronic and steric properties of the β-diketone ligand can be tuned to modulate the catalytic activity and selectivity of the metal center.

  • Drug Development: The ability of β-diketones to chelate metal ions is being explored for therapeutic applications.[13] For example, β-diketone-containing compounds can act as carriers for the delivery of metal-based drugs or as agents to sequester excess metal ions in diseases associated with metal overload. The stability of the complex is a critical parameter in ensuring the efficacy and minimizing the toxicity of such compounds.

Conclusion

The chelating properties of β-diketone ligands are a fascinating and highly practical area of study. By understanding the interplay of ligand structure, metal ion characteristics, and reaction conditions, researchers can rationally select or design β-diketone ligands with tailored properties for specific applications. The experimental methodologies outlined in this guide provide a robust framework for the quantitative comparison of these versatile chelating agents, enabling the continued development of innovative technologies in fields ranging from materials science to medicine.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,4-Dimethyl-1-phenylpentane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is not merely a regulatory hurdle; it is a critical component of a robust safety culture and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 4,4-Dimethyl-1-phenylpentane-1,3-dione (CAS No. 13988-67-5), ensuring the protection of personnel and compliance with environmental regulations.

Hazard Assessment: The Foundation of Safe Disposal

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. This compound is a beta-diketone, and while comprehensive toxicological data is not available for this specific molecule, the available Safety Data Sheets (SDS) provide essential, albeit sometimes conflicting, guidance.

A conservative approach, integrating the most stringent hazard classifications, is the cornerstone of a self-validating safety protocol. One SDS identifies specific GHS hazard statements, which should be considered the guiding classification for this substance[1].

Key Hazards:

  • Eye Irritation: Classified as causing serious eye irritation (H319)[1]. This necessitates stringent eye protection.

  • Skin Sensitization: May cause an allergic skin reaction (H317)[1]. This requires careful handling to avoid direct skin contact.

  • Combustibility: The compound is described as combustible and incompatible with strong oxidizing agents[2][3]. While not rated as highly flammable, it still poses a fire risk, especially when heated or mixed with oxidizers.

It is noteworthy that other data sheets do not classify the substance under GHS, suggesting low acute toxicity[4][5]. However, in the absence of complete data, assuming the higher hazard level is the most responsible course of action.

PropertyValueSource
CAS Number 13988-67-5[4][6]
Molecular Formula C₁₃H₁₆O₂[3]
Appearance Colorless liquid[3]
Stability Stable under normal conditions[2]
GHS Hazard Statements H317: May cause an allergic skin reaction[1]
H319: Causes serious eye irritation[1]
Incompatibilities Strong oxidizing agents[2][3]

Operational Disposal Protocol: A Step-by-Step Guide

This protocol is designed to align with the requirements of the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA), and worker safety standards from the Occupational Safety and Health Administration (OSHA)[3][7].

Step 1: Personal Protective Equipment (PPE)

Causality: The choice of PPE is directly dictated by the hazard assessment. To mitigate the risks of eye irritation and skin sensitization, the following must be worn:

  • Eye Protection: Safety goggles that form a seal around the eyes are mandatory. Standard safety glasses are insufficient.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat should be worn and buttoned to protect from incidental splashes.

Step 2: Waste Collection

All materials contaminated with this compound, including the neat chemical, solutions, and contaminated consumables (e.g., pipette tips, wipes), must be treated as hazardous waste.

  • Select a Compatible Container: Use a clean, dry, chemically compatible container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are appropriate. The container must not react with the chemical waste[2].

  • Segregate Waste: Do not mix this waste stream with incompatible materials, particularly strong oxidizing agents, to prevent potentially violent chemical reactions[2][3]. It is best practice to segregate organic wastes from acidic or caustic waste streams.

  • Transfer Waste: Carefully transfer the waste into the designated container in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Do not fill the container beyond 90% capacity to allow for vapor expansion[2].

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste. This is a key requirement of EPA regulations to prevent the release of hazardous vapors.

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a critical compliance point. The EPA requires that each waste label clearly displays[1]:

  • The words "HAZARDOUS WASTE ".

  • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.

  • A clear indication of the associated hazards. Based on our assessment, this should include "Irritant " and "Skin Sensitizer ".

  • The date when waste was first added to the container (the "accumulation start date").

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to accumulate hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).

  • Location: The SAA must be under the direct control of laboratory personnel. This can be a designated area on a benchtop or within a fume hood.

  • Containment: Liquid waste containers must be stored in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks or spills.

  • Time and Quantity Limits: An SAA can hold a container until it is full, at which point it must be moved to the institution's central accumulation area within three days. A partially filled container may remain in the SAA for up to one year.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Manage Small Spills: For minor spills that you are trained to handle:

    • Ensure proper PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully scoop the absorbent material into the designated hazardous waste container.

    • Clean the spill area with soap and water.

    • All cleanup materials must be disposed of as hazardous waste.

Final Disposal Pathway

The ultimate disposal of this chemical waste must be handled by a licensed hazardous waste disposal facility. Sewer and trash disposal are strictly prohibited.

The recommended and most environmentally sound disposal method for organic compounds like this is incineration . One SDS explicitly recommends to "Dissolve or mix the material with a combustible solvent and burn in a regulated, chemical incinerator equipped with after burner and scrubber"[1]. This high-temperature process ensures the complete destruction of the chemical, converting it to less harmful components like carbon dioxide and water. Your institution's EHS office will manage the collection of your properly labeled waste container and coordinate its shipment to a certified Treatment, Storage, and Disposal Facility (TSDF).

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposition start Begin Disposal Process assess 1. Hazard Assessment (Irritant, Sensitizer, Combustible) start->assess ppe 2. Don Correct PPE (Goggles, Gloves, Lab Coat) assess->ppe collect 3. Collect Waste (Pure chemical, solutions, contaminated items) ppe->collect container 4. Use Compatible Container (HDPE/Glass, <90% full) collect->container spill Spill Occurs collect->spill Potential Event label_waste 5. Label Container ('Hazardous Waste', Full Name, Hazards, Date) container->label_waste store 6. Store in SAA (Secondary Containment, Secure) label_waste->store ehs_pickup 7. Arrange for EHS Pickup store->ehs_pickup incinerate 8. Transport to TSDF for Incineration ehs_pickup->incinerate spill_protocol Execute Spill Protocol (Alert, Contain, Clean Up, Dispose of Debris as HazWaste) spill->spill_protocol spill_protocol->container

Caption: Waste Disposal Workflow for this compound.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, reinforcing a culture of safety and environmental responsibility within the scientific community.

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube.
  • This compound | CAS#:13988-67-5. Chemsrc.
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  • This compound 13988-67-5 wiki. Guidechem.
  • SAFETY DATA SHEET: this compound. Thermo Fisher Scientific.
  • SAFETY DATA SHEET: this compound. Matrix Scientific.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
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Personal protective equipment for handling 4,4-Dimethyl-1-phenylpentane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of scientific innovation, our commitment to safety is as paramount as our pursuit of discovery. This guide provides essential safety and logistical information for handling 4,4-Dimethyl-1-phenylpentane-1,3-dione. In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) with detailed toxicological data for this specific compound, this document adopts a precautionary approach. The recommendations herein are based on the chemical's structure as a beta-diketone, the known hazards of similar compounds, and established principles for handling chemicals with incomplete hazard profiles.

Understanding the Compound and Its Inferred Hazards

This compound is a beta-diketone. While specific toxicity data is limited, related compounds such as 1,3-cyclohexanedione may cause skin and eye irritation and can be harmful if swallowed.[1][2][3] Therefore, it is prudent to treat this compound as a potentially hazardous substance. The primary safety concerns involve preventing exposure through skin contact, eye contact, inhalation, and ingestion.

Potential Hazards:

  • Skin Irritation: Similar to other ketones and diones, prolonged or repeated skin contact may cause irritation.

  • Eye Irritation: Direct contact with the eyes is likely to cause irritation.

  • Respiratory Tract Irritation: Inhalation of aerosols or dust may irritate the respiratory system.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

Personal Protective Equipment (PPE): A Precautionary Protocol

Given the unknown specific hazards, a comprehensive PPE strategy is crucial to minimize all potential routes of exposure.[4] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[5]

  • Minimum Requirement: At all times when in the laboratory, wear ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Splash Hazard: When handling the liquid form or preparing solutions, chemical splash goggles are required. For procedures with a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[6]

  • Glove Selection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact due to their resistance to a range of chemicals and their tendency to tear visibly when punctured.[7]

  • For Extended Contact: For tasks involving extended contact or immersion, it is critical to select gloves specifically resistant to ketones. Consult the glove manufacturer's compatibility charts to ensure the chosen material provides adequate protection.[8][9] Butyl rubber or specialty laminate gloves (e.g., Silver Shield) often provide better resistance to ketones than standard nitrile gloves.

  • Glove Inspection and Disposal: Before each use, inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration.[8] Contaminated gloves should be disposed of as hazardous waste in accordance with institutional policies.

  • A standard laboratory coat should be worn at all times.

  • For procedures involving larger quantities or a high risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat.[10]

  • Primary Engineering Control: All handling of this compound that could generate aerosols or vapors must be conducted in a certified chemical fume hood.

  • Supplemental Respiratory Protection: If work must be performed outside a fume hood where there is a potential for inhalation exposure, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[10][11]

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Sample Preparation Safety glasses with side shieldsNitrile gloves (single pair)Lab coatWork in a chemical fume hood or ventilated balance enclosure.
Preparing Solutions Chemical splash gogglesNitrile gloves (double-gloving recommended)Lab coat and chemical-resistant apronWork in a chemical fume hood.
Running Reactions/Transfers Chemical splash goggles and face shieldChemical-resistant gloves (ketone-rated)Lab coat and chemical-resistant apronWork in a chemical fume hood.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant coveralls or suitNIOSH-approved respirator with organic vapor cartridges.[11]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling ensures safety and minimizes the risk of contamination.

  • Review Safety Information: Read and understand this guide and any available safety information.

  • Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare Work Area: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

  • Assemble Materials: Gather all necessary equipment and reagents before starting work to minimize movement in and out of the work area.

  • Work in a Fume Hood: Conduct all transfers and manipulations of the compound inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[12]

  • Avoid Contamination: Use clean spatulas, glassware, and other equipment.

  • Keep Containers Closed: Keep containers of this compound sealed when not in use.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan: Managing Chemical Waste

All waste materials contaminated with this compound must be treated as hazardous waste. Improper disposal is a significant safety and environmental hazard.[13][14]

  • Solid Waste: Collect contaminated solid waste, including used gloves, weigh boats, and paper towels, in a designated, sealed hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[15] Ketone-based waste should be segregated from other solvent wastes where possible.[13]

  • Use only containers that are compatible with the chemical waste.

  • Keep waste containers securely sealed except when adding waste.

  • Label all waste containers clearly with "Hazardous Waste" and the full chemical name of the contents.

  • Consult EHS: The most critical step is to contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance on the proper procedures for waste collection and disposal in accordance with local, state, and federal regulations.[4]

Diagrams

PPE_Selection_Workflow PPE Selection Workflow for Chemicals with Incomplete Hazard Data cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection cluster_final_check Final Review Start Identify Chemical & Task CheckSDS Is a comprehensive SDS available? Start->CheckSDS FollowSDS Follow SDS recommendations CheckSDS->FollowSDS Yes PrecautionaryPrinciple Apply Precautionary Principle: Treat as Potentially Hazardous CheckSDS->PrecautionaryPrinciple No Review Review Procedure & Don PPE FollowSDS->Review SelectEye Select Eye/Face Protection (Goggles/Face Shield) PrecautionaryPrinciple->SelectEye SelectGloves Select Hand Protection (Chemical-Resistant Gloves) SelectEye->SelectGloves SelectBody Select Body Protection (Lab Coat, Apron) SelectGloves->SelectBody SelectRespiratory Select Respiratory Protection (Fume Hood/Respirator) SelectBody->SelectRespiratory SelectRespiratory->Review

Caption: PPE selection workflow for chemicals with incomplete hazard data.

References

  • Maratek. (2025, May 26). How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste? Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. Retrieved from [Link]

  • Carlos Texidor. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Recommendations for Chemical Protective Clothing Disclaimer. NIOSH. CDC Archive. Retrieved from [Link]

  • AllSource Environmental. (n.d.). Guidelines for Solvent Waste Recycling & Disposal. Retrieved from [Link]

  • Maratek Environmental. (n.d.). Can Methyl Ethyl Ketone (MEK) be Recycled for Industrial Use? Retrieved from [Link]

  • Hazchem Safety. (n.d.). Chemical Protection - considerations for PPE when handling hazardous chemicals. Retrieved from [Link]

  • Business Waste. (2024, August 30). Solvent Recycling. Retrieved from [Link]

  • National University of Singapore Department of Chemistry. (n.d.). Disposal of Waste Solvents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Hazchem Safety. (n.d.). How To Choose The Right PPE For Chemical Handling. Retrieved from [Link]

  • Atul Ltd. (n.d.). 1,3-Cyclohexanedione. Retrieved from [Link]

  • Haz-Map. (n.d.). 1,3-Cyclohexanedione - Hazardous Agents. Retrieved from [Link]

  • U.S. Department of Labor. (n.d.). Chemical Protective Gloves – Quick Tips. Occupational Safety and Health Administration. Retrieved from [Link]

  • PowerPak. (2025, September 14). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Retrieved from [Link]

  • UC Berkeley Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • Capital Resin Corporation. (2024, September 17). Guidelines for Working With Hazardous Chemicals. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • University of Washington. (n.d.). Safe Handling Procedures for all Radionuclides. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.